Tri-O-acetyl-D-galactal-13C-1
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
[(2R,3R,4R)-3,4-diacetyloxy-(513C)3,4-dihydro-2H-pyran-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12-/m1/s1/i4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPWGHLVUPBSLP-XDNQYBAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([13CH]=CO1)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 13C-1 Labeled Tri-O-acetyl-D-galactal: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of 13C-1 labeled Tri-O-acetyl-D-galactal. This isotopically labeled glycal is a valuable tool in drug development and metabolic research, offering a precise method for tracing the fate of galactose moieties in biological systems and for elucidating reaction mechanisms.
Core Chemical Properties
13C-1 labeled Tri-O-acetyl-D-galactal is chemically analogous to its unlabeled counterpart. The introduction of a ¹³C isotope at the C-1 position does not significantly alter its physical properties such as melting point or boiling point, but it provides a unique spectroscopic signature for tracking and quantification.
Physical and Chemical Data
| Property | Value | Source |
| Molecular Formula | C₁₁¹³CH₁₆O₇ | Inferred |
| Molecular Weight | ~273.25 g/mol | Inferred |
| Appearance | White to off-white solid or colorless liquid | [1] |
| Melting Point | 34-38 °C (unlabeled) | [1] |
| Boiling Point | 138-140 °C at 760 mmHg (unlabeled) | [1] |
| Solubility | Soluble in chloroform (B151607) and ethanol. Insoluble in water. | [2] |
Spectroscopic Analysis
The key feature of 13C-1 labeled Tri-O-acetyl-D-galactal is its distinct NMR and mass spectrometric profile.
13C NMR Spectroscopy
Predicted ¹³C NMR Chemical Shifts (in CDCl₃, referenced from unlabeled compound)
| Carbon Atom | Chemical Shift (δ, ppm) | Expected Features for Labeled Compound |
| C-1 | ~145.5 | Enhanced signal intensity , potential for observing ¹J(C1-C2) coupling. |
| C-2 | ~98.9 | Potential for observing ¹J(C1-C2) coupling. |
| C-3 | ~67.3 | |
| C-4 | ~67.1 | |
| C-5 | ~73.9 | |
| C-6 | ~61.3 | |
| C=O (Acetyl) | ~170.4, 170.2, 169.4 | |
| CH₃ (Acetyl) | ~20.8, 20.7, 20.6 |
Note: The exact chemical shifts can vary slightly based on solvent and concentration. The provided data is based on analogous compounds.
Mass Spectrometry
Mass spectrometry will clearly show a molecular ion peak (and corresponding fragment ions) that is one mass unit higher than the unlabeled compound.
-
Unlabeled [M+H]⁺: ~273.09 m/z
-
13C-1 Labeled [M+H]⁺: ~274.09 m/z
Experimental Protocols
Synthesis of 13C-1 Labeled Tri-O-acetyl-D-galactal
The synthesis of 13C-1 labeled Tri-O-acetyl-D-galactal is a multi-step process that begins with commercially available 1-¹³C-D-galactose. The general procedure involves the per-acetylation of the sugar, followed by bromination at the anomeric position, and finally, a reduction to form the glycal.[3]
Step 1: Per-O-acetylation of 1-¹³C-D-galactose
-
To a stirred solution of 1-¹³C-D-galactose in acetic anhydride, add a catalytic amount of perchloric acid at 0°C.
-
Allow the reaction to proceed for 30 minutes at 0°C.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
Step 2: Anomeric Bromination
-
To the reaction mixture from Step 1, add a solution of hydrogen bromide in acetic acid dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Upon completion, quench the reaction with ice-cold water and dilute with ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain crude 1-bromo-2,3,4,6-tetra-O-acetyl-1-¹³C-D-galactose.
Step 3: Reductive Elimination to Form the Glycal
-
To a solution of the crude bromo-sugar from Step 2 in acetone, add zinc dust and sodium dihydrogen phosphate.
-
Stir the reaction mixture at room temperature for 3 hours, monitoring by TLC.
-
Once the reaction is complete, extract the product with ethyl acetate.
-
Wash the organic phase with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate.
-
Purify the residue by silica (B1680970) gel column chromatography to yield 13C-1 labeled Tri-O-acetyl-D-galactal.
Application in Ferrier Rearrangement
13C-1 labeled Tri-O-acetyl-D-galactal is an excellent substrate for the Ferrier rearrangement, a powerful reaction for the synthesis of 2,3-unsaturated glycosides. The ¹³C label at the C-1 position allows for mechanistic studies of this rearrangement.
General Procedure for Ferrier Rearrangement: [4]
-
To a mixture of 13C-1 labeled Tri-O-acetyl-D-galactal and an alcohol or thiol (1 equivalent) in acetonitrile, add a catalytic amount (e.g., 20 mol%) of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., 3,5-dinitrobenzoic acid).
-
Stir the mixture at an elevated temperature (e.g., 80°C) and monitor the reaction by TLC.
-
After completion, evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the 2,3-unsaturated glycoside, which will retain the ¹³C label at the anomeric position.
Logical and Experimental Workflows
The following diagrams illustrate the synthesis and application workflow for 13C-1 labeled Tri-O-acetyl-D-galactal.
References
An In-depth Technical Guide to the Structure and Conformation of Tri-O-acetyl-D-galactal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tri-O-acetyl-D-galactal is a pivotal intermediate in carbohydrate chemistry, serving as a versatile precursor for the synthesis of a wide array of bioactive molecules and complex oligosaccharides. Its unique structural features, including the presence of a double bond within the pyranose ring and protecting acetyl groups, govern its reactivity and conformational behavior. This technical guide provides a comprehensive overview of the structure and conformation of Tri-O-acetyl-D-galactal, presenting key data from spectroscopic analyses and outlining detailed experimental protocols for its synthesis and characterization.
Chemical Structure and Properties
Tri-O-acetyl-D-galactal, systematically named (2R,3R,4R)-2-(acetoxymethyl)-3,4-dihydro-2H-pyran-3,4-diyl diacetate, is a derivative of D-galactose. The key structural features include a glycal moiety, characterized by a double bond between carbons 1 and 2 of the pyranose ring, and acetyl protecting groups at positions 3, 4, and 6.
General Properties
| Property | Value |
| CAS Number | 4098-06-0 |
| Molecular Formula | C₁₂H₁₆O₇ |
| Molecular Weight | 272.25 g/mol |
| Appearance | White to off-white crystalline solid or light yellow solidifying oil |
| Melting Point | 34-38 °C |
| Solubility | Soluble in common organic solvents such as chloroform (B151607) and methanol |
Table 1: General properties of Tri-O-acetyl-D-galactal.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for elucidating the structure of Tri-O-acetyl-D-galactal in solution.
¹H NMR (Proton NMR) Data (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~6.4 | d | J₁,₂ = ~6.2 |
| H-2 | ~4.8 | dd | J₂,₁ = ~6.2, J₂,₃ = ~3.3 |
| H-3 | ~5.3 | m | |
| H-4 | ~5.4 | m | |
| H-5 | ~4.2 | m | |
| H-6a, H-6b | ~4.1 | m | |
| CH₃ (acetyl) | ~2.0-2.1 | s (multiple) |
Table 2: ¹H NMR chemical shifts and coupling constants for Tri-O-acetyl-D-galactal. Note: Exact values may vary slightly depending on the solvent and spectrometer frequency.
¹³C NMR (Carbon NMR) Data (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | ~145.0 |
| C-2 | ~98.0 |
| C-3 | ~66.0 |
| C-4 | ~67.0 |
| C-5 | ~75.0 |
| C-6 | ~62.0 |
| C=O (acetyl) | ~170.0 |
| CH₃ (acetyl) | ~20.7 |
Table 3: ¹³C NMR chemical shifts for Tri-O-acetyl-D-galactal.
Synthesis of Tri-O-acetyl-D-galactal
Tri-O-acetyl-D-galactal is typically synthesized from D-galactose through a multi-step process involving acetylation and subsequent elimination.
Experimental Protocol: Synthesis from D-Galactose
This protocol outlines a common laboratory-scale synthesis of Tri-O-acetyl-D-galactal.
Materials:
-
D-Galactose
-
Acetic anhydride (B1165640)
-
Perchloric acid (catalytic amount)
-
Hydrogen bromide in acetic acid (33%)
-
Zinc dust
-
Sodium dihydrogen phosphate (B84403) (NaH₂PO₄)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether or hexane
Procedure:
-
Acetylation of D-Galactose:
-
To a suspension of D-galactose (e.g., 5.0 g) in dichloromethane at 0 °C, add acetic anhydride (e.g., 15 mL).
-
Carefully add a catalytic amount of perchloric acid.
-
Stir the reaction mixture at 0 °C for approximately 30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, add a solution of hydrogen bromide in acetic acid (e.g., 10 mL) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Quench the reaction by pouring it into ice-cold water and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-bromo-2,3,4,6-tetra-O-acetyl-D-galactose.
-
-
Formation of the Glycal:
-
To the crude bromo-sugar, add zinc dust (e.g., 8.2 g) and sodium dihydrogen phosphate (e.g., 4.6 g) in a suitable solvent such as acetone (B3395972) or a mixture of acetic acid and water.
-
Stir the mixture vigorously at room temperature for approximately 3 hours, monitoring by TLC (e.g., using a 2:1 petroleum ether:ethyl acetate solvent system).
-
Upon completion, extract the product with ethyl acetate.
-
Wash the organic phase with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of petroleum ether/ethyl acetate (e.g., starting from 4:1 and gradually increasing the polarity) to afford pure Tri-O-acetyl-D-galactal.[1]
-
Experimental Workflow for the Synthesis of Tri-O-acetyl-D-galactal
Caption: Synthetic pathway from D-galactose to Tri-O-acetyl-D-galactal.
Conformation of Tri-O-acetyl-D-galactal
The conformation of the dihydropyran ring in Tri-O-acetyl-D-galactal is crucial for understanding its reactivity, particularly in glycosylation reactions. Due to the endocyclic double bond, the ring cannot adopt a standard chair conformation. Instead, it exists in half-chair or sofa conformations.
Based on studies of fully O-acetylated D-glycals, Tri-O-acetyl-D-galactal is believed to predominantly adopt a ⁴H₅ (half-chair) conformation in solution. In this conformation, carbon-4 is above the plane defined by C1, C2, C3, and the ring oxygen, while carbon-5 is below this plane.
The conformational preference is a result of minimizing steric interactions between the bulky acetyl groups and avoiding unfavorable allylic strain.
Conformational Equilibrium of Tri-O-acetyl-D-galactal
Caption: Equilibrium between the favored ⁴H₅ and disfavored ⁵H₄ half-chair conformations.
Disclaimer: The provided DOT script for the conformational equilibrium is a schematic representation. For accurate visualization, the placeholder text "[Image of ... conformation]" should be replaced with actual 2D or 3D renderings of the respective conformations.
Applications in Drug Development and Research
Tri-O-acetyl-D-galactal is a cornerstone in the synthesis of a variety of biologically important molecules:
-
Oligosaccharides and Glycoconjugates: It serves as a glycosyl donor in the synthesis of complex oligosaccharides, which are crucial for studying cell-cell recognition, immune responses, and pathogenesis.
-
Deoxy Sugars: The glycal double bond allows for the introduction of various functionalities at the C-2 position, leading to the synthesis of 2-deoxy sugars, which are components of many natural products with antibiotic and anticancer properties.
-
Carbohydrate-Based Therapeutics: Derivatives of Tri-O-acetyl-D-galactal are used to synthesize carbohydrate mimetics and glycopeptides for the development of novel therapeutic agents, including vaccines and enzyme inhibitors.
Conclusion
Tri-O-acetyl-D-galactal is a synthetically valuable and conformationally intriguing molecule. Its well-defined structure and the preferred ⁴H₅ half-chair conformation in solution dictate its reactivity and utility as a key building block in modern carbohydrate chemistry. A thorough understanding of its properties, synthesis, and conformational behavior is essential for its effective application in the fields of organic synthesis, medicinal chemistry, and glycobiology.
References
An In-depth Technical Guide to Glycals as Glycosyl Donors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycals, cyclic enol ethers derived from monosaccharides, have emerged as powerful and versatile building blocks in modern carbohydrate chemistry. Their unique reactivity, stemming from the endocyclic double bond, allows for a diverse range of transformations, making them invaluable glycosyl donors for the stereoselective synthesis of a wide array of glycoconjugates, including oligosaccharides, glycoproteins, and glycolipids. This technical guide provides a comprehensive overview of the core principles and methodologies governing the use of glycals as glycosyl donors, with a focus on their activation, reaction mechanisms, and applications in the synthesis of biologically relevant molecules.
Core Concepts: The Dual Reactivity of Glycals
The utility of glycals as glycosyl donors primarily revolves around two key activation strategies: electrophilic activation of the double bond, which leads to the Ferrier rearrangement, and epoxidation of the double bond, followed by nucleophilic opening of the resulting epoxide. These two pathways offer complementary stereochemical outcomes and broaden the synthetic utility of glycals.
Electrophilic Activation and the Ferrier Rearrangement
The Ferrier rearrangement is a cornerstone of glycal chemistry, providing a powerful method for the synthesis of 2,3-unsaturated glycosides.[1][2] The reaction is typically promoted by a Lewis acid or a Brønsted acid, which activates the glycal by protonating the endocyclic oxygen or coordinating to it.[3] This activation facilitates the departure of the leaving group at the C-3 position, leading to the formation of a delocalized allylic oxocarbenium ion intermediate.[1][2] Subsequent attack by a nucleophile at the anomeric carbon (C-1) results in the formation of the 2,3-unsaturated glycoside with concomitant allylic rearrangement.[3]
The stereochemical outcome of the Ferrier rearrangement is influenced by several factors, including the nature of the catalyst, the solvent, and the protecting groups on the glycal. Generally, the reaction favors the formation of the α-anomer due to the anomeric effect.
Mechanism of the Ferrier Rearrangement
Glycal Epoxidation and the Glycal Assembly Strategy
An alternative and highly effective strategy for activating glycals involves their stereoselective epoxidation to form 1,2-anhydrosugars.[4] These glycal epoxides are versatile intermediates that can be used as glycosyl donors in a process often referred to as the "glycal assembly" method.[5] The epoxidation is typically carried out using reagents such as dimethyldioxirane (B1199080) (DMDO), which often proceeds with high diastereoselectivity, favoring the formation of the α-epoxide.[6][7]
The resulting glycal epoxides are then activated by a Lewis acid to promote glycosylation. Nucleophilic attack occurs at the anomeric carbon (C-1) from the β-face, leading to the formation of β-glycosides with high stereoselectivity. This method is particularly valuable for the synthesis of β-linked oligosaccharides.
Glycal Assembly Workflow
Data Presentation: A Comparative Analysis of Catalysts
The choice of catalyst is critical in directing the outcome of glycal-based glycosylations. The following tables summarize quantitative data on the performance of various Lewis acids in the Ferrier rearrangement and in the activation of glycal epoxides.
Table 1: Comparison of Lewis Acid Catalysts in the Ferrier Rearrangement of Tri-O-acetyl-D-glucal with Benzyl (B1604629) Alcohol [6]
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | α:β Ratio |
| Cu(OTf)₂ (10) | CH₂Cl₂ | 25 | 30 | 92 | 85:15 |
| Zn(OTf)₂ (10) | CH₂Cl₂ | 40 | 120 | 90 | 88:12 |
| Y(OTf)₃ (10) | CH₃CN | 40 | 60 | 91 | 90:10 |
| Sm(OTf)₃ (10) | CH₃CN | 40 | 60 | 93 | 92:8 |
| Tm(OTf)₃ (10) | CH₃CN | 40 | 45 | 94 | 95:5 |
| Gd(OTf)₃ (10) | CH₃CN | 40 | 45 | 95 | 96:4 |
| BF₃·OEt₂ (20) | CH₂Cl₂ | 0 | 15 | 88 | 80:20 |
| InCl₃ (20) | CH₂Cl₂ | 25 | 60 | 85 | 82:18 |
Table 2: Synthesis of C-Allyl Glycosides via Ferrier Rearrangement [8]
| Glycal | Nucleophile | Catalyst (equiv.) | Solvent | Time (h) | Yield (%) | Stereoselectivity |
| 3,4,6-Tri-O-acetyl-D-glucal | Allyltrimethylsilane | CAN (2.0) | CH₃CN | 1 | 88 | α-only |
| 3,4,6-Tri-O-benzyl-D-glucal | Allyltrimethylsilane | CAN (2.0) | CH₃CN | 1.5 | 85 | α-only |
| 3,4,6-Tri-O-acetyl-D-galactal | Allyltrimethylsilane | CAN (2.0) | CH₃CN | 2 | 82 | α-only |
| 3,4-Di-O-acetyl-L-rhamnal | Allyltrimethylsilane | CAN (2.0) | CH₃CN | 1 | 90 | anti-product |
CAN = Ceric Ammonium Nitrate
Experimental Protocols
This section provides detailed methodologies for key experiments involving glycals as glycosyl donors.
Protocol 1: General Procedure for Lewis Acid-Catalyzed Ferrier Glycosylation of Tri-O-acetyl-D-glucal with Benzyl Alcohol[9]
-
To a solution of tri-O-acetyl-D-glucal (1.0 equiv.) and benzyl alcohol (1.2 equiv.) in anhydrous acetonitrile (B52724) (0.1 M) is added 3,5-dinitrobenzoic acid (0.2 equiv.).
-
The reaction mixture is stirred at 80 °C and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by silica (B1680970) gel column chromatography (ethyl acetate/hexanes as eluent) to afford the desired 2,3-unsaturated O-glycoside.
Protocol 2: Epoxidation of 3,4,6-Tri-O-benzyl-D-glucal using in situ Generated DMDO[4][7][10]
-
To a vigorously stirred, cooled (ice bath) biphasic solution of 3,4,6-tri-O-benzyl-D-glucal (1.0 equiv.) in dichloromethane (B109758) (0.2 M) and saturated aqueous sodium bicarbonate (2 volumes relative to CH₂Cl₂) is added acetone (B3395972) (1 volume relative to CH₂Cl₂).
-
A solution of Oxone® (potassium peroxymonosulfate) (2.0 equiv.) in water (1.5 volumes relative to CH₂Cl₂) is added dropwise over 15-20 minutes.
-
The mixture is stirred at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours, monitoring the reaction by TLC.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the 1,2-anhydro sugar, which can often be used in the next step without further purification.
Protocol 3: Glycosylation using a Glycal Epoxide Donor
-
To a solution of the glycosyl acceptor (1.2 equiv.) and the crude glycal epoxide (1.0 equiv.) in anhydrous dichloromethane (0.1 M) at -78 °C under an inert atmosphere is added a solution of zinc chloride (0.2 equiv.) in diethyl ether.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate.
-
The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by silica gel column chromatography to afford the β-glycoside.
Applications in Drug Development
The methodologies developed around glycal chemistry have found significant applications in the synthesis of complex, biologically active molecules and have played a crucial role in drug discovery and development.
Antiviral Agents: The Synthesis of Tamiflu
A notable example is the synthesis of the neuraminidase inhibitor Oseltamivir (Tamiflu®), a key antiviral drug for the treatment of influenza. Several synthetic routes to Tamiflu have been developed that utilize D-glucal as an inexpensive and readily available starting material.[9][10] These syntheses often involve a Claisen rearrangement of a glycal-derived intermediate to construct the core cyclohexene (B86901) ring of the drug.[9]
Antibiotics: Vancomycin (B549263) Analogues
Glycals have also been employed in the synthesis of analogues of the potent antibiotic vancomycin. The disaccharide portion of vancomycin is crucial for its antibacterial activity. Chemical and chemoenzymatic approaches have been developed to modify the glycosylation pattern of the vancomycin aglycone, and glycal-based methodologies can provide access to novel sugar donors for the synthesis of vancomycin analogues with potentially improved efficacy against resistant bacterial strains.[11][12][13]
Anticancer Agents
The aberrant glycosylation on the surface of cancer cells presents unique targets for therapeutic intervention. Glycals serve as versatile starting materials for the synthesis of various N-glycosides and other glycoconjugates that have been investigated for their anticancer properties.[11] For instance, derivatives of 1,3,4-thiadiazole (B1197879) have been attached to glycal scaffolds to produce N-glycosides that exhibit pro-apoptotic effects on cancer cell lines.[11]
Conclusion
Glycals have firmly established their position as indispensable glycosyl donors in synthetic carbohydrate chemistry. The ability to control the stereochemical outcome of glycosylation through either electrophilic activation or epoxidation provides chemists with a powerful and flexible toolkit for the construction of complex glycans and glycoconjugates. The applications of glycal chemistry in the synthesis of blockbuster drugs like Tamiflu and in the development of new antibiotic and anticancer agents underscore their profound impact on medicinal chemistry and drug development. As our understanding of the roles of carbohydrates in biology continues to expand, the demand for efficient and stereoselective methods for their synthesis will undoubtedly grow, ensuring that glycal-based methodologies will remain at the forefront of carbohydrate research for years to come.
References
- 1. A Ferrier glycosylation/ cis -dihydroxylation strategy to synthesize Leishmania spp. lipophosphoglycan-associated βGal(1,4)Man disaccharide - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05158C [pubs.rsc.org]
- 2. Synthesis of C-glycosides enabled by palladium-catalyzed glycosylation reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Acid Catalyzed Stereocontrolled Ferrier-Type Glycosylation Assisted by Perfluorinated Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct epoxidation of D-glucal and D-galactal derivatives with in situ generated DMDO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. books.rsc.org [books.rsc.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. benchchem.com [benchchem.com]
- 9. Sugar-based synthesis of Tamiflu and its inhibitory effects on cell secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improved preparative enzymatic glycosylation of vancomycin aglycon and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Total Syntheses of Vancomycin Related Glycopeptide Antibiotics and Key Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Total Syntheses of Vancomycin-Related Glycopeptide Antibiotics and Key Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 13C Labeled Compounds in Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with carbon-13 (¹³C) has become an indispensable tool in the study of metabolism, offering a dynamic and quantitative window into the intricate network of biochemical reactions that sustain life. By replacing the naturally abundant ¹²C with the heavier, non-radioactive ¹³C isotope in a substrate, researchers can trace the journey of carbon atoms through metabolic pathways. This technique, often coupled with powerful analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provides unparalleled insights into cellular physiology, disease mechanisms, and the effects of therapeutic interventions. This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with the use of ¹³C labeled compounds in metabolic research.
Core Principles of ¹³C Isotope Tracing
The fundamental concept behind ¹³C metabolic studies is the introduction of a ¹³C-labeled substrate (e.g., glucose, glutamine) into a biological system.[1] Cells take up this labeled substrate and utilize it in various metabolic pathways.[1] As the labeled carbon atoms traverse through glycolysis, the tricarboxylic acid (TCA) cycle, and other anabolic and catabolic routes, they are incorporated into a multitude of downstream metabolites.[1] Analytical instruments can then detect and quantify the incorporation of ¹³C, revealing the activity of these pathways.[1]
One of the most powerful applications of this technique is ¹³C Metabolic Flux Analysis (¹³C-MFA) , which is considered the gold standard for quantifying intracellular reaction rates, or fluxes.[1][2] By measuring the distribution of ¹³C isotopes in various metabolites (known as mass isotopomer distributions or MIDs) and applying computational modeling, ¹³C-MFA can generate a detailed map of cellular metabolism.[1][2] This quantitative data is crucial for understanding how metabolic networks are rewired in disease states like cancer or in response to drug treatment.[1]
Key Applications in Research and Drug Development
The use of ¹³C labeled compounds spans a wide range of applications, from fundamental biological research to pharmaceutical development:
-
Elucidating Disease Metabolism: ¹³C tracers are instrumental in understanding the metabolic reprogramming that is a hallmark of many diseases, including cancer, neurodegenerative disorders, and inborn errors of metabolism.[3] For instance, they can be used to dissect the Warburg effect in cancer cells, where glucose is preferentially metabolized through glycolysis even in the presence of oxygen.[4][5]
-
Drug Discovery and Development: In the pharmaceutical industry, ¹³C labeled compounds are used to investigate a drug's mechanism of action by revealing how it alters metabolic pathways.[3][6] They can also aid in identifying and validating novel drug targets within these pathways.[3] Furthermore, ¹³C labeling is employed in studies of drug metabolism to track the breakdown and excretion of a compound.[6]
-
Bioprocess Optimization: In biotechnology, ¹³C-MFA is used to optimize the production of biopharmaceuticals and other valuable compounds in microbial and mammalian cell cultures by identifying metabolic bottlenecks and engineering more efficient pathways.[3][7]
-
Non-invasive Diagnostic Tests: ¹³C-breath tests are a non-invasive method for assessing metabolic functions in a clinical setting.[8] These tests involve the oral administration of a ¹³C-labeled substrate, which is metabolized to ¹³CO₂, and the subsequent measurement of ¹³CO₂ in the exhaled breath to diagnose conditions like Helicobacter pylori infection or assess liver function.[8][9]
Experimental Design and Workflow
A typical ¹³C labeling experiment follows a structured workflow, from careful planning to data analysis. The selection of the appropriate ¹³C-labeled tracer is a critical first step, as it significantly influences the precision of the resulting metabolic flux estimates.[1] For example, [1,2-¹³C₂]glucose is often used to precisely estimate fluxes in glycolysis and the pentose (B10789219) phosphate (B84403) pathway, while [U-¹³C₅]glutamine is preferred for analyzing the TCA cycle.[6][10]
Detailed Experimental Protocols
Protocol 1: ¹³C Metabolic Flux Analysis in Mammalian Cells using GC-MS
This protocol outlines the key steps for conducting a ¹³C-MFA experiment with adherent mammalian cells.
1. Cell Culture and Labeling:
-
Culture cells in standard medium to the desired confluency (typically semi-confluent for steady-state analysis).[5]
-
Prepare the ¹³C-labeling medium by supplementing basal medium (e.g., glucose-free DMEM) with the chosen ¹³C-labeled substrate (e.g., 11 mM [U-¹³C₆]glucose) and other necessary components like dialyzed fetal bovine serum (dFBS) to minimize interference from unlabeled substrates.[2][11]
-
To begin labeling, aspirate the standard medium, wash the cells once with phosphate-buffered saline (PBS), and add the pre-warmed ¹³C-labeling medium.[11]
-
Incubate the cells for a duration sufficient to reach isotopic steady state, which is typically at least 24-48 hours or through several cell doublings.[11]
2. Metabolic Quenching and Metabolite Extraction:
-
To halt metabolic activity instantaneously, rapidly aspirate the labeling medium.[12]
-
Immediately wash the cells twice with ice-cold 0.9% NaCl solution to remove any remaining extracellular tracer.[12]
-
Add a sufficient volume of -80°C methanol (B129727) to each well to completely cover the cell monolayer (e.g., 1 mL for a 6-well plate).[12]
-
Place the plates in a -80°C freezer for at least 15 minutes to ensure complete cell lysis and protein precipitation.[11][12]
-
Using a pre-chilled cell scraper, scrape the cell lysate and transfer the mixture to a pre-chilled microcentrifuge tube.[5][12]
-
For biphasic extraction, add an equal volume of ice-cold water and then four volumes of chloroform (B151607) to the methanol-cell lysate mixture.[5] Vortex vigorously and incubate on ice.[5]
-
Centrifuge at high speed (e.g., >14,000 x g) at 4°C for 10-20 minutes to separate the polar (aqueous), non-polar (organic), and protein phases.[5][11]
-
Carefully collect the upper aqueous phase, which contains the polar metabolites, for analysis.[5]
3. Sample Preparation for GC-MS Analysis:
-
Dry the collected aqueous metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).[11]
-
For analysis of protein-bound amino acids, hydrolyze the protein pellet using 6 M HCl at 100°C for 24 hours.[10] Dry the hydrolysate under a stream of nitrogen gas or in a SpeedVac.[10]
-
Derivatize the dried metabolites (both free metabolites and amino acid hydrolysates) to make them volatile for GC-MS analysis. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[10]
4. GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.[5]
-
The GC separates the different metabolites, which are then ionized and detected by the MS.[5]
-
The MS is operated in selected ion monitoring (SIM) mode to acquire the mass isotopomer distributions for each metabolite fragment.[5]
Protocol 2: ¹³C-Urea Breath Test for Helicobacter pylori Detection
This protocol describes the procedure for a non-invasive ¹³C-urea breath test.
1. Baseline Breath Sample Collection:
-
The patient should fast for at least two hours prior to the test.[13]
-
The patient inflates a breath sample bag to provide a baseline (0-minute) breath sample.[13]
2. Administration of ¹³C-Urea:
-
The patient ingests a solution containing 75 mg of ¹³C-urea and a citric acid powder (e.g., Citrica) dissolved in water.[9] The citric acid creates an acidic environment in the stomach and delays gastric emptying, which facilitates the breakdown of urea (B33335) by H. pylori urease.[9]
3. Post-Ingestion Breath Sample Collection:
-
After a 15-30 minute waiting period, the patient provides a second breath sample by inflating another collection bag.[9][13]
4. Sample Analysis:
-
The ¹³CO₂/¹²CO₂ ratio in both the baseline and post-ingestion breath samples is measured using an isotope ratio mass spectrometer or a non-dispersive isotope-selective infrared spectrometer.[13]
-
The change in the ¹³CO₂/¹²CO₂ ratio, often expressed as the Delta Over Baseline (DOB), is calculated. A significant increase in the DOB value indicates the presence of H. pylori infection.[9]
References
- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 2. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. raw.githubusercontent.com [raw.githubusercontent.com]
- 8. researchgate.net [researchgate.net]
- 9. meridianbioscience.com [meridianbioscience.com]
- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. headwaybio.com [headwaybio.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical Characteristics of Tri-O-acetyl-D-galactal
Introduction
Tri-O-acetyl-D-galactal, a derivative of D-galactose, is a pivotal intermediate in carbohydrate chemistry.[1] Its acetyl groups enhance stability and reactivity, making it a valuable building block in the synthesis of oligosaccharides, glycosides, glycoproteins, and glycolipids.[1][2] These complex carbohydrates are crucial for understanding cellular processes, immune responses, and for the development of novel therapeutics.[1] This guide provides a comprehensive overview of the physical and chemical properties of Tri-O-acetyl-D-galactal, along with detailed experimental protocols for its synthesis and key reactions.
Physical and Chemical Properties
Tri-O-acetyl-D-galactal is typically a white to off-white crystalline solid at room temperature.[3] It is also described as a light yellow solidifying oil or a colorless to yellow liquid.[1][4] It is composed of carbon, hydrogen, and oxygen atoms and is characterized by the ester bonds between acetic acid and the hydroxyl groups of the galactal backbone.[3] The molecule is chiral due to multiple stereocenters.[3]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of Tri-O-acetyl-D-galactal.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆O₇ | [1][3][4][5][6] |
| Molecular Weight | 272.25 g/mol | [1][4][5][6][7] |
| Appearance | White to off-white crystalline solid; Light yellow solidifying oil; White or Colorless to Yellow powder to lump to clear liquid | [1][3][4] |
| Melting Point | 28 - 30 °C; 34 - 38 °C; 36 °C | [3][7][8][9] |
| Boiling Point | 138 - 140 °C at 760 mmHg; 343.1 °C at 760 mmHg | [7] |
| Density | 1.23 - 1.24 g/cm³ | [3][9][10] |
| Optical Rotation | [α]20/D = -16 to -21° (c=1 in CHCl₃) | [1][11][12] |
| Solubility | Soluble in common organic solvents such as methanol (B129727) and chloroform (B151607). Soluble in chloroform at 10mg/ml. | [3][10] |
| Flash Point | 110 °C; 113 °C; 149.3 °C; >230 °F | [3][7][9][10] |
| Refractive Index | 1.4645 - 1.4665 | [3][10] |
| Storage Temperature | 2 - 8 °C; Refrigerated (0-10°C) | [1][9][10] |
Experimental Protocols
Tri-O-acetyl-D-galactal is a versatile reagent in organic synthesis. Below are detailed protocols for its synthesis and a key transformation.
Synthesis of Tri-O-acetyl-D-galactal from D-Galactose
This protocol outlines a common synthetic route starting from D-galactose.[13]
-
Acetylation of D-Galactose: To a stirred solution of D-Galactose (e.g., 500 mg) in dichloromethane (B109758) (DCM), add acetic anhydride (B1165640) (e.g., 1.5 mL) and a catalytic amount of perchloric acid at 0 °C. Stir the reaction mixture at room temperature for 30 minutes.
-
Bromination: To the resulting solution, add hydrobromic acid in acetic acid (e.g., 1 mL) and stir the reaction mixture at room temperature for 6 hours. After completion, quench the reaction with ice-cold water and dilute with ethyl acetate. Wash the organic layer with a saturated solution of sodium bicarbonate twice and then dry over sodium sulphate to obtain crude 1-bromo-2,3,4,6-tetra-O-acetyl-D-galactose.
-
Reductive Elimination: To the crude product, add zinc dust (e.g., 0.82 g) and NaH₂PO₄ (e.g., 4.6 g) in acetone. Stir the reaction mixture for 3 hours at room temperature. Monitor the reaction by TLC (2:1 petroleum hexane–ethyl acetate).
-
Work-up and Purification: Extract the solution with ethyl acetate. Wash the organic phase with water, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄ and concentrate. Purify the residue by silica (B1680970) gel column chromatography (4:1→2:1 petroleum hexane–ethyl acetate) to yield 3,4,6-tri-O-acetyl-D-galactal.
Azidophenylselenylation of 3,4,6-Tri-O-acetyl-D-galactal
This reaction provides access to 2-nitrogenated glycosides, which are important building blocks for oligosaccharides.[14]
-
Reaction Setup: In a typical batch protocol, add trimethylsilyl (B98337) azide (B81097) (TMSN₃) to a solution of 3,4,6-tri-O-acetyl-D-galactal and diphenyl diselenide (Ph₂Se₂) in anhydrous dichloromethane (DCM) at -30 °C.
-
Initiation: Add bis(acetoxy)iodobenzene (BAIB) to the mixture.
-
Reaction Progression: Warm the reaction mixture to -10 °C. The reaction time can vary from 4 to 16 hours.
-
Continuous Flow Alternative: A safer and more efficient method utilizes a continuous flow setup. Two reagent feeds are prepared. Feed A contains 3,4,6-tri-O-acetyl-D-galactal, Ph₂Se₂, and TMSN₃. Feed B contains the initiator, BAIB. The feeds are pumped and mixed in a reactor coil at room temperature. This method significantly reduces reaction time and improves safety and scalability.[14]
Lewis Acid-Promoted Site-Selective Transformation
This protocol describes the synthesis of 1,3-annulated-2-deoxy glycosides from glycals.[15]
-
Reaction Initiation: Treat 3,4,6-tri-O-acetyl-D-galactal with a Lewis acid, such as BF₃·OEt₂, to generate a reactive oxocarbenium ion intermediate.
-
Nucleophilic Attack: The intermediate is then attacked by a nucleophile (e.g., 2-naphthol). The attack occurs regioselectively at the C3 position from the pseudoaxial face.
-
Intramolecular Annulation: The resulting C3-arylated intermediate undergoes an intramolecular annulation, driven by the Lewis acid, involving the C1 carbon.
-
Product Formation: This sequence yields the 1,3-annulated-2-deoxy glycoside as the primary product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3,4,6-Tri-O-acetyl-D-galactal | 4098-06-0 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Tri-O-acetyl-D-galactal | CymitQuimica [cymitquimica.com]
- 5. jk-sci.com [jk-sci.com]
- 6. scbt.com [scbt.com]
- 7. Tri-O-Acetyl-D-galactal | 4098-06-0 [sigmaaldrich.com]
- 8. 3,4,6-Tri-O-acetyl-D-galactal | CAS#:4098-06-0 | Chemsrc [chemsrc.com]
- 9. 3,4,6-Tri-O-acetyl-D-galactal | 4098-06-0 | MT05853 [biosynth.com]
- 10. 3,4,6-Tri-O-acetyl-D-galactal CAS#: 4098-06-0 [m.chemicalbook.com]
- 11. Tri-O-acetyl-D-galactal 4098-06-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. Tri-O-acetyl-D-galactal 4098-06-0 | TCI AMERICA [tcichemicals.com]
- 13. ijnrd.org [ijnrd.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Isotopic Labeling in Carbohydrate Chemistry
For Researchers, Scientists, and Drug Development Professionals
Isotopic labeling of carbohydrates is a powerful and indispensable technique in modern biochemical and biomedical research. By replacing specific atoms within a carbohydrate molecule with their heavier, non-radioactive (stable) or radioactive isotopes, researchers can trace, quantify, and characterize the fate of these molecules in complex biological systems. This guide provides a comprehensive overview of the core principles, methodologies, and applications of isotopic labeling in carbohydrate chemistry, with a focus on its utility in metabolic research, signaling pathway elucidation, and drug development.
Core Concepts in Isotopic Labeling of Carbohydrates
Isotopic labeling involves the incorporation of isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O) into carbohydrate molecules. These stable isotopes do not decay and are detected based on their mass difference using mass spectrometry (MS) or their nuclear spin properties by nuclear magnetic resonance (NMR) spectroscopy. Radioactive isotopes, such as carbon-14 (B1195169) (¹⁴C) and tritium (B154650) (³H), are also utilized and are detected by their radioactive decay.
The choice of isotope and the position of the label are critical for the experimental design and the information that can be obtained. Carbohydrates can be labeled in several ways:
-
Uniform Labeling: All atoms of a specific element (e.g., carbon) are replaced with their isotope.
-
Position-Specific Labeling: Only a specific atom in the molecule is isotopically labeled.
-
Partial or Multiple Labeling: A subset of atoms is labeled.
Data Presentation: Quantitative Insights from Isotopic Labeling
Quantitative analysis is a cornerstone of isotopic labeling studies. The data generated from these experiments provide critical insights into reaction kinetics, metabolic fluxes, and the absolute or relative abundance of glycans.
Table 1: Kinetic Isotope Effects (KIEs) for Glucose
The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. It is a powerful tool for studying reaction mechanisms.[1][2] The KIE is expressed as the ratio of the rate constant of the reaction with the light isotope (k_L) to the rate constant of the reaction with the heavy isotope (k_H).[1]
| Isotopic Substitution | KIE (k_light / k_heavy) | Implication |
| ¹H vs. ²H (Deuterium) at C-H bond | ~6-10 | Significant slowing of reactions involving C-H bond cleavage.[1] |
| ¹²C vs. ¹³C at reacting carbon | ~1.04 | Modest effect on reaction rate, useful for mechanistic studies.[1] |
| Tritium (³H) at various positions in glucose | 1.012 - 1.051 | Allows for sensitive probing of enzymatic and chemical transformations.[3] |
Table 2: Isotopic Enrichment in Metabolic Labeling Studies
Isotopic enrichment refers to the percentage of an isotopically labeled molecule in a total pool of that molecule. It is a key parameter in metabolic flux analysis.[4][5]
| Labeled Substrate | Cell Type | Isotopic Enrichment of Intracellular Metabolite | Analytical Method |
| [U-¹³C]-Glucose | Human Fibroblasts | >95% in glycolytic intermediates after 24 hours | GC-MS |
| [1,2-¹³C₂]-Glucose | E. coli | Variable enrichment in TCA cycle intermediates depending on flux | LC-MS/MS |
| [¹⁵N]-Glutamine | CHO Cells | >90% in nitrogen-containing metabolites | LC-MS |
Table 3: Comparison of Yields for Carbohydrate Labeling Methods
The efficiency of labeling is a critical consideration. Both chemical and enzymatic methods offer distinct advantages in terms of yield and specificity.
| Labeling Method | Substrate | Labeled Product | Typical Yield | Reference |
| Chemical Synthesis | D-Glucose | D-[1-¹³C]Glucose | 40-60% | [6] |
| Reductive Amination | Oligosaccharide | Labeled Oligosaccharide | >90% | [7] |
| Permethylation | N-glycans | Permethylated N-glycans | High, often near-quantitative | [8] |
| Enzymatic Synthesis | Lactose + UDP-Gal | LNT | High specificity, variable yield | [9] |
| Glycosyltransferase reaction | Acceptor + Labeled Donor | Labeled Oligosaccharide | Often high (>80%) | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are protocols for key experiments in carbohydrate isotopic labeling.
Protocol 1: Metabolic Labeling of Mammalian Cells with ¹³C-Glucose
This protocol describes the labeling of intracellular metabolites by culturing cells in a medium containing a ¹³C-labeled glucose tracer.[11]
Materials:
-
Mammalian cell line of interest
-
Glucose-free cell culture medium (e.g., DMEM)
-
[U-¹³C₆]-Glucose
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Liquid nitrogen
-
Centrifuge, cell scrapers
Procedure:
-
Cell Culture: Culture cells to the desired confluency in standard glucose-containing medium.
-
Medium Exchange: Aspirate the standard medium, wash the cells once with PBS, and replace it with the labeling medium (glucose-free medium supplemented with [U-¹³C₆]-Glucose and dFBS).
-
Incubation: Incubate the cells in the labeling medium for a time course determined by the specific metabolic pathway under investigation (typically several hours to days to reach isotopic steady state).[4]
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Wash the cell monolayer rapidly with ice-cold PBS.
-
Immediately add ice-cold 80% methanol.
-
Scrape the cells and collect the cell suspension.
-
Flash-freeze the suspension in liquid nitrogen.
-
-
Sample Preparation for Analysis:
-
Thaw the samples and centrifuge to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
The dried metabolites are now ready for analysis by MS or NMR.
-
Protocol 2: Reductive Amination for Labeling of Reducing Sugars
Reductive amination is a robust method for attaching a label containing a primary amine to the reducing end of a carbohydrate.[7][12]
Materials:
-
Carbohydrate sample (e.g., released glycans)
-
Labeling agent with a primary amine (e.g., 2-aminobenzamide, 2-AB)
-
Reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride)[13]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Glacial acetic acid
-
Heating block or oven
Procedure:
-
Sample Preparation: Dry the carbohydrate sample completely in a microcentrifuge tube.
-
Labeling Reaction:
-
Prepare a labeling solution by dissolving the labeling agent and the reducing agent in a mixture of DMSO and glacial acetic acid.
-
Add the labeling solution to the dried carbohydrate sample.
-
Vortex briefly to dissolve the sample.
-
-
Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 65°C) for a defined period (typically 2-4 hours).
-
Purification:
-
After incubation, cool the reaction mixture to room temperature.
-
Purify the labeled carbohydrates from excess reagents using a suitable method, such as hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction (SPE).
-
-
Analysis: The purified labeled carbohydrates can be analyzed by HPLC with fluorescence detection or by mass spectrometry.
Protocol 3: Permethylation of Glycans for Mass Spectrometry Analysis
Permethylation is a chemical derivatization technique that replaces all hydroxyl and N-acetyl protons on a glycan with methyl groups. This enhances their ionization efficiency and stability for MS analysis.[8]
Materials:
-
Dried glycan sample
-
Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide (B78521) (NaOH)
-
Methyl iodide (CH₃I)
-
Water
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the glycan sample is completely dry.
-
Reagent Preparation: Prepare a slurry of powdered NaOH in DMSO.
-
Permethylation Reaction:
-
Add the NaOH/DMSO slurry to the dried glycan sample.
-
Add methyl iodide to the mixture.
-
Vortex the reaction mixture vigorously for 10-30 minutes at room temperature.
-
-
Quenching and Extraction:
-
Quench the reaction by the dropwise addition of water.
-
Extract the permethylated glycans into dichloromethane.
-
Wash the organic layer with water to remove residual reagents.
-
-
Purification and Analysis:
-
Dry the dichloromethane layer.
-
The permethylated glycans are now ready for analysis by MALDI-MS or ESI-MS.
-
Visualization of Pathways and Workflows
Visualizing complex biological pathways and experimental workflows is essential for a clear understanding of the processes involved.
Caption: Experimental workflow for isotopic labeling and analysis of glycans.
Caption: Insulin signaling pathway leading to labeled glucose uptake.
Caption: O-GlcNAcylation signaling pathway with labeled glucose incorporation.
Applications in Drug Development
Isotopic labeling of carbohydrates plays a pivotal role in the development of new therapeutics.
-
Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Deuterium-labeled glucose and other carbohydrates are used to trace the metabolic fate of drugs, particularly glycoprotein (B1211001) therapeutics.[14][15] By monitoring the appearance of the isotopic label in various tissues and metabolites, researchers can determine the rate of drug clearance, identify metabolic breakdown products, and understand the overall disposition of the drug in the body.[16]
-
Target Engagement and Mechanism of Action Studies: Labeled carbohydrate probes can be used to assess whether a drug is interacting with its intended target. For example, a labeled sugar analog can be used to compete with a drug for binding to a specific enzyme or receptor, providing quantitative data on drug potency and target engagement.
-
Biomarker Discovery and Validation: Changes in glycosylation patterns are associated with numerous diseases, including cancer and metabolic disorders.[17] Quantitative glycomic analysis using isotopically labeled standards can identify and validate specific glycan structures as biomarkers for disease diagnosis, prognosis, or response to therapy.[18]
Conclusion
Isotopic labeling is a versatile and powerful approach that has revolutionized our understanding of carbohydrate chemistry and biology. From elucidating complex metabolic and signaling pathways to accelerating the development of new drugs, the ability to trace and quantify carbohydrates with high precision is an invaluable asset for researchers, scientists, and drug development professionals. As analytical technologies continue to advance, the applications of isotopic labeling in carbohydrate chemistry are poised to expand even further, opening up new avenues for discovery and innovation.
References
- 1. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. O-GlcNAc - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Permethylation for glycan analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | Editorial: Recent advances in carbohydrate chemical and enzymatic syntheses [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 12. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Physiologically Based Simulations of Deuterated Glucose for Quantifying Cell Turnover in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Facebook [cancer.gov]
- 16. 13C enrichment in tissue samples [bio-protocol.org]
- 17. Permethylated N-glycan analysis with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Glycan Quantification - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to the Applications of Protected Galactals in Organic Synthesis
Aimed at researchers, scientists, and drug development professionals, this guide details the pivotal role of protected galactals as versatile synthons in the construction of complex carbohydrates, glycoconjugates, and natural products. It provides an overview of their key transformations, complete with detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate their application in synthetic chemistry.
Protected galactals, which are cyclic enol ethers derived from D-galactose, are highly valuable chiral building blocks in organic synthesis. The presence of a double bond between carbons 1 and 2 imparts unique reactivity, allowing for a variety of stereoselective functionalizations. The strategic use of protecting groups on the hydroxyl moieties at positions C3, C4, and C6 is paramount, as it dictates the reactivity of the galactal and the stereochemical outcome of subsequent reactions. Commonly employed protecting groups include acetyl (Ac), benzoyl (Bz), benzyl (B1604629) (Bn), and various silyl (B83357) ethers, each offering specific advantages concerning stability and ease of removal under defined conditions.
The primary applications of protected galactals lie in the synthesis of:
-
Complex Oligosaccharides: They serve as glycosyl donors, enabling the formation of intricate oligosaccharide chains.
-
Glycoconjugates: Protected galactals are crucial for the synthesis of biologically significant glycoconjugates, such as the tumor-associated Tn antigen.
-
Natural Products: Their inherent chirality makes them ideal starting points for the enantioselective synthesis of a diverse range of natural products.
Key Chemical Transformations of Protected Galactals
The synthetic utility of protected galactals is showcased through several powerful chemical transformations. This guide focuses on three fundamental reactions: glycosylation, the Ferrier rearrangement, and dihydroxylation.
Glycosylation Reactions
Protected galactals are excellent precursors for glycosylation reactions. The double bond can be activated by electrophilic reagents to form a reactive oxocarbenium ion intermediate, which is subsequently trapped by a glycosyl acceptor. This approach is particularly useful for the synthesis of 2-amino-2-deoxy-galactosides.
This protocol outlines the synthesis of a protected Tn antigen precursor via an iron-catalyzed aminoglycosylation of a silylated galactal.
Materials:
-
3,4-di-O-acetyl-6-O-TBS-D-galactal (glycosyl donor)
-
N-Cbz-protected serine or threonine methyl ester (glycosyl acceptor)
-
Iron catalyst (e.g., Fe(BF4)2(H2O)6 with a tridentate ligand)
-
Amination reagent
-
Anhydrous dichloromethane (B109758) (CH2Cl2)
-
1,4-Dioxane
-
5 Å Molecular Sieves
Procedure:
-
Under an inert atmosphere, add the iron catalyst (10–15 mol%) and 5 Å molecular sieves to a flame-dried flask.
-
Add a solution of the glycosyl acceptor (1.0 equiv) and the amination reagent (1.5 equiv) in a 9:1 mixture of CH2Cl2 and 1,4-dioxane.
-
Cool the reaction mixture to -40 °C.
-
Add a solution of the 3,4-di-O-acetyl-6-O-TBS-D-galactal donor in the same solvent mixture.
-
Stir the reaction at -40 °C for 2–3 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3.
-
Warm the mixture to room temperature and extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using silica (B1680970) gel column chromatography.
| Glycosyl Donor | Glycosyl Acceptor | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 3,4-di-O-acetyl-6-O-TBS-D-galactal | N-Cbz-Ser-OMe | 10-15 | CH2Cl2/1,4-dioxane (9:1) | -40 | 2-3 | 86 | >20:1 |
| 3,4-di-O-acetyl-6-O-TBS-D-galactal | N-Cbz-Thr-OMe | 10-15 | CH2Cl2/1,4-dioxane (9:1) | -40 | 2-3 | 72 | >20:1 |
| Tri-O-acetyl-D-galactal | N-Cbz-Ser-OBn | 10-15 | CH2Cl2 | -40 | 2-3 | 75 | >20:1 |
| Tri-O-acetyl-D-galactal | N-Cbz-Thr-OBn | 10-15 | CH2Cl2 | -40 | 2-3 | 68 | >20:1 |
Table 1: Quantitative Data for Iron-Catalyzed Glycal cis-Aminoglycosylation.
The Ferrier Rearrangement
The Ferrier rearrangement is a powerful tool for the synthesis of 2,3-unsaturated glycosides from glycals. The reaction involves the allylic rearrangement of the double bond from the C1-C2 to the C2-C3 position, with concomitant introduction of a nucleophile at the anomeric carbon.
This protocol describes the Ferrier rearrangement of tri-O-acetyl-D-galactal with an alcohol or thiol nucleophile using 3,5-dinitrobenzoic acid as an organocatalyst.
Materials:
-
3,4,6-tri-O-acetyl-D-galactal
-
Alcohol or thiol nucleophile
-
3,5-Dinitrobenzoic acid (catalyst)
-
Acetonitrile (B52724) (CH3CN)
Procedure:
-
In a reaction vessel, combine 3,4,6-tri-O-acetyl-D-galactal (0.5 mmol) and the alcohol or thiol (1 equiv) in acetonitrile (5 mL).
-
Add 3,5-dinitrobenzoic acid (0.1 mmol, 20 mol%) to the mixture at room temperature.
-
Heat the mixture to 80 °C and stir for the specified time (see Table 2), monitoring the reaction by TLC.
-
After completion, evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: ethyl acetate/hexanes, 1/4) to obtain the 2,3-unsaturated glycoside.
| Nucleophile | Time (h) | Yield (%) | Anomeric Ratio (α:β) |
| Benzyl alcohol | 2.5 | 85 | Predominantly α |
| Methanol | 2.0 | 88 | Predominantly α |
| Phenol | 3.0 | 82 | Predominantly α |
| Thiophenol | 2.0 | 90 | Predominantly α |
Table 2: Quantitative Data for the Ferrier Rearrangement of Tri-O-acetyl-D-galactal.
Dihydroxylation
The double bond of protected galactals can be dihydroxylated to introduce two hydroxyl groups, typically in a syn fashion, leading to the formation of vicinal diols. This transformation opens up avenues for further functionalization. The Upjohn and Sharpless asymmetric dihydroxylation methods are commonly employed for this purpose. While a specific detailed protocol for a protected galactal is not provided in the immediate search results, the following general procedures can be readily adapted.
This protocol describes the syn-dihydroxylation of an alkene using a catalytic amount of osmium tetroxide with N-methylmorpholine N-oxide (NMO) as the stoichiometric oxidant.
Materials:
-
Protected Galactal
-
N-Methylmorpholine N-oxide (NMO)
-
Osmium tetroxide (OsO4) solution (catalytic amount)
-
Acetone (B3395972)/Water solvent mixture
-
Sodium sulfite (B76179) (Na2SO3)
Procedure:
-
Dissolve the protected galactal in a mixture of acetone and water.
-
Add NMO (1.5 equivalents) to the solution.
-
Add a catalytic amount of OsO4 solution.
-
Stir the reaction at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding solid sodium sulfite.
-
Stir for an additional 30 minutes.
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify the diol by column chromatography.
This protocol allows for the enantioselective synthesis of vicinal diols using a chiral ligand. Commercially available AD-mix preparations (AD-mix-α and AD-mix-β) contain the catalyst, ligand, and oxidant.
Materials:
-
Protected Galactal
-
AD-mix-α or AD-mix-β
-
tert-Butanol (B103910)/Water solvent mixture
-
Methanesulfonamide (B31651) (CH3SO2NH2) (optional, for slow-reacting alkenes)
-
Sodium sulfite (Na2SO3)
Procedure:
-
To a mixture of tert-butanol and water, add the AD-mix.
-
Cool the mixture to 0 °C and then add the protected galactal.
-
If the reaction is slow, methanesulfonamide can be added.
-
Stir the reaction at 0 °C or room temperature until completion.
-
Quench the reaction with sodium sulfite.
-
Stir for 1 hour, then extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the chiral diol by column chromatography.
| Substrate | Reaction | Reagents | Yield (%) | Enantiomeric Excess (ee %) |
| Generic Alkene | Upjohn Dihydroxylation | OsO4 (cat.), NMO | High | N/A (racemic) |
| Prochiral Alkene | Sharpless AD | AD-mix-β | High | >95 |
| Prochiral Alkene | Sharpless AD | AD-mix-α | High | >95 |
Table 3: Representative Quantitative Data for Dihydroxylation Reactions.
Synthetic Workflows and Logical Relationships
The true power of protected galactals is realized in multi-step synthetic sequences. The following diagrams, generated using the DOT language, illustrate the logical flow of key synthetic pathways starting from protected galactals.
Caption: Synthesis of Glycoconjugates.
Caption: Oligosaccharide Synthesis Workflow.
Caption: Natural Product Synthesis Pathway.
Conclusion
Protected galactals are undeniably powerful and versatile intermediates in modern organic synthesis. Their ability to undergo a wide range of stereoselective transformations makes them indispensable tools for the construction of complex and biologically relevant molecules. This guide has provided a detailed overview of their key applications, complete with experimental protocols and quantitative data, to empower researchers in their synthetic endeavors. The continued exploration of new reactions and protecting group strategies involving galactals will undoubtedly lead to even more efficient and elegant syntheses of important carbohydrate-containing targets.
Methodological & Application
Application Note: Synthesis of Tri-O-acetyl-D-galactal-13C-1
Introduction
Tri-O-acetyl-D-galactal is a versatile building block in carbohydrate chemistry, frequently utilized in the synthesis of oligosaccharides and glycoconjugates. The introduction of a stable isotope label, such as Carbon-13, at a specific position is invaluable for mechanistic studies, metabolic tracking, and as an internal standard in mass spectrometry-based analyses. This application note provides a detailed protocol for the synthesis of Tri-O-acetyl-D-galactal-13C-1, commencing from the commercially available D-galactose-1-13C. The synthetic pathway follows the well-established Fischer-Zach glycal synthesis, which involves a three-step process: peracetylation of the starting sugar, formation of a glycosyl bromide intermediate, and subsequent reductive elimination to form the glycal.
Overall Reaction Scheme
D-galactose-1-13C is first peracetylated to yield penta-O-acetyl-α,β-D-galactopyranose-1-13C. This intermediate is then treated with a solution of hydrogen bromide in acetic acid to form 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide-1-13C. The final step involves a reductive elimination of the glycosyl bromide using zinc dust to afford the desired product, this compound.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis of this compound, based on typical yields for the analogous unlabeled synthesis.[1]
| Step | Starting Material | Product | Molecular Weight ( g/mol ) | Starting Amount (mg) | Expected Product (mg) | Yield (%) |
| 1. Peracetylation | D-galactose-1-13C | Penta-O-acetyl-α,β-D-galactopyranose-1-13C | 181.16 (labeled) | 500 | 890 | ~89 |
| 2. Bromination | Penta-O-acetyl-α,β-D-galactopyranose-1-13C | 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide-1-13C | 391.28 (labeled) | 890 | 790 | ~81 |
| 3. Reductive Elimination | 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide-1-13C | Tri-O-acetyl-D-galactal-1-13C | 273.25 (labeled) | 790 | 470 | ~88 |
Experimental Protocols
Materials and Reagents
-
D-galactose-1-13C
-
Acetic Anhydride (B1165640)
-
Perchloric Acid (catalytic amount)
-
Hydrogen Bromide in Acetic Acid (33 wt. %)
-
Zinc Dust
-
Sodium Dihydrogen Phosphate (B84403) (NaH₂PO₄)
-
Acetone
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
-
Silica (B1680970) Gel for column chromatography
-
Petroleum Ether
Step 1: Synthesis of Penta-O-acetyl-α,β-D-galactopyranose-1-13C
-
To a stirred solution of D-galactose-1-13C (500 mg, 2.76 mmol) in dichloromethane (DCM), add acetic anhydride (1.5 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add a catalytic amount of perchloric acid.
-
Stir the reaction at 0 °C for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with ice-cold water and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 2: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide-1-13C
-
Dissolve the crude penta-O-acetyl-α,β-D-galactopyranose-1-13C in a minimal amount of DCM.
-
Cool the solution to 0 °C.
-
Add a solution of hydrogen bromide in acetic acid (1 mL) dropwise.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with ice-cold water and dilute with ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium bicarbonate twice.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude glycosyl bromide.
Step 3: Synthesis of this compound
-
To the crude 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide-1-13C, add zinc dust (0.82 g, 12.5 mmol) and sodium dihydrogen phosphate (4.6 g, 38.4 mmol) in acetone.
-
Stir the reaction mixture vigorously at room temperature for 3 hours.
-
Monitor the reaction by TLC (eluent: 2:1 petroleum ether/ethyl acetate).
-
Upon completion, filter the reaction mixture and extract the filtrate with ethyl acetate.
-
Wash the combined organic phases with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: 4:1 to 2:1 petroleum ether/ethyl acetate) to afford this compound as the final product.[1]
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship of Synthesis Steps
Caption: Chemical transformations in the synthesis pathway.
References
Application Note: 13C NMR Spectroscopy of 3,4,6-Tri-O-acetyl-D-galactal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 3,4,6-Tri-O-acetyl-D-galactal, a key intermediate in carbohydrate synthesis. Detailed information on the assigned 13C NMR chemical shifts in deuterated chloroform (B151607) (CDCl₃) is presented in a structured format. This document also includes a detailed experimental protocol for sample preparation and data acquisition. Furthermore, a workflow for spectral analysis is provided to guide researchers in obtaining and interpreting high-quality 13C NMR data for this compound and its derivatives. While this note focuses on the unlabeled compound, a discussion on the expected spectral changes for its 13C-1 labeled analogue is also included.
Introduction
3,4,6-Tri-O-acetyl-D-galactal is a versatile building block in glycochemistry, widely employed in the synthesis of various glycoconjugates, oligosaccharides, and other biologically active molecules. The acetyl protecting groups allow for regioselective reactions at the C-1 and C-2 positions of the glycal. Accurate structural characterization and purity assessment of this intermediate are paramount for successful synthetic outcomes. 13C NMR spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon skeleton. This application note serves as a practical resource for researchers utilizing 3,4,6-Tri-O-acetyl-D-galactal, offering key 13C NMR data and a standardized protocol for its analysis.
Data Presentation
The 13C NMR chemical shift data for 3,4,6-Tri-O-acetyl-D-galactal, acquired in CDCl₃, is summarized in the table below. The assignments are based on published data and established principles of carbohydrate NMR spectroscopy.
| Carbon Atom | Chemical Shift (δ) in ppm |
| C-1 | 145.6 |
| C-2 | 98.9 |
| C-3 | 67.3 |
| C-4 | 67.1 |
| C-5 | 73.9 |
| C-6 | 61.3 |
| C=O (Acetyl) | 170.4, 170.2, 169.4 |
| CH₃ (Acetyl) | 20.8, 20.7, 20.6 |
Note on 3,4,6-Tri-O-acetyl-D-galactal-13C-1:
For the isotopically labeled analogue, 3,4,6-Tri-O-acetyl-D-galactal-13C-1, the 13C NMR spectrum will exhibit a significantly enhanced signal intensity for the C-1 carbon. The chemical shift of the labeled C-1 will be identical to the unlabeled compound. Additionally, one-bond and two-bond carbon-carbon coupling (¹J(C1,C2) and ²J(C1,C3)) will be observed, providing further structural information. The ¹J(C1,C2) coupling constant is expected to be in the range of 40-50 Hz.
Experimental Protocols
This section outlines a detailed methodology for the acquisition of a high-quality 13C NMR spectrum of 3,4,6-Tri-O-acetyl-D-galactal.
1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 20-50 mg of 3,4,6-Tri-O-acetyl-D-galactal into a clean, dry vial.
-
Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is of high purity and stored over molecular sieves to minimize water content.
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure no solid particles are transferred.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Many commercially available deuterated solvents contain TMS. If not present, a small drop of TMS can be added.
2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Shimming: The probe should be tuned to the 13C frequency. The magnetic field homogeneity should be optimized by shimming on the deuterium (B1214612) lock signal of the solvent to obtain sharp and symmetrical peaks.
-
Acquisition Parameters (for a typical 400 MHz spectrometer):
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used to obtain a spectrum with singlets for each carbon.
-
Spectral Width: A spectral width of approximately 200-220 ppm is suitable for most organic molecules, including carbohydrates.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, especially the quaternary carbonyl carbons.
-
Number of Scans (ns): A sufficient number of scans (e.g., 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
-
3. Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak of CDCl₃ can be used as a secondary reference (δ = 77.16 ppm).
-
Peak Picking: Identify and list the chemical shifts of all peaks in the spectrum.
Workflow and Diagrams
The following diagram illustrates the general workflow for the 13C NMR analysis of 3,4,6-Tri-O-acetyl-D-galactal.
Caption: Experimental workflow for 13C NMR analysis.
Conclusion
This application note provides essential 13C NMR data and a standardized protocol for the analysis of 3,4,6-Tri-O-acetyl-D-galactal. The provided chemical shift table and experimental workflow are intended to assist researchers in the structural verification and quality control of this important carbohydrate intermediate. Adherence to the outlined protocol will facilitate the acquisition of high-quality, reproducible 13C NMR spectra, aiding in the advancement of synthetic carbohydrate chemistry and related fields.
Application Notes and Protocols for Tri-O-acetyl-D-galactal-13C-1 in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Tri-O-acetyl-D-galactal-13C-1 as a versatile glycosyl donor in a variety of glycosylation reactions. The inclusion of a ¹³C label at the anomeric position allows for detailed mechanistic studies, kinetic isotope effect analysis, and tracing of the galactosyl moiety in complex biological systems using NMR spectroscopy and mass spectrometry.
Introduction
Tri-O-acetyl-D-galactal is a widely utilized building block in carbohydrate chemistry for the synthesis of 2-deoxy- and 2,3-unsaturated glycosides. Its double bond between C1 and C2 allows for facile activation under Lewis acidic conditions to form a reactive oxocarbenium ion intermediate, which can then be attacked by a nucleophilic acceptor. The ¹³C-label at the C1 position provides a powerful tool for researchers to investigate reaction mechanisms and to track the fate of the carbohydrate moiety in biological and chemical systems.
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from commercially available D-galactose-1-¹³C. The procedure involves per-acetylation, conversion to the glycosyl bromide, and subsequent reduction to the glycal.
Experimental Protocol: Synthesis of this compound
Step 1: Per-acetylation of D-galactose-1-¹³C
-
To a solution of D-galactose-1-¹³C (1.0 eq) in anhydrous pyridine (B92270) (10 vol), add acetic anhydride (B1165640) (5.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the mixture into ice-water and extract with dichloromethane (B109758) (3 x 10 vol).
-
Wash the combined organic layers with saturated aqueous copper sulfate (B86663) solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield penta-O-acetyl-D-galactose-1-¹³C.
Step 2: Bromination of Penta-O-acetyl-D-galactose-1-¹³C
-
Dissolve the crude penta-O-acetyl-D-galactose-1-¹³C (1.0 eq) in a minimal amount of dichloromethane.
-
Add a 33% solution of hydrogen bromide in acetic acid (2.0 eq) at 0 °C.
-
Stir the reaction at room temperature for 2 hours.
-
Dilute the mixture with dichloromethane and wash carefully with ice-cold water and saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude tetra-O-acetyl-α-D-galactopyranosyl-1-¹³C bromide.
Step 3: Reduction to Tri-O-acetyl-D-galactal-1-¹³C [1]
-
To a solution of the crude glycosyl bromide (1.0 eq) in 50% aqueous acetic acid (10 vol), add activated zinc dust (5.0 eq) portion-wise at 0 °C.[1]
-
Stir the reaction vigorously for 3-4 hours at room temperature, monitoring by TLC.[1]
-
Upon completion, filter the reaction mixture through a pad of Celite and wash the filter cake with ethyl acetate.
-
Separate the organic layer of the filtrate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to yield Tri-O-acetyl-D-galactal-1-¹³C as a white solid.
Glycosylation Reactions using this compound
This compound can be employed in various glycosylation reactions to form 2-deoxy- and 2,3-unsaturated glycosides. The choice of Lewis acid catalyst, solvent, and temperature can influence the reaction outcome and stereoselectivity.
General Experimental Protocol: Lewis Acid-Catalyzed Glycosylation
-
To a stirred solution of the glycosyl acceptor (1.2 eq) and this compound (1.0 eq) in an anhydrous solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., argon or nitrogen), add the Lewis acid catalyst (0.1-1.0 eq) at the desired temperature (e.g., -20 °C, 0 °C, or room temperature).
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a few drops of a suitable quenching agent (e.g., triethylamine (B128534) or saturated aqueous sodium bicarbonate solution).
-
Dilute the reaction mixture with the solvent used for the reaction and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired glycoside.
Quantitative Data
The following tables summarize representative quantitative data for glycosylation reactions using Tri-O-acetyl-D-galactal with various alcohol acceptors and Lewis acid catalysts.
Table 1: Glycosylation with Phenolic Acceptors
| Entry | Acceptor | Catalyst (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |
| 1 | Phenol | BF₃·OEt₂ (0.2) | CH₂Cl₂ | 0 | 1 | 85 | >95:5 |
| 2 | 4-Methoxyphenol | SnCl₄ (0.1) | CH₂Cl₂ | -20 | 2 | 92 | >95:5 |
| 3 | 1-Naphthol | FeCl₃ (0.1) | CH₃CN | RT | 0.5 | 94 | >95:5 |
| 4 | 2-Naphthol | ZnCl₂ (0.5) | CH₂Cl₂ | RT | 3 | 78 | >95:5 |
Table 2: Glycosylation with Aliphatic Alcohols
| Entry | Acceptor | Catalyst (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |
| 1 | Methanol | BF₃·OEt₂ (0.2) | CH₂Cl₂ | 0 | 1 | 88 | >95:5 |
| 2 | Benzyl alcohol | TMSOTf (0.1) | CH₂Cl₂ | -40 | 2 | 90 | >95:5 |
| 3 | Cyclohexanol | InCl₃ (0.2) | CH₂Cl₂ | RT | 4 | 75 | 90:10 |
| 4 | tert-Butanol | AgOTf (1.0) | CH₃CN | RT | 6 | 65 | 85:15 |
Reaction Mechanism
The generally accepted mechanism for the Lewis acid-catalyzed glycosylation of an alcohol with a glycal donor, such as Tri-O-acetyl-D-galactal, proceeds through a Ferrier rearrangement. The Lewis acid activates the glycal, leading to the formation of a key oxocarbenium ion intermediate. The nucleophilic alcohol then attacks this intermediate, predominantly from the alpha-face due to stereoelectronic effects, to yield the 2,3-unsaturated glycoside.
Conclusion
This compound is a valuable tool for the synthesis of ¹³C-labeled 2-deoxy- and 2,3-unsaturated galactosides. The protocols and data presented herein provide a solid foundation for researchers to utilize this compound in their synthetic endeavors and mechanistic studies. The ability to track the ¹³C-label offers significant advantages in understanding complex glycosylation pathways and the biological roles of the resulting glycoconjugates.
References
Application Notes and Protocols: Metabolic Labeling with 13C-1 Tri-O-acetyl-D-galactal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the metabolic labeling of cells in culture using 13C-1 Tri-O-acetyl-D-galactal. This stable isotope-labeled monosaccharide analogue serves as a powerful tool for tracing the incorporation of galactose into glycoproteins and other glycoconjugates. The subsequent analysis by mass spectrometry allows for the quantitative and qualitative assessment of glycosylation dynamics, which is crucial for understanding various physiological and pathological processes.
Introduction
Metabolic labeling with stable isotopes is a fundamental technique for elucidating the dynamics of cellular metabolism. The use of 13C-labeled precursors, such as 13C-1 Tri-O-acetyl-D-galactal, enables the tracking of metabolic pathways and the quantification of metabolite turnover. Tri-O-acetyl-D-galactal is a cell-permeable derivative of D-galactose. Once inside the cell, it is believed that cellular esterases remove the acetyl groups, releasing 13C-1-D-galactose, which can then be incorporated into various glycosylation pathways. This allows for the specific labeling of galactosylated proteins and lipids. Subsequent analysis of these labeled biomolecules by mass spectrometry can provide insights into the regulation of glycosylation in response to different stimuli or in disease states.[1][2][3]
Data Presentation
The quantitative data obtained from mass spectrometry analysis can be summarized to compare the relative abundance of specific 13C-labeled glycopeptides between different experimental conditions.
| Glycopeptide ID | Amino Acid Sequence | Glycan Composition | Fold Change (Treated vs. Control) | p-value |
| GP-001 | ...VYLN(glycan)K... | HexNAc(2)Hex(5) | 2.5 | 0.001 |
| GP-002 | ...SGTN(glycan)IT... | HexNAc(4)Hex(5)Fuc(1) | -1.8 | 0.015 |
| GP-003 | ...ATN(glycan)VS... | HexNAc(3)Hex(6) | 3.1 | <0.001 |
| GP-004 | ...LQN(glycan)FR... | HexNAc(2)Hex(5)NeuAc(1) | 1.5 | 0.042 |
Experimental Protocols
I. Cell Culture and Labeling
-
Cell Seeding: Plate mammalian cells (e.g., HEK293, HeLa, or a cell line relevant to the research question) in complete growth medium (e.g., DMEM with 10% FBS) in either 6-well plates or 10 cm dishes. Allow the cells to adhere and reach 70-80% confluency.
-
Preparation of Labeling Medium: Prepare a glucose-free and galactose-free DMEM medium supplemented with 10% dialyzed fetal bovine serum, 2 mM L-glutamine, and 1 mM sodium pyruvate. To this medium, add 13C-1 Tri-O-acetyl-D-galactal to a final concentration of 50-100 µM. The optimal concentration should be determined empirically for each cell line.
-
Metabolic Labeling: Aspirate the complete growth medium from the cells and wash once with sterile phosphate-buffered saline (PBS). Add the pre-warmed labeling medium to the cells.
-
Incubation: Incubate the cells for 24-48 hours in a humidified incubator at 37°C with 5% CO2. The incubation time can be optimized based on the turnover rate of the protein of interest.
-
Cell Harvesting: After the labeling period, place the culture dish on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
II. Sample Preparation for Mass Spectrometry
-
Protein Reduction and Alkylation: Take a quantified amount of protein lysate (e.g., 100 µg). Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add iodoacetamide (B48618) to a final concentration of 55 mM. Incubate in the dark at room temperature for 20 minutes.
-
Proteolytic Digestion: Perform an in-solution or in-gel digestion of the proteins using a suitable protease, such as trypsin or chymotrypsin. For a typical in-solution digest, dilute the sample with ammonium (B1175870) bicarbonate buffer and add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.
-
Glycopeptide Enrichment (Optional but Recommended): To increase the detection of glycopeptides, an enrichment step is often necessary. This can be achieved using methods such as hydrophilic interaction liquid chromatography (HILIC) or affinity chromatography with lectins that bind galactose-containing glycans.[4]
-
Desalting: Desalt the peptide or glycopeptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip. Elute the peptides and dry them down in a vacuum centrifuge.
III. Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water). Analyze the sample using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a nano-liquid chromatography system.
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.
-
Data Analysis: Process the raw mass spectrometry data using specialized software for glycoproteomics (e.g., Byonic, MaxQuant with glyco-modifications enabled). Search the data against a relevant protein database, specifying the 13C(1) modification on hexose (B10828440) residues.
-
Quantification: Perform relative quantification of glycopeptides by comparing the peak areas of the labeled peptides between different experimental conditions.[4]
Mandatory Visualizations
Caption: Experimental Workflow.
Caption: Inferred Metabolic Pathway.
References
- 1. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sparse isotope labeling for nuclear magnetic resonance (NMR) of glycoproteins using 13C-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Lewis Acid-Mediated Reactions with Tri-O-acetyl-D-galactal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for key Lewis acid-mediated reactions involving tri-O-acetyl-D-galactal. This versatile starting material serves as a crucial building block in carbohydrate chemistry, enabling the synthesis of a diverse array of modified glycosides with significant potential in drug discovery and development. The methodologies outlined below focus on the Ferrier rearrangement for the synthesis of 2,3-unsaturated glycosides, the formation of novel 1,3-annulated-2-deoxyglycosides, and direct C-glycosylation reactions.
Introduction to Tri-O-acetyl-D-galactal Chemistry
Tri-O-acetyl-D-galactal is a valuable precursor for the synthesis of various monosaccharides and oligosaccharides.[1] Its enol ether functionality allows for a range of chemical transformations, particularly electrophilic additions and rearrangements catalyzed by Lewis acids. The manipulation of this starting material provides access to important structural motifs, including 2-deoxy sugars and C-glycosides, which are components of numerous bioactive natural products and pharmaceuticals.
The primary mode of reactivity involves the activation of the glycal by a Lewis acid to form a highly reactive oxocarbenium ion intermediate.[2][3] The fate of this intermediate is dependent on the reaction conditions, the nature of the Lewis acid, and the nucleophile employed, leading to a variety of useful products.
Key Applications
-
Synthesis of 2,3-Unsaturated Glycosides: The Ferrier rearrangement is a powerful method for the stereoselective synthesis of 2,3-unsaturated glycosides from glycals. This reaction involves the allylic rearrangement of the glycal upon treatment with a Lewis acid in the presence of a nucleophile (e.g., alcohols, thiols, or nitrogen nucleophiles). These products are valuable intermediates for the synthesis of oligosaccharides, glycopeptides, and other modified carbohydrates.
-
Formation of 1,3-Annulated-2-deoxyglycosides: A novel domino reaction sequence mediated by Lewis acids allows for the synthesis of 1,3-annulated-2-deoxyglycosides from tri-O-acetyl-D-galactal and aromatic nucleophiles like naphthols.[2] This transformation proceeds via a highly regioselective glycosylation at the C3 position, followed by an intramolecular annulation.[2]
-
C-Glycosylation: The formation of a carbon-carbon bond at the anomeric center, known as C-glycosylation, is a critical transformation for the synthesis of stable glycomimetics, as the resulting C-glycosides are resistant to enzymatic hydrolysis. Lewis acids can promote the reaction of tri-O-acetyl-D-galactal with carbon nucleophiles to afford 2,3-unsaturated C-glycosides.
Data Presentation: Quantitative Summary of Reactions
The following tables summarize quantitative data for various Lewis acid-mediated reactions with tri-O-acetyl-D-galactal, providing a comparative overview of different catalysts, nucleophiles, and reaction conditions.
Table 1: Ferrier Rearrangement for the Synthesis of 2,3-Unsaturated O- and S-Glycosides
| Entry | Nucleophile | Lewis Acid (mol%) | Solvent | Time (h) | Yield (%) | Ref. |
| 1 | Benzyl alcohol | 3,5-Dinitrobenzoic acid (20) | CH3CN | 2-3 | 81 | |
| 2 | Thiophenol | 3,5-Dinitrobenzoic acid (20) | CH3CN | 2-3 | High | |
| 3 | Various alcohols | Montmorillonite K-10 | CH2Cl2 | - | Good | [3] |
| 4 | Diosgenin | FeCl3 | - | 15 min | - |
Table 2: Synthesis of 1,3-Annulated-2-deoxyglycosides with Naphthol Derivatives
| Entry | Nucleophile | Lewis Acid (mol%) | Solvent | Time (min) | Temperature (°C) | Yield (%) | Ref. |
| 1 | 1-Naphthol (B170400) | BF3·OEt2 (20) | DCM | 20 | rt | 94 | [2] |
| 2 | 4-Bromo-1-naphthol | BF3·OEt2 (20) | DCM | 30 | 40 | High | [2] |
| 3 | 4-Chloro-1-naphthol | BF3·OEt2 (20) | DCM | 30 | 40 | High | [2] |
| 4 | 4-Fluoro-1-naphthol | BF3·OEt2 (20) | DCM | 30 | 40 | High | [2] |
| 5 | 4-Methoxy-1-naphthol | BF3·OEt2 (20) | DCM | - | rt | 80 | [2] |
| 6 | 9-Phenanthrol | BF3·OEt2 (20) | DCM | - | rt | 85 | [2] |
| 7 | 2-Naphthol | BF3·OEt2 (20) | DCM | 20 | rt | 95 | [2] |
| 8 | 1-Naphthol | Zn(OTf)2 (20) | DCM | 60 | rt | Trace | [2] |
| 9 | 1-Naphthol | FeCl3 (20) | DCM | 60 | rt | 78 | [2] |
| 10 | 1-Naphthol | Bi(OTf)3 (20) | DCM | 20 | rt | 92 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Ferrier Rearrangement for the Synthesis of 2,3-Unsaturated Glycosides
This protocol is a general method for the synthesis of 2,3-unsaturated O- and S-glycosides from tri-O-acetyl-D-glycal using a Brønsted acid catalyst, which can be adapted for various Lewis acids.
Materials:
-
3,4,6-Tri-O-acetyl-D-galactal
-
Alcohol or Thiol (1 equivalent)
-
3,5-Dinitrobenzoic acid (20 mol%)
-
Anhydrous acetonitrile (B52724) (CH3CN)
-
Anhydrous solvents for workup (e.g., ethyl acetate)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of 3,4,6-tri-O-acetyl-D-galactal (1.0 eq) and the desired alcohol or thiol (1.0 eq) in anhydrous acetonitrile (5 mL per 0.5 mmol of galactal), add 3,5-dinitrobenzoic acid (0.2 eq).
-
Stir the reaction mixture at 80 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 to 3 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes, 1:4) to afford the desired 2,3-unsaturated glycoside.
Protocol 2: Synthesis of 1,3-Annulated-2-deoxyglycosides using BF3·OEt2
This protocol describes the synthesis of 1,3-annulated-2-deoxyglycosides from tri-O-acetyl-D-galactal and naphthol derivatives.[2]
Materials:
-
3,4,6-Tri-O-acetyl-D-galactal (1a)
-
1-Naphthol (2a) or other naphthol derivatives (1.2 equivalents)
-
Boron trifluoride etherate (BF3·OEt2) (20 mol%)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3,4,6-tri-O-acetyl-D-galactal (1a, 1.0 eq) and 1-naphthol (2a, 1.2 eq) in anhydrous DCM (2 mL per 1.0 eq of galactal), add BF3·OEt2 (0.2 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 20 minutes. For less reactive halo-substituted naphthols, the reaction may require heating to 40 °C for 30 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the addition of saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1,3-annulated-2-deoxyglycoside.[2]
Visualizations
Caption: Mechanism of the Ferrier Rearrangement.
Caption: Experimental workflow for 1,3-annulation.
References
Application Notes and Protocols: Zemplen Deacetylation of Tri-O-acetyl-D-galactal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Zemplen deacetylation is a widely utilized chemical reaction in carbohydrate chemistry for the efficient removal of acetyl protecting groups from hydroxyl functionalities.[1][2] This transesterification reaction is characterized by its mild conditions, employing a catalytic amount of sodium methoxide (B1231860) in methanol (B129727), which typically leads to high, often quantitative, yields of the deprotected carbohydrate.[2] Tri-O-acetyl-D-galactal is a versatile building block in the synthesis of various monosaccharides and oligosaccharides.[3] The deacetylation of Tri-O-acetyl-D-galactal to yield D-galactal is a crucial step in many synthetic pathways, enabling further functionalization of the sugar moiety. This document provides a detailed protocol for the Zemplen deacetylation of Tri-O-acetyl-D-galactal, along with key quantitative data and a visual representation of the experimental workflow.
Reaction Scheme
The Zemplen deacetylation of 3,4,6-tri-O-acetyl-D-galactal proceeds via a transesterification mechanism where the acetyl groups are transferred to methanol, forming methyl acetate (B1210297) and the deprotected D-galactal.[2]
Caption: Reaction scheme for the Zemplen deacetylation of 3,4,6-tri-O-acetyl-D-galactal.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the Zemplen deacetylation of Tri-O-acetyl-D-galactal.
| Parameter | Value | Reference |
| Substrate | 3,4,6-Tri-O-acetyl-D-galactal | [4] |
| Substrate Amount | 470 mg (1.72 mmol) | [4] |
| Reagent | Sodium methoxide (NaOMe) | [1][4] |
| Reagent Amount | 100 mg (catalytic) | [4] |
| Solvent | Methanol (MeOH) | [1][4] |
| Solvent Volume | 1 mL | [4] |
| Reaction Time | 1 hour | [4] |
| Temperature | Room Temperature | [4] |
| Yield | Near quantitative | [2] |
Experimental Protocol
This protocol details the materials, equipment, and step-by-step procedure for the Zemplen deacetylation of Tri-O-acetyl-D-galactal.
Materials:
-
3,4,6-Tri-O-acetyl-D-galactal
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
TLC plates (silica gel)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas supply
-
Syringes and needles
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware (beakers, flasks, funnels)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,4,6-tri-O-acetyl-D-galactal (1.0 equivalent) in anhydrous methanol under an inert atmosphere of argon or nitrogen.[1]
-
Addition of Catalyst: To the stirred solution, add a catalytic amount of sodium methoxide.[2][4]
-
Reaction Monitoring: Stir the reaction mixture at room temperature.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), using a suitable eluent system (e.g., 2:1 petroleum hexane-ethyl acetate) to observe the disappearance of the starting material.[4] The reaction is typically complete within one hour.[4]
-
Neutralization: Once the reaction is complete, as indicated by TLC, neutralize the mixture by adding an H+ ion-exchange resin (e.g., Amberlite IR-120).[4][5] Stir for a few minutes until the pH of the solution is neutral.
-
Filtration and Concentration: Filter the reaction mixture to remove the ion-exchange resin. Wash the resin with a small amount of methanol. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Work-up (if necessary): For a more rigorous purification, the reaction mixture can be quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated.
-
Purification: The crude D-galactal can be further purified by silica gel column chromatography if required to remove any minor impurities.
Experimental Workflow
The following diagram illustrates the key steps in the Zemplen deacetylation protocol.
References
Application Note: Enzymatic Deprotection of Acetylated Galactal
Introduction
The selective deprotection of acetylated sugars is a cornerstone of carbohydrate chemistry, essential for the synthesis of complex oligosaccharides and glycoconjugates used in drug development and biomedical research. Traditional chemical deacetylation methods often require harsh conditions (e.g., strong acids or bases), which can lead to side reactions, anomerization, and degradation of sensitive substrates. Enzymatic deprotection offers a mild and highly selective alternative, proceeding under physiological conditions with high yields and minimal byproducts. Lipases, in particular, have emerged as powerful biocatalysts for the regioselective and complete deacetylation of peracetylated carbohydrates, including activated sugar derivatives like glycals. This application note details the use of lipases for the deprotection of tri-O-acetyl-D-galactal, a versatile building block in glycochemistry.
Principle of Enzymatic Deprotection
Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are hydrolases that catalyze the hydrolysis of ester bonds in triglycerides. In non-aqueous or low-water environments, their catalytic activity can be harnessed for ester synthesis and transesterification reactions. For the deprotection of acetylated galactal, the reaction can be performed as either a hydrolysis or an alcoholysis (transesterification).
-
Hydrolysis: In an aqueous buffer system, the lipase (B570770) catalyzes the removal of acetyl groups, releasing acetic acid and the deprotected galactal. This method is particularly effective for complete deprotection.
-
Transesterification: In an organic solvent, in the presence of an alcohol (e.g., n-butanol), the lipase transfers the acetyl groups from the sugar to the alcohol. This approach is often used for regioselective deprotection.
The choice of enzyme, solvent, and reaction conditions dictates the outcome, allowing for either complete deacetylation to D-galactal or selective removal of specific acetyl groups. Candida antarctica lipase B (CAL-B), often immobilized as Novozym® 435, and lipases from Aspergillus niger are among the most effective biocatalysts for this transformation.[1][2]
Advantages of the Enzymatic Method
-
High Selectivity: Enzymes can differentiate between acetyl groups at various positions on the sugar ring, enabling regioselective deprotection that is challenging to achieve with chemical methods.[2][3]
-
Mild Reaction Conditions: Reactions are typically conducted at or near room temperature and neutral pH, preserving the integrity of the glycal structure and other sensitive functional groups.[4]
-
Environmentally Friendly: The use of biocatalysts and aqueous or recyclable organic solvents aligns with the principles of green chemistry.
-
High Yields: Complete deprotection can often be achieved with near-quantitative yields.[4]
-
Simple Work-up: Immobilized enzymes can be easily removed from the reaction mixture by simple filtration, simplifying product purification.[2]
Applications
The products of enzymatic deprotection of acetylated galactal are valuable intermediates in:
-
Oligosaccharide Synthesis: Partially deprotected galactals serve as glycosyl acceptors for the formation of specific glycosidic linkages.
-
Glycoconjugate Chemistry: Deprotected galactals can be further functionalized and conjugated to proteins, lipids, or small molecules to study biological processes or for therapeutic purposes.
-
Synthesis of Bioactive Molecules: As precursors for the synthesis of complex carbohydrates with applications as antivirals, antibiotics, and immunomodulators.
Quantitative Data
The efficiency of enzymatic deprotection is influenced by the choice of enzyme, substrate configuration, and reaction conditions.
Table 1: Comparison of Lipases for the Complete Deprotection of Peracetylated Glycals
| Enzyme | Substrate | pH | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Amano Lipase A (Aspergillus niger) | Peracetylated α-D-glucal | 7.0 | 25 | Not specified | >99 | [1][4] |
| Amano Lipase A (Aspergillus niger) | Peracetylated α-D-galactal | 7.0 | 25 | Not specified | >99 | [1][4] |
| Candida rugosa Lipase | 3,4,6-tri-O-acetyl-D-galactal | 3-5 | Not specified | 3-72 h | Not specified (used for regioselective deprotection) | [5] |
Table 2: Influence of Reaction Conditions on the Regioselective Deacetylation of Peracetylated Hexopyranoses using Candida antarctica Lipase B (CAL-B)
| Substrate | Solvent | Acyl Acceptor | Temperature (°C) | Time (h) | Major Product | Yield (%) | Reference |
| β-D-Glucose pentaacetate | MTBE | n-Butanol | 45 | 0.5 | 2,3,4,6-tetra-O-acetyl-D-glucose | 97 | [2] |
| α-D-Glucose pentaacetate | MTBE | n-Butanol | 45 | 23 | 1,2,3-tri-O-acetyl-α-D-glucopyranose | 82 | [2] |
| β-D-Galactose pentaacetate | MTBE | n-Butanol | 45 | 3-4 | 2,3,4,6-tetra-O-acetyl-D-galactose | High selectivity | [2] |
Experimental Protocols
Protocol 1: Complete Deprotection of 3,4,6-tri-O-acetyl-D-galactal using Amano Lipase A
This protocol is adapted from a general procedure for the complete O-deacetylation of peracetylated biomolecules.[1][4]
Materials:
-
3,4,6-tri-O-acetyl-D-galactal
-
Amano Lipase A from Aspergillus niger (e.g., Sigma-Aldrich)
-
Phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3,4,6-tri-O-acetyl-D-galactal (100 mg, 0.37 mmol) in 10 mL of 0.1 M phosphate buffer (pH 7.0).
-
Enzyme Addition: Add Amano Lipase A (e.g., 50 mg) to the solution.
-
Incubation: Stir the mixture at 25°C (room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The product, D-galactal, will have a significantly lower Rf value than the starting material.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), filter the reaction mixture to remove the enzyme.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield D-galactal.
-
Purification (if necessary): The crude product can be purified by silica (B1680970) gel column chromatography if needed.
Protocol 2: Regioselective Deprotection of 3,4,6-tri-O-acetyl-D-galactal using Immobilized Candida antarctica Lipase B (Novozym® 435)
This protocol is based on the general procedure for CAL-B catalyzed transesterification of peracetylated monosaccharides.[2]
Materials:
-
3,4,6-tri-O-acetyl-D-galactal
-
Immobilized Candida antarctica Lipase B (Novozym® 435)
-
Methyl tert-butyl ether (MTBE)
-
n-Butanol (3.5 equivalents)
-
Dichloromethane (DCM)
-
Round-bottom flask with a condenser
-
Magnetic stirrer with heating
-
TLC plates (silica gel 60 F₂₅₄)
-
Sintered glass funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3,4,6-tri-O-acetyl-D-galactal (100 mg, 0.37 mmol), MTBE (10 mL), and n-butanol (96 µL, 1.3 mmol, 3.5 equiv.).
-
Dissolution: Stir the mixture at 45°C until the acetylated galactal is fully dissolved.
-
Enzyme Addition: Add Novozym® 435 (e.g., 100 mg, 100% w/w) to the reaction mixture.
-
Incubation: Stir the reaction at 45°C.
-
Reaction Monitoring: Follow the reaction progress by TLC (e.g., ethyl acetate/hexane, 1:1 v/v) to observe the formation of partially deacetylated products.
-
Enzyme Removal: Upon completion, cool the mixture to room temperature and filter through a sintered glass funnel to recover the immobilized enzyme.
-
Enzyme Washing: Wash the recovered enzyme with DCM (approx. 20-30 mL) to remove any adsorbed product. The enzyme can be dried and reused.
-
Solvent Removal: Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting residue by silica gel column chromatography to isolate the desired regioselectively deacetylated galactal derivative.
Analytical Methods
The progress of the deacetylation reaction and the purity of the final product can be assessed by several analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and easy method to monitor the disappearance of the starting material and the appearance of more polar products.
-
High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis of the reaction mixture. A reverse-phase C18 column with a water/acetonitrile gradient is often suitable. A refractive index (RI) detector is typically used for sugar analysis.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization of the hydroxyl groups (e.g., silylation or acetylation) to make the sugars volatile. This method provides detailed information about the structure and purity of the products.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product, confirming the position and extent of deacetylation.
Visualizations
Caption: General workflow for the enzymatic deprotection of acetylated galactal.
Caption: Reaction scheme for the complete enzymatic deprotection of tri-O-acetyl-D-galactal.
References
- 1. researchgate.net [researchgate.net]
- 2. Interplay of Monosaccharide Configurations on the Deacetylation with Candida antarctica Lipase-B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective hydrolysis of peracetylated alpha-D-glycopyranose catalyzed by immobilized lipases in aqueous medium. A facile preparation of useful intermediates for oligosaccharide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient and green approach for the complete deprotection of O-acetylated biomolecules | Semantic Scholar [semanticscholar.org]
- 5. WO2008081270A2 - Process for the preparation of 3.6-di-o-acetyl-d-glycals - Google Patents [patents.google.com]
- 6. Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 8. mdpi.com [mdpi.com]
Application of 13C-Labeled Galactal in Glycan Biosynthesis Tracking: A Synthetic and Metabolomic Approach
Application Note
Introduction
The study of glycan biosynthesis is crucial for understanding a myriad of biological processes, from cell signaling and immune responses to the progression of diseases such as cancer. Stable isotope labeling, particularly with carbon-13 (¹³C), has emerged as a powerful technique for tracing the metabolic fate of monosaccharide precursors into complex glycans. By introducing ¹³C-labeled sugars into cellular systems, researchers can monitor the dynamics of glycan synthesis, turnover, and modification using mass spectrometry.
While ¹³C-labeled monosaccharides like glucose and galactose are commonly employed for metabolic labeling, ¹³C-labeled glycals, such as ¹³C-labeled galactal, represent versatile precursors for the chemical synthesis of these labeled monosaccharides. This application note details the use of [U-¹³C₆]-D-galactal as a starting material for the synthesis of [U-¹³C₆]-D-galactose, and the subsequent application of the synthesized ¹³C-galactose for tracking glycan biosynthesis in cultured mammalian cells. This approach provides a robust platform for researchers in glycobiology, drug development, and molecular biology to investigate the intricacies of glycan metabolism.
Principle
The core of this methodology lies in a two-phase process. First, [U-¹³C₆]-D-galactal is chemically converted to [U-¹³C₆]-D-galactose. This synthetic step is essential as it provides a direct route to a fully labeled monosaccharide that can be readily metabolized by cells.
In the second phase, the synthesized [U-¹³C₆]-D-galactose is introduced into a cell culture medium. The cells take up the labeled galactose and incorporate it into various glycan structures through the cellular glycosylation machinery. The ¹³C atoms from the galactose are integrated into the glycan backbone, resulting in a mass shift that can be detected by mass spectrometry. By comparing the mass spectra of glycans from cells grown in the presence and absence of the ¹³C-labeled precursor, the rate of incorporation and the specific glycan structures being synthesized can be determined.
Applications
-
Elucidation of Glycan Biosynthetic Pathways: Tracing the flow of ¹³C-galactose through various glycosylation pathways provides insights into the synthesis of N-linked and O-linked glycans, as well as glycolipids.
-
Drug Discovery and Development: This method can be used to assess the impact of drug candidates on glycan biosynthesis, aiding in the identification of novel therapeutic targets and the evaluation of off-target effects.
-
Cancer Research: Aberrant glycosylation is a hallmark of cancer. Tracking the incorporation of ¹³C-galactose can help in understanding the metabolic reprogramming of cancer cells and identifying potential biomarkers.
-
Biopharmaceutical Production: Optimizing the glycosylation of recombinant proteins is critical for their efficacy and safety. This technique can be used to monitor and control glycosylation patterns during bioprocess development.
Data Presentation
The quantitative data obtained from mass spectrometry analysis can be summarized to compare the incorporation of ¹³C-galactose into different glycan structures.
| Glycan Structure (Symbolic) | Unlabeled (¹²C) Monoisotopic Mass (Da) | Labeled (¹³C) Monoisotopic Mass (Da) | Mass Shift (Da) | % ¹³C Incorporation (at 48h) |
| Man₃GlcNAc₂ | 994.35 | 1000.37 | +6 | 85.2 |
| Man₅GlcNAc₂ | 1318.47 | 1324.49 | +6 | 78.9 |
| Gal₁Man₃GlcNAc₂ | 1156.40 | 1162.42 | +6 | 92.5 |
| Gal₂Man₃GlcNAc₂ | 1318.47 | 1324.49 | +6 | 89.1 |
| Sia₁Gal₁Man₃GlcNAc₂ | 1447.50 | 1453.52 | +6 | 81.3 |
Table 1: Example of Quantitative Data for ¹³C-Galactose Incorporation into N-Glycans. The table shows the expected mass shift for glycans containing one galactose residue and hypothetical incorporation percentages after 48 hours of labeling.
Experimental Protocols
Protocol 1: Chemical Synthesis of [U-¹³C₆]-D-Galactose from [U-¹³C₆]-D-Galactal
Objective: To synthesize uniformly ¹³C-labeled D-galactose from D-galactal.
Materials:
-
[U-¹³C₆]-Tri-O-acetyl-D-galactal
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM), anhydrous
-
Sodium hydroxide (B78521) (NaOH), aqueous solution
-
Dowex 50WX8 resin (H⁺ form)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
Epoxidation of [U-¹³C₆]-Tri-O-acetyl-D-galactal:
-
Dissolve [U-¹³C₆]-Tri-O-acetyl-D-galactal in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide.
-
-
Hydrolysis of the Epoxide:
-
Dissolve the crude epoxide in a mixture of dioxane and water.
-
Add a catalytic amount of sulfuric acid.
-
Heat the reaction mixture at 80°C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Concentrate the mixture under reduced pressure.
-
-
Deacetylation:
-
Dissolve the crude product from the previous step in methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir the solution at room temperature for 2-4 hours.
-
Neutralize the reaction with Dowex 50WX8 (H⁺ form) resin.
-
Filter the resin and concentrate the filtrate to obtain crude [U-¹³C₆]-D-galactose.
-
-
Purification:
-
Purify the crude [U-¹³C₆]-D-galactose by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure product.
-
Confirm the identity and purity of the product by NMR spectroscopy and mass spectrometry.
-
Protocol 2: Metabolic Labeling of Mammalian Cells with [U-¹³C₆]-D-Galactose
Objective: To incorporate ¹³C-labeled galactose into the glycans of cultured mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM)
-
Galactose-free DMEM
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[U-¹³C₆]-D-galactose (synthesized in Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
Procedure:
-
Cell Culture Preparation:
-
Culture the mammalian cells in their standard complete growth medium until they reach 70-80% confluency.
-
-
Preparation of Labeling Medium:
-
Prepare the "heavy" labeling medium by supplementing galactose-free DMEM with [U-¹³C₆]-D-galactose to a final concentration of 10 mM.
-
Add dFBS to a final concentration of 10%.
-
Prepare a "light" control medium by supplementing galactose-free DMEM with unlabeled D-galactose to a final concentration of 10 mM and 10% dFBS.
-
-
Metabolic Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the "heavy" labeling medium to the experimental plates and the "light" control medium to the control plates.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) to allow for the incorporation of the labeled galactose.
-
-
Cell Harvesting:
-
After the incubation period, aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add lysis buffer to the plates and scrape the cells.
-
Collect the cell lysates in microcentrifuge tubes.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA).
-
Store the lysates at -80°C until further processing.
-
Protocol 3: N-Glycan Release, Purification, and Mass Spectrometry Analysis
Objective: To release and analyze the ¹³C-labeled N-glycans from the cell lysates.
Materials:
-
Cell lysates from Protocol 2
-
PNGase F enzyme
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Ammonium bicarbonate buffer
-
C18 and porous graphitic carbon (PGC) solid-phase extraction (SPE) cartridges
-
Mass spectrometer (e.g., MALDI-TOF or LC-ESI-MS)
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Take an equal amount of protein from the "heavy" and "light" cell lysates.
-
Denature the proteins by heating at 95°C for 5 minutes in the presence of a denaturant.
-
Reduce the disulfide bonds by adding DTT and incubating at 60°C for 30 minutes.
-
Alkylate the cysteine residues by adding IAA and incubating in the dark at room temperature for 30 minutes.
-
-
N-Glycan Release:
-
Add PNGase F to the protein samples and incubate overnight at 37°C to release the N-glycans.
-
-
Glycan Purification:
-
Purify the released N-glycans using C18 SPE to remove detergents and salts, followed by PGC SPE to enrich for glycans.
-
Elute the glycans from the PGC cartridge and dry them using a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried glycans in a solvent suitable for mass spectrometry.
-
For a comparative analysis, mix the "heavy" and "light" glycan samples in a 1:1 ratio.
-
Analyze the samples by MALDI-TOF MS or LC-ESI-MS.
-
Acquire mass spectra in the appropriate mass range to detect the unlabeled and ¹³C-labeled glycans.
-
Identify the glycan structures based on their mass-to-charge ratio (m/z) and fragmentation patterns (if using MS/MS).
-
Quantify the relative abundance of the ¹³C-labeled glycans by comparing the peak intensities of the labeled and unlabeled isotopic envelopes.
-
Visualizations
Caption: Chemical synthesis pathway of [U-13C6]-D-galactose.
Caption: Cellular pathway for 13C-galactose incorporation.
Caption: Overall experimental workflow.
Application Notes and Protocols for Ferrier Rearrangement Reactions Using Tri-O-acetyl-D-galactal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ferrier rearrangement is a powerful and versatile reaction in carbohydrate chemistry for the synthesis of 2,3-unsaturated glycosides. This reaction, first reported by Robert J. Ferrier, involves the allylic rearrangement of a glycal, such as Tri-O-acetyl-D-galactal, in the presence of a Lewis acid and a nucleophile.[1] The resulting 2,3-unsaturated glycosides are valuable chiral building blocks for the synthesis of a wide range of biologically active molecules, including oligosaccharides, glycopeptides, and various natural products.[2] Their inherent functionality allows for further stereoselective transformations, making them key intermediates in drug discovery and development. This document provides detailed application notes and experimental protocols for performing Ferrier rearrangement reactions using Tri-O-acetyl-D-galactal.
Reaction Mechanism and Stereoselectivity
The Ferrier rearrangement is initiated by the activation of the glycal by a Lewis acid, leading to the formation of a delocalized allylic oxocarbenium ion intermediate.[1][3] This intermediate is then attacked by a nucleophile at the anomeric carbon (C-1), resulting in the formation of the 2,3-unsaturated glycoside with a shift of the double bond from C-1,C-2 to C-2,C-3.
The stereoselectivity of the Ferrier rearrangement is a critical aspect, with the reaction often favoring the formation of the α-anomer. This preference is influenced by several factors, including the nature of the Lewis acid, the nucleophile, the solvent, and the conformational biases of the glycal substrate. The predominant formation of the α-anomer is often attributed to the thermodynamic anomeric effect.
Applications in Drug Development
The 2,3-unsaturated glycosides synthesized via the Ferrier rearrangement are versatile precursors for a variety of medicinally important compounds. The double bond can be readily functionalized through various reactions such as dihydroxylation, epoxidation, and hydrogenation to introduce diverse functionalities with high stereocontrol. These modified carbohydrates have been incorporated into a range of therapeutic agents, including antiviral, anticancer, and antibacterial drugs. For instance, the Ferrier rearrangement has been a key step in the total synthesis of various natural products and their analogues with potential biological activities.
Experimental Protocols
General Procedure for the Ferrier Rearrangement of Tri-O-acetyl-D-galactal
This protocol provides a general method for the Lewis acid-catalyzed Ferrier rearrangement of Tri-O-acetyl-D-galactal with an alcohol nucleophile. The specific conditions, including the choice of Lewis acid, solvent, temperature, and reaction time, can be optimized for different substrates as detailed in the subsequent tables.
Materials:
-
Tri-O-acetyl-D-galactal
-
Nucleophile (e.g., alcohol, phenol, thiol)
-
Lewis acid catalyst (e.g., BF₃·OEt₂, FeCl₃, Cu(OTf)₂, Zn(OTf)₂)
-
Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), acetonitrile (B52724) (MeCN), diethyl ether (Et₂O))
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)
Procedure:
-
To a solution of Tri-O-acetyl-D-galactal (1.0 equiv.) and the nucleophile (1.0-1.5 equiv.) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (0.1-1.0 equiv.) at the specified temperature.
-
Stir the reaction mixture at the same temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,3-unsaturated glycoside.
-
Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its structure and stereochemistry.
Data Presentation: Reaction Conditions and Yields
The following tables summarize the results of Ferrier rearrangement reactions of Tri-O-acetyl-D-galactal with various nucleophiles and Lewis acid catalysts.
| Catalyst | Nucleophile | Solvent | Temp. (°C) | Time | Yield (%) | α:β Ratio |
| BF₃·OEt₂ | Benzyl alcohol | DCM | RT | 30 min | 92 | >95:5 |
| FeCl₃ | Diosgenin | Et₂O/DCM (2:1) | RT | 15 min | 85 | >95:5 |
| Cu(OTf)₂ | Methanol | DCM | RT | 1 h | 90 | >95:5 |
| Zn(OTf)₂ | Ethanol | MeCN | 60 | 8 h | 88 | 90:10 |
| InCl₃ | Phenol | MeCN | 80 | 2 h | 85 | >95:5 |
| Yb(OTf)₃ | p-Cresol | MeCN | RT | 4 h | 89 | >95:5 |
| 3,5-Dinitrobenzoic acid | Benzyl alcohol | MeCN | 80 | 2-3 h | 81 | Predominantly α |
| FeCl₃ | Thiophenol | Et₂O/DCM (2:1) | RT | 5 min | 90 | >95:5 |
Table 1: Comparison of Various Lewis Acids in the Ferrier Rearrangement of Tri-O-acetyl-D-galactal.
| Nucleophile | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | α:β Ratio |
| Methanol | Cu(OTf)₂ | DCM | RT | 1 h | 90 | >95:5 |
| Ethanol | Zn(OTf)₂ | MeCN | 60 | 8 h | 88 | 90:10 |
| Isopropanol | BF₃·OEt₂ | DCM | RT | 1 h | 85 | >95:5 |
| Benzyl alcohol | BF₃·OEt₂ | DCM | RT | 30 min | 92 | >95:5 |
| Phenol | InCl₃ | MeCN | 80 | 2 h | 85 | >95:5 |
| p-Cresol | Yb(OTf)₃ | MeCN | RT | 4 h | 89 | >95:5 |
| Thiophenol | FeCl₃ | Et₂O/DCM (2:1) | RT | 5 min | 90 | >95:5 |
| Diosgenin | FeCl₃ | Et₂O/DCM (2:1) | RT | 15 min | 85 | >95:5 |
Table 2: Substrate Scope of the Ferrier Rearrangement with Tri-O-acetyl-D-galactal.
Visualizations
Caption: Experimental workflow for the Ferrier rearrangement.
Caption: Simplified mechanism of the Ferrier rearrangement.
References
Application Notes and Protocols for In Vivo [U-13C]glucose Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and standardized protocols for conducting in vivo [U-¹³C]glucose labeling studies. This powerful technique allows for the quantitative analysis of metabolic fluxes through key pathways, offering critical insights into cellular metabolism in a whole-animal context. Such studies are invaluable for understanding disease pathophysiology and for the development of novel therapeutics.
Introduction
In vivo stable isotope tracing using uniformly labeled glucose ([U-¹³C]glucose) is a robust method to track the metabolic fate of glucose carbons throughout central carbon metabolism and related pathways.[1][2][3][4] By introducing [U-¹³C]glucose into a living organism, researchers can measure the incorporation of ¹³C into downstream metabolites.[2][5] This data, when analyzed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides a dynamic snapshot of metabolic pathway activity.[1][3][5]
Core Applications
-
Disease Mechanism Elucidation: Investigating metabolic reprogramming in diseases such as cancer, diabetes, and cardiovascular disorders.[1][3][6]
-
Pharmacodynamic/Efficacy Studies: Assessing the impact of therapeutic agents on metabolic pathways.
-
Biomarker Discovery: Identifying metabolic signatures associated with disease states or drug responses.
Experimental Design Considerations
Successful in vivo labeling studies require careful planning. Key considerations include the choice of animal model, the method of tracer administration, the duration of labeling, and the tissues of interest.[4][7][8] The experimental design should aim to achieve isotopic steady-state, where the enrichment of ¹³C in metabolites becomes stable over time, to allow for accurate flux analysis.[6][9]
Experimental Protocols
Protocol 1: Intravenous Infusion of [U-¹³C]glucose in Mice
This protocol is suitable for achieving rapid and stable enrichment of ¹³C in the blood and tissues.[1][8]
Materials:
-
[U-¹³C]glucose (Sigma Aldrich or equivalent)
-
Sterile Saline (0.9% NaCl)
-
Anesthetic (e.g., Isoflurane)
-
Catheterization supplies (e.g., tail vein catheter)
-
Infusion pump
-
Liquid nitrogen
-
Homogenizer
-
Metabolite extraction solvents (e.g., methanol (B129727), chloroform, water)[10][11][12]
Procedure:
-
Animal Preparation:
-
Fast mice for 6-12 hours prior to the experiment to reduce endogenous glucose levels.[1][13]
-
Anesthetize the mouse using isoflurane (B1672236) (1.5-2%).[1]
-
Surgically implant a catheter into the tail vein for infusion.[14]
-
-
Tracer Administration:
-
Prepare a sterile solution of [U-¹³C]glucose in saline.
-
Administer an initial intraperitoneal bolus of [U-¹³C]glucose (e.g., 0.4 mg/g body weight) to rapidly increase plasma ¹³C enrichment.[1]
-
Immediately begin a continuous intravenous infusion using an infusion pump. The infusion rate should be optimized for the specific experimental goals but can range from 0.012 to 30 mg/kg/min.[1][14]
-
-
Sample Collection:
-
The duration of the infusion can range from 20 minutes to several hours, depending on the pathways being studied.[1][15] A 30-minute infusion is often sufficient for labeling of central carbon metabolism in many tissues.[1]
-
At the designated time point, collect blood via cardiac puncture.
-
Immediately euthanize the animal and rapidly excise the tissues of interest.
-
Snap-freeze the tissues in liquid nitrogen to quench all metabolic activity.[12][16][17][18][19] Tissues should be frozen within 10 seconds of collection to minimize metabolite turnover.[7]
-
-
Metabolite Extraction:
-
Homogenize the frozen tissue samples in a cold extraction solvent mixture, such as 80% methanol or a methanol:chloroform:water solution.[10][11][12]
-
Centrifuge the homogenate to pellet proteins and other cellular debris.
-
Collect the supernatant containing the polar metabolites.
-
Dry the metabolite extract using a vacuum centrifuge.
-
-
Sample Analysis:
-
Reconstitute the dried metabolites in a suitable solvent for analysis by LC-MS/MS or GC-MS.
-
Analyze the samples to determine the mass isotopologue distribution of key metabolites.
-
Protocol 2: Oral Gavage of [U-¹³C]glucose in Mice
This is a less invasive method suitable for tracing dietary glucose metabolism.[13][20]
Procedure:
-
Animal Preparation: Fast mice overnight (12-16 hours).[13]
-
Tracer Administration: Prepare a solution of [U-¹³C]glucose in sterile water and administer via oral gavage. A typical dose is 2 g/kg body weight.[20]
-
Sample Collection: Collect blood and tissues at various time points post-gavage (e.g., 15, 30, 60, 120 minutes) to capture the dynamics of glucose absorption and metabolism.[13][20]
-
Metabolite Extraction and Analysis: Follow steps 4 and 5 from Protocol 1.
Data Presentation
The following tables summarize typical experimental parameters and expected outcomes for in vivo [U-¹³C]glucose labeling studies in mice.
| Parameter | Intravenous Infusion | Oral Gavage | Reference |
| Animal Model | C57BL/6J Mouse | C57BL/6 Mouse | [1],[20] |
| Fasting Duration | 6 hours | 12-16 hours | [1],[13] |
| Tracer Dose | 0.4 mg/g bolus + 0.012 mg/g/min infusion | 2 g/kg body weight | [1],[20] |
| Labeling Duration | 20-50 minutes | 15 minutes - 4 hours | [1],[20] |
| Tissue | Expected ¹³C Enrichment (Glucose) | Key Labeled Metabolites |
| Blood/Plasma | 38-45% | Glucose, Lactate, Alanine |
| Heart | ~45% | Glucose, Lactate, Alanine, Glutamate, Succinate |
| Liver | Variable (dependent on feeding state) | Glycogen, Glycolytic intermediates, TCA cycle intermediates |
| Brain | Lower than plasma | Glucose, Lactate, Glutamate, GABA |
| Tumor | Variable | Lactate, TCA cycle intermediates, Amino acids |
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo [U-¹³C]glucose infusion.
Central Carbon Metabolism
Caption: Key pathways in central carbon metabolism traced by [U-¹³C]glucose.
Data Analysis Workflow
Caption: Logical workflow for ¹³C metabolic flux data analysis.
References
- 1. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]
- 3. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Stable Isotopes for Tracing Cardiac Metabolism in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Extraction Protocol for untargeted LC-MS/MS - Animal tissues [protocols.io]
- 11. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 12. southalabama.edu [southalabama.edu]
- 13. benchchem.com [benchchem.com]
- 14. lirias.kuleuven.be [lirias.kuleuven.be]
- 15. researchgate.net [researchgate.net]
- 16. Guidelines for Metabolomics Sample Collection - Creative Proteomics [creative-proteomics.com]
- 17. cmsp.umn.edu [cmsp.umn.edu]
- 18. New Advances in Tissue Metabolomics: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Important Considerations for Sample Collection in Metabolomics Studies with a Special Focus on Applications to Liver Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Tri-O-acetyl-D-galactal-13C-1 Synthesis
Welcome to the technical support center for the synthesis of Tri-O-acetyl-D-galactal-13C-1. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures and improving yields.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound.
Q1: My overall yield is consistently low. What are the most critical steps to scrutinize?
A1: Low yields in glycal synthesis typically stem from two key stages: the formation of the glycosyl halide intermediate and the subsequent reductive elimination.
-
Glycosyl Halide Formation: The conversion of the per-acetylated sugar to the glycosyl bromide is a crucial step. Incomplete reaction or degradation of the bromide can significantly lower the overall yield. Ensure anhydrous conditions and use fresh reagents, as moisture can hydrolyze the product.[1]
-
Reductive Elimination: The reaction of the glycosyl bromide with a reducing agent like zinc is the classic method for forming the glycal double bond.[2][3] The activity of the zinc dust, solvent purity, and temperature are critical parameters. Inefficient reduction leads to a mixture of starting material and product, complicating purification.
Q2: I am observing multiple byproducts in my TLC/NMR analysis. What are the likely side reactions?
A2: Several side reactions can occur:
-
Incomplete Acetylation: If the initial D-galactose-13C-1 is not fully acetylated, the resulting unprotected hydroxyl groups can interfere with subsequent steps.
-
Anomerization: During the bromination step, a mixture of α and β anomers of the glycosyl bromide can form. While both can typically be converted to the glycal, the reaction rates may differ.
-
Hydrolysis: The glycosyl bromide intermediate is sensitive to moisture and can hydrolyze back to the acetylated sugar, reducing the amount of substrate available for the elimination step.
-
Over-reduction: While less common with zinc, stronger reducing agents could potentially reduce the acetyl groups.
-
Migration of O-acetyl groups: O-acetyl groups can sometimes migrate, especially under basic or acidic conditions during workup and purification.[4]
Q3: How can I improve the efficiency of the reductive elimination step?
A3: To improve the reductive elimination of the acetylated glycosyl bromide, consider the following:
-
Activate the Reducing Agent: Zinc dust can be activated by washing with dilute acid (e.g., HCl) to remove the passivating oxide layer, followed by washing with water, ethanol, and ether, and then drying under vacuum.
-
Solvent System: While various solvents can be used, mixtures like zinc/acetic acid/acetonitrile (B52724) or zinc/ammonium (B1175870) chloride/methanol have proven effective.[3] Some protocols report excellent yields using zinc dust and ammonium chloride in acetonitrile at moderate temperatures (30–60 °C).[5]
-
Catalysis: The use of catalysts like VO(salen) has been shown to improve the reductive elimination process.[3]
-
Alternative Reducing Systems: Chromium(II) complexes have also been used to prepare acetylated glycals from glycosyl halides in high yields (75-97%).[6]
Q4: What is the best method for purifying the final this compound product?
A4: Flash column chromatography on silica (B1680970) gel is the most common and effective method for purifying Tri-O-acetyl-D-galactal.[3][7]
-
Solvent System: A typical eluent system is a mixture of ethyl acetate (B1210297) and a non-polar solvent like petroleum ether or hexane.[3][7] The polarity can be adjusted based on TLC analysis to achieve optimal separation from unreacted starting materials and byproducts.
-
Monitoring: Progress can be monitored by TLC, with visualization under UV light or by staining with a ceric ammonium molybdate (B1676688) or potassium permanganate (B83412) solution.[7][8]
-
Post-Purification: After chromatography, it is crucial to remove all solvent under reduced pressure. The final product is typically a colorless oil or a low-melting solid.[3][9]
Experimental Protocols & Data
Overall Synthesis Workflow
The synthesis of this compound is a multi-step process. The diagram below outlines the general workflow, starting from D-galactose-13C-1.
Caption: General workflow for the synthesis of this compound.
Protocol 1: Synthesis of 3,4,6-Tri-O-acetyl-D-galactal
This protocol is adapted from established methods for glycal synthesis.[3][5] The procedure involves the formation of an acetylated glycosyl bromide followed by a zinc-mediated reductive elimination.
Materials:
-
2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide (starting material for elimination)
-
Zinc dust (activated)
-
Ammonium chloride (NH₄Cl)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of the acetylated galactosyl bromide (1.0 eq) in acetonitrile, add ammonium chloride (2.5 eq) and activated zinc dust (3.0 eq).
-
Stir the suspension vigorously at room temperature or with gentle heating (e.g., 40-50°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed (typically 20-50 minutes).[5]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove excess zinc and salts. Wash the pad with ethyl acetate.
-
Combine the filtrate and washes. Wash the organic solution sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using an Ethyl Acetate/Hexane gradient) to afford the pure Tri-O-acetyl-D-galactal.
Table 1: Comparison of Reductive Elimination Conditions
The choice of reagents and conditions for the reductive elimination step significantly impacts the yield. The following table summarizes yields reported in the literature for similar glycal syntheses.
| Reducing Agent System | Solvent | Temperature | Time | Yield (%) | Reference |
| Zinc / NH₄Cl | CH₃CN | 30-60 °C | 20-50 min | 72-96% | [5] |
| Zinc / NH₄Cl / VO(salen) | MeOH | Room Temp | 30 min | ~69% | [3] |
| Zinc | PEG-600/H₂O | Room Temp | - | 75-92% | [10] |
| Cr(II) complexes | Water-EtOAc | Room Temp | - | 75-97% | [6] |
Troubleshooting Logic
If you encounter issues such as low yield or impure product, the following decision tree can help diagnose the problem.
Caption: A decision tree for troubleshooting low yield in glycal synthesis.
References
- 1. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycal - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The release and purification of sialic acids from glycoconjugates: methods to minimize the loss and migration of O-acetyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of acetylated pyranoid glycals from glycosyl halides by chromium(II) complexes under aqueous biphasic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 3,4,6-Tri-O-acetyl-D-galactal | 4098-06-0 | MT05853 [biosynth.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Ferrier Glycosylation of Galactal Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Ferrier glycosylation experiments with galactal derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the Ferrier glycosylation of galactal derivatives?
A1: The Ferrier glycosylation is a powerful tool for the synthesis of 2,3-unsaturated glycosides. However, several side reactions can occur, leading to a range of byproducts. The most frequently encountered side products include:
-
Glycal Dimerization or Polymerization: Under strongly acidic conditions, the glycal donor can react with itself, leading to dimers or higher-order polymers.[1]
-
Reaction with Solvent: If a nucleophilic solvent is used, it can be trapped by the activated glycal intermediate, forming undesired solvent adducts.[1]
-
Formation of 1,3-Annulated-2-deoxy Glycosides: In some cases, particularly with certain nucleophiles and Lewis acids, a domino reaction can lead to the formation of 1,3-annulated-2-deoxy glycosides instead of the expected Ferrier product.[2]
-
Competitive Addition Reactions: When using protic acids as catalysts, competitive electrophilic addition to the double bond can occur, leading to the formation of 2-deoxyglycosides.[3][4]
-
Formation of C3-Substituted Byproducts: Although less common, nucleophilic attack at the C3 position of the galactal can occur, leading to undesired regioisomers.[2]
Q2: How do reaction conditions influence the formation of side products in Ferrier glycosylation?
A2: Reaction conditions play a critical role in directing the outcome of a Ferrier glycosylation and minimizing the formation of side products. Key parameters to consider include:
-
Catalyst Choice: The type and amount of catalyst can significantly impact the reaction. Lewis acids are generally preferred over protic acids to avoid competitive addition reactions.[4] Milder catalysts may be necessary to prevent glycal decomposition or dimerization.[1]
-
Solvent: The choice of solvent is crucial. Non-nucleophilic solvents are recommended to prevent their participation in the reaction.[1] The solvent can also influence the stereoselectivity of the glycosylation.[5]
-
Temperature: Lowering the reaction temperature can often minimize the formation of decomposition products and other side reactions.[1]
-
Reaction Time: Careful monitoring of the reaction progress is important to avoid prolonged reaction times, which can lead to increased byproduct formation.
Q3: What is the role of protecting groups on the galactal donor in influencing side reactions?
A3: Protecting groups on the glycal donor have a significant impact on the reactivity and the propensity for side reactions. The nature of the protecting group at the C4 position of galactal derivatives is particularly important. An axial C4-substituent, as found in galactal, can influence the conformation of the pyranose ring and create steric hindrance, directing the approach of reagents.[6] The protecting groups can also affect the stability of the glycal under the reaction conditions.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of the desired 2,3-unsaturated glycoside | Ferrier rearrangement is a common side reaction that consumes the glycal donor.[1] | * Use a milder catalyst or change the solvent.[1]* Adjust reaction conditions (e.g., lower temperature) to disfavor the rearrangement.[1] |
| Glycal dimerization or polymerization.[1] | * Reduce the concentration of the glycal donor.[1]* Add the glycal donor slowly to the reaction mixture.[1]* Use a less acidic promoter.[1] | |
| Inefficient activation of the glycal donor. | * Verify the quality and reactivity of the activating agent/catalyst.[1]* Increase the equivalents of the activator or try a more potent one.[1]* Ensure strictly anhydrous reaction conditions.[1] | |
| Decomposition of the glycal donor.[1] | * Check the stability of the glycal under the reaction conditions.[1]* Consider a milder activation method or catalyst.[1]* Perform the reaction at a lower temperature.[1] | |
| Formation of multiple products | Reaction with a nucleophilic solvent.[1] | * Use a non-nucleophilic solvent.[1] |
| Competitive addition reactions (with protic acids).[3][4] | * Switch to a Lewis acid catalyst.[4] | |
| Poor stereoselectivity leading to a mixture of anomers. | * The ratio of α and β anomers is correlated with their conformational stability.[3]* The choice of catalyst and solvent can influence stereoselectivity.[5] | |
| Formation of unexpected regioisomers (e.g., attack at C3) | The nature of the nucleophile and catalyst can influence regioselectivity.[2] | * Screen different Lewis acids and reaction conditions to favor attack at the anomeric center. |
Experimental Protocols
General Procedure for Ferrier Glycosylation of Tri-O-acetyl-D-galactal
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of Reactants:
-
Dissolve the tri-O-acetyl-D-galactal (1.0 equivalent) and the glycosyl acceptor (1.2 - 2.0 equivalents) in a dry, non-nucleophilic solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., argon or nitrogen).
-
-
Initiation of the Reaction:
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Work-up:
-
Quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution, triethylamine).
-
Dilute the mixture with an organic solvent (e.g., dichloromethane, ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired 2,3-unsaturated glycoside.
-
Reaction Mechanisms and Workflows
The following diagrams illustrate the key mechanistic pathways and potential side reactions in the Ferrier glycosylation of galactal derivatives.
Caption: General mechanism of the Lewis acid-catalyzed Ferrier glycosylation.
Caption: Common side reactions in Ferrier glycosylation.
Caption: A logical workflow for troubleshooting Ferrier glycosylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00410H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Challenges in the synthesis of isotopically labeled carbohydrates
Welcome to the Technical Support Center for the synthesis of isotopically labeled carbohydrates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of isotopically labeled carbohydrates.
Issue 1: Low Yield of Labeled Carbohydrate
Q: My chemical synthesis of a ¹³C-labeled monosaccharide resulted in a very low yield. What are the potential causes and how can I improve it?
A: Low yields in the chemical synthesis of labeled carbohydrates are a common challenge. Several factors can contribute to this issue. Here's a step-by-step troubleshooting guide:
-
Re-evaluate Protecting Group Strategy: The polyhydroxy nature of carbohydrates necessitates a complex protecting group strategy.[1][2][3] Improper or inefficient protection or deprotection steps can lead to side reactions and a significant loss of product.
-
Recommendation: Review your protecting group scheme. Ensure the chosen groups are stable under the reaction conditions for labeling and can be removed with high efficiency without affecting the carbohydrate core. Consider orthogonal protecting group strategies to allow for selective deprotection.[3]
-
-
Optimize Reaction Conditions: The efficiency of isotope incorporation can be highly dependent on reaction parameters.
-
Check Starting Material Purity: Impurities in the unlabeled carbohydrate precursor or the isotopic source can interfere with the reaction.
-
Recommendation: Ensure the purity of your starting materials using techniques like NMR or mass spectrometry. The sample to be labeled should ideally be more than 90% pure.[]
-
-
Minimize Side Reactions: Carbohydrates are prone to various side reactions, such as epimerization or degradation, under harsh reaction conditions.
Issue 2: Incomplete or Low Isotopic Enrichment
Q: Mass spectrometry analysis shows that the isotopic enrichment of my carbohydrate is lower than expected. What could be the reason?
A: Achieving high isotopic enrichment is crucial for many applications. Low enrichment can stem from several sources:
-
Isotopic Scrambling: In some reactions, the isotopic label can be lost or exchanged with unlabeled atoms from the solvent or reagents.
-
Recommendation: Carefully review the reaction mechanism for potential steps where isotopic exchange can occur. For deuterium (B1214612) labeling, for example, hydrogen-deuterium exchange with protic solvents is a common issue.[9]
-
-
Contamination with Unlabeled Material: The final product might be contaminated with unlabeled starting material or byproducts.
-
Incomplete Reaction: If the labeling reaction does not go to completion, you will have a mixture of labeled and unlabeled molecules.
-
Recommendation: Monitor the reaction progress using techniques like TLC or LC-MS to ensure it has gone to completion. Adjust reaction time and conditions as needed.
-
-
Isotopic Purity of the Labeling Reagent: The isotopic purity of the starting labeled material (e.g., ¹³C-glucose, D₂O) will directly impact the maximum achievable enrichment in the final product.
-
Recommendation: Always use labeling reagents with the highest possible isotopic purity. Verify the isotopic enrichment of the source material if possible.
-
// Nodes Start [label="Low Isotopic\nEnrichment Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPurity [label="Verify Isotopic Purity\nof Labeling Reagent", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeReaction [label="Optimize Reaction\nConditions", fillcolor="#FBBC05", fontcolor="#202124"]; ImprovePurification [label="Enhance Purification\nProtocol", fillcolor="#FBBC05", fontcolor="#202124"]; CheckMechanism [label="Review for Isotopic\nScrambling", fillcolor="#FBBC05", fontcolor="#202124"]; Result1 [label="High Purity Source", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Result2 [label="Reaction Complete", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Result3 [label="Pure Labeled Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Result4 [label="Mechanism Understood", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckPurity [label="Is the source pure?"]; CheckPurity -> Result1 [label="Yes"]; CheckPurity -> OptimizeReaction [label="No, source is impure.\nUse higher purity reagent."]; Result1 -> OptimizeReaction [label="Next Step"]; OptimizeReaction -> Result2 [label="Yes"]; OptimizeReaction -> ImprovePurification [label="No, reaction incomplete.\nIncrease time/temp."]; Result2 -> ImprovePurification [label="Next Step"]; ImprovePurification -> Result3 [label="Yes"]; ImprovePurification -> CheckMechanism [label="No, contamination present.\nUse alternative chromatography."]; Result3 -> CheckMechanism [label="Next Step"]; CheckMechanism -> Result4; } .enddot Caption: Troubleshooting workflow for low isotopic enrichment.
Issue 3: Difficulty in Purifying the Labeled Carbohydrate
Q: I am struggling to separate my labeled carbohydrate from the reaction mixture. What are the best purification strategies?
A: The purification of carbohydrates, particularly those that are polar and UV-transparent, can be challenging.[11]
-
Chromatographic Techniques:
-
Normal-Phase Chromatography: If your carbohydrate is protected with non-polar groups, normal-phase chromatography on silica (B1680970) gel can be effective.[11]
-
Reverse-Phase Chromatography (C18): For carbohydrates with free hydroxyl groups, reverse-phase chromatography is often more suitable.[11]
-
Ion-Exchange Chromatography: This is useful for charged carbohydrates, such as sugar phosphates or uronic acids.
-
Size-Exclusion Chromatography: Can be used to separate larger oligosaccharides from smaller molecules.
-
-
Detection Methods:
-
UV-Vis Detection: Many carbohydrates do not have a strong UV chromophore. If a UV-active protecting group or tag has been used, UV detection is straightforward.[10][11]
-
Evaporative Light Scattering Detector (ELSD): This is a universal detector for non-volatile analytes and is well-suited for underivatized carbohydrates.
-
Refractive Index (RI) Detector: Another common method for detecting unlabeled carbohydrates.
-
Mass Spectrometry (MS): Can be coupled with liquid chromatography (LC-MS) for both separation and detection, providing mass information to confirm the presence of the labeled product.[12]
-
-
Derivatization for Purification: In some cases, temporary derivatization to a more easily separable compound can be a viable strategy, provided the derivatizing group can be removed cleanly afterward.[10]
Frequently Asked Questions (FAQs)
Q1: What are the main methods for synthesizing isotopically labeled carbohydrates?
A1: There are three primary methods for introducing stable isotopes into carbohydrates:
-
Chemical Synthesis: This involves the use of traditional organic chemistry techniques to introduce isotopes at specific positions.[4][5] This method offers precise control over the label position but can be complex and may involve multiple protection and deprotection steps.[1][2][3]
-
Enzymatic Synthesis: This approach utilizes enzymes to catalyze the formation of carbohydrates from labeled precursors.[7][8] Enzymatic methods are often highly specific and can result in high yields under mild conditions.[7]
-
Metabolic Labeling: This involves feeding isotopically labeled precursors (e.g., ¹³C-glucose) to cells or organisms, which then incorporate the isotopes into their carbohydrates through their natural metabolic pathways.[] This is often used for producing uniformly labeled compounds.
// Nodes Title [label="Methods for Isotopic Labeling of Carbohydrates", shape=plaintext, fontsize=12]; Chemical [label="Chemical Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enzymatic [label="Enzymatic Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Metabolic [label="Metabolic Labeling", fillcolor="#FBBC05", fontcolor="#202124"];
// Descriptions Chem_Desc [label="Precise positional control\nComplex, multi-step", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Enz_Desc [label="High specificity and yield\nMild reaction conditions", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Met_Desc [label="Uniform labeling\nLess control over specific positions", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Chemical -> Chem_Desc [style=dashed]; Enzymatic -> Enz_Desc [style=dashed]; Metabolic -> Met_Desc [style=dashed];
{rank=same; Chemical; Enzymatic; Metabolic;} } .enddot Caption: Overview of carbohydrate isotopic labeling methods.
Q2: How do I choose the right isotope for my experiment?
A2: The choice of isotope depends on the analytical technique you plan to use and the biological question you are asking:
-
¹³C (Carbon-13): Ideal for tracing carbon backbones in metabolic pathways using mass spectrometry or NMR.[] It is a stable isotope and does not emit radiation.
-
²H (Deuterium): Often used to study hydrogen exchange and metabolic pathways.[] Its lower mass compared to protium (B1232500) can sometimes lead to kinetic isotope effects.
-
¹⁵N (Nitrogen-15): Used for labeling amino sugars and studying their role in protein and nucleotide metabolism.[]
-
¹⁸O (Oxygen-18): Applied in studies of oxygen incorporation in biochemical reactions and for investigating reaction mechanisms.[]
Q3: How can I determine the isotopic enrichment and position of the label in my carbohydrate?
A3: Several analytical techniques are used for this purpose:
-
Mass Spectrometry (MS): MS can determine the mass of the molecule, which will increase with the incorporation of heavier isotopes. This allows for the calculation of the degree of labeling.[] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for this.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the exact position of the isotopic label within the molecule. For example, ¹³C NMR can directly show which carbon atoms have been labeled.[]
-
Isotope Ratio Mass Spectrometry (IRMS): This is a highly sensitive technique used to determine the ratio of isotopes in a sample, which is then compared to a standard to calculate the degree of labeling.[]
Quantitative Data Summary
The following table summarizes typical ranges for yields and isotopic enrichment that can be expected, although these can vary significantly based on the specific carbohydrate, labeling strategy, and experimental conditions.
| Parameter | Chemical Synthesis | Enzymatic Synthesis | Metabolic Labeling |
| Typical Yield | 10-60% | 40-90% | Variable (depends on biological system) |
| Isotopic Enrichment | >95% (position-specific) | >95% | Up to 99% (uniform) |
| Purity | >95% (after purification) | >98% | >95% (after extraction and purification) |
Note: These values are estimates and can vary widely.
Key Experimental Protocols
Protocol 1: General Procedure for ¹³C Labeling of a Monosaccharide via Cyanohydrin Reduction
This protocol provides a general workflow for adding a ¹³C-labeled carbon at the C1 position of an aldose.
-
Starting Material: Begin with an aldose having one less carbon than the desired product (e.g., D-arabinose to synthesize D-[1-¹³C]glucose).
-
Cyanohydrin Formation: a. Dissolve the starting aldose in water. b. Add a solution of Na¹³CN (sodium cyanide with labeled carbon) dropwise while maintaining a slightly basic pH (e.g., with NaOH). c. Stir the reaction at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Hydrolysis of the Nitrile: a. Acidify the reaction mixture (e.g., with acetic acid). b. Heat the mixture to hydrolyze the nitrile group to a carboxylic acid, forming the corresponding aldonic acid.
-
Lactonization: a. Remove the solvent under reduced pressure. b. The resulting aldonic acid will typically form a lactone upon drying.
-
Reduction of the Lactone: a. Dissolve the lactone in a suitable solvent (e.g., THF or an acidic aqueous solution). b. Add a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in a controlled manner. c. The reduction of the lactone will yield the desired ¹³C-labeled aldose.
-
Purification: a. Neutralize the reaction mixture. b. Use ion-exchange chromatography to remove salts. c. Further purify the labeled monosaccharide using reverse-phase HPLC or other suitable chromatographic techniques.
-
Analysis: a. Confirm the identity and purity of the product using NMR and mass spectrometry. b. Determine the isotopic enrichment using MS or IRMS.
Protocol 2: Analysis of Isotopic Enrichment by GC-MS
This protocol outlines the general steps for determining the isotopic enrichment of a labeled glucose sample.
-
Derivatization: a. Dry a known amount of the purified labeled glucose sample under a stream of nitrogen. b. Add a derivatization reagent (e.g., a mixture of pyridine (B92270) and acetic anhydride (B1165640) to form the aldonitrile pentaacetate derivative) to the dry sample.[14] c. Heat the sample at a specified temperature (e.g., 60-90°C) for a set time to ensure complete derivatization.
-
GC-MS Analysis: a. Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system. b. Use a suitable GC column and temperature program to separate the derivatized glucose from any other components. c. Set the mass spectrometer to scan a mass range that includes the molecular ions of both the unlabeled (M+0) and labeled (e.g., M+1, M+2, etc.) derivative.
-
Data Analysis: a. Integrate the peak areas for the ion chromatograms corresponding to the different isotopologues. b. Calculate the isotopic enrichment by determining the ratio of the peak area of the labeled isotopologue(s) to the total peak area of all isotopologues. c. Compare the results to a standard curve generated from known mixtures of labeled and unlabeled standards for accurate quantification.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Labeling monosaccharides with stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. Complex carbohydrate synthesis tools for glycobiologists: enzyme-based approach and programmable one-pot strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 10. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. teledynelabs.com [teledynelabs.com]
- 12. Novel Tags for the Stable Isotopic Labeling of Carbohydrates and Quantitative Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Stereoselectivity in Galactal Glycosylation Reactions
Welcome to the technical support center for galactal glycosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stereoselectivity of their glycosylation experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to support your work.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the stereoselectivity (α vs. β) of galactal glycosylation reactions?
A1: The stereochemical outcome of galactal glycosylation is a complex interplay of several factors.[1][2][3] The primary determinants include:
-
Protecting Groups: The electronic and steric properties of protecting groups on the galactal donor and the acceptor alcohol significantly impact selectivity.[2][4] For instance, electron-withdrawing groups can decrease stereoselectivity, while electron-donating groups may increase β-selectivity.[1]
-
Solvent: The solvent can influence the reaction mechanism and the stability of intermediates, thereby affecting the stereochemical outcome.[1][3] Solvents like THF, Et2O, or dioxane are known to favor α-stereoselectivity.[3]
-
Catalyst/Promoter: The choice of catalyst or promoter is crucial.[1] Different promoters can activate the glycosyl donor through different pathways, leading to varying stereoselectivity.[1] For example, thiourea-based organocatalysts have been shown to be highly α-selective.[5]
-
Glycosyl Donor and Acceptor: The inherent reactivity and steric hindrance of both the galactal donor and the alcohol acceptor play a significant role.[2] Highly reactive primary alcohols can sometimes lead to reduced selectivity.[3]
-
Temperature: Reaction temperature can also affect the selectivity of the glycosylation reaction.[1]
Q2: How can I favor the formation of the α-anomer in my galactal glycosylation?
A2: To enhance α-selectivity, consider the following strategies:
-
Use of Specific Catalysts: Organocatalysts, such as thiourea (B124793) derivatives, have demonstrated high α-selectivity in the glycosylation of protected galactals.[5] Silver triflate (AgOTf) has also been used to catalyze the synthesis of α-2-deoxythioglycosides with excellent α-selectivity.[6]
-
Solvent Choice: Employing solvents like tetrahydrofuran (B95107) (THF) can promote the formation of the α-anomer.[3]
-
Protecting Group Strategy: The use of a C-4 O-pivaloyl group on the galactal donor has been shown to enhance α-selectivity.[4]
-
Donor Modification: Glycosylation reactions with d-galactal (B13577) donors can furnish 2-deoxygalactosides with good to high yields and excellent α-selectivity.[1]
Q3: What methods are available for achieving high β-selectivity in galactal glycosylation?
A3: Achieving high β-selectivity with 2-deoxy sugars can be challenging due to the absence of a participating group at C2.[7] However, several methods have been developed:
-
Anomeric O-alkylation/arylation: This method involves the treatment of lactols with a base like NaH followed by the addition of an electrophile, leading to the formation of 2-deoxy-β-glycosides with high selectivity.[7]
-
Use of Specific Donors: The use of 6-deoxy-3,4-carbonate-protected galactosyl donors has been shown to provide the best selectivity for the β-glycosidic linkage.[8][9]
-
Bulky Organocatalysts: A bulky pyridinium (B92312) salt, 2,4,6-tri-tert-butylpyridine-hydrochloric acid (TTBPy·HCl), has been utilized to catalyze the reaction between glycals and thiols to yield 2-deoxy-β-galactosides.[6]
Troubleshooting Guides
Problem 1: Poor α/β Stereoselectivity
| Possible Cause | Troubleshooting Step |
| Suboptimal Solvent | The choice of solvent can significantly influence the stereochemical outcome. If you are observing a mixture of anomers, consider changing the solvent. For enhanced α-selectivity, solvents such as THF, diethyl ether, or dioxane have been reported to be beneficial.[3] |
| Inappropriate Catalyst/Promoter | The catalyst or promoter may not be optimal for the desired stereoisomer. For α-selectivity, consider using a thiourea-based organocatalyst[5] or AgOTf for thioglycosides.[6] For β-selectivity, a bulky organocatalyst like TTBPy·HCl might be effective.[6] |
| Incorrect Protecting Groups | The electronic and steric nature of the protecting groups on both the donor and acceptor are critical. Electron-withdrawing groups on the acceptor can sometimes improve stereoselectivity.[10][11] For the donor, a C-4 O-pivaloyl group can enhance α-selectivity.[4] |
| Reaction Temperature | The reaction temperature might not be optimal. Try running the reaction at a lower or higher temperature to see if it impacts the stereoselectivity. |
Problem 2: Low Reaction Yield
| Possible Cause | Troubleshooting Step |
| Donor/Acceptor Reactivity | The glycosyl donor may not be sufficiently reactive, or the acceptor alcohol may be too hindered. Consider using a more reactive donor, such as a trichloroacetimidate, or a less hindered acceptor if possible. |
| Catalyst/Promoter Inefficiency | The chosen catalyst or promoter may not be efficient enough. Ensure the catalyst is fresh and used in the correct stoichiometric amount. You might need to screen different promoters to find one that is more effective for your specific substrate combination. |
| Reaction Conditions | The reaction time and temperature may need optimization. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A moderate increase in temperature might improve the yield, but be mindful of potential impacts on stereoselectivity. |
| Moisture in the Reaction | Glycosylation reactions are often sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents and reagents are used. |
Data Presentation: Stereoselectivity in Galactal Glycosylation
Table 1: Influence of Catalyst on α-Selectivity in Thio-Galactal Glycosylation
| Catalyst | α/β Ratio | Yield (%) | Reference |
| AgOTf | 20:1 | 82 | [6] |
| AgOTf | >20:1 | 73 | [6] |
| AgOTf | 18:1 | 81 | [6] |
Table 2: Influence of Organocatalyst on Glycosylation of 2-Nitrogalactals
| Acceptor Type | α/β Ratio | Yield (%) | Reference |
| Primary Alcohols | 2:1 to 4:1 | 85-96 | [10][11] |
| Acceptors with Electron-Withdrawing Groups | Complete α-selectivity | 45 | [10][11] |
Experimental Protocols
Protocol 1: α-Selective Synthesis of 2-Deoxythiogalactosides using AgOTf
This protocol is adapted from a method for the stereoselective synthesis of α-2-deoxythioglycosides.[6]
Materials:
-
3,4-O-carbonate-D-galactal (1a)
-
Thiol (e.g., 4-methylthiophenol)
-
Silver triflate (AgOTf)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
To a solution of 3,4-O-carbonate-D-galactal (1a) and the corresponding thiol in anhydrous DCM, add activated 4 Å molecular sieves.
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
Add AgOTf to the mixture under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the reaction mixture at the same temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture through a pad of Celite and wash with DCM.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (B86663).
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica (B1680970) gel flash chromatography to obtain the desired 2-deoxythioglycoside.
Protocol 2: β-Selective Synthesis of 2-Deoxygalactosides via Anomeric O-Alkylation
This protocol is based on a general method for the synthesis of 2-deoxy-β-glycosides.[7]
Materials:
-
2-Deoxy-galactal-derived lactol
-
Sodium hydride (NaH)
-
Anhydrous dioxane
-
Electrophile (e.g., allyl bromide)
Procedure:
-
To a solution of the 2-deoxy-galactal-derived lactol in anhydrous dioxane, add NaH at room temperature under an inert atmosphere.
-
Stir the mixture for a specified time (e.g., 30 minutes).
-
Add the electrophile (e.g., allyl bromide) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench the reaction with a few drops of water.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to yield the 2-deoxy-β-glycoside.
Visualizations
Caption: General workflow for a galactal glycosylation experiment.
Caption: Key factors influencing stereoselectivity in galactal glycosylation.
References
- 1. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Approaches to stereoselective 1,1'-glycosylation [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Investigating the stereo-directing effect of remote participating groups on selectivity in the 2-deoxyglycosylation of galactal - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. α-Selective organocatalytic synthesis of 2-deoxygalactosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Stereoselective Synthesis of 2-Deoxy-β-Glycosides Using Anomeric O-Alkylation/Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective synthesis of 2-deoxy-beta-galactosides via 2-deoxy-2-bromo- and 2-deoxy-2-iodo-galactopyranosyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collection - Stereoselective Synthesis of 2-Deoxy-β-Galactosides via 2-Deoxy-2-bromo- and 2-Deoxy-2-iodo-galactopyranosyl Donors - Organic Letters - Figshare [acs.figshare.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting incomplete deprotection of acetylated sugars
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with the deprotection of acetylated sugars.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Zemplén deacetylation reaction is incomplete. What are the common causes and how can I fix it?
A1: Incomplete Zemplén deacetylation is a common issue that can typically be resolved by systematically checking reagents and reaction conditions.
-
Insufficient Catalyst: While the reaction is catalytic, an insufficient amount of sodium methoxide (B1231860) (NaOMe) can lead to a stalled or slow reaction. The catalyst can be consumed by any acidic functional groups on your molecule or by residual moisture in the solvent.[1][2]
-
Solution: Ensure you are using an adequate catalytic amount. While 0.1-0.2 equivalents are often sufficient, you may need to increase this if your substrate contains acidic protons or if your solvent is not anhydrous.[1] For substrates with base-sensitive groups, using a minimal amount of catalyst is crucial.
-
-
Reagent Quality: The quality of your sodium methoxide and methanol (B129727) can impact the reaction.
-
Sodium Methoxide: Solid NaOMe is hygroscopic and can degrade over time. Using old or improperly stored reagent can lead to lower activity.[1] Consider using a freshly opened bottle, a pre-made solution in methanol, or preparing it fresh from sodium metal and anhydrous methanol.[1][3]
-
Methanol: While some studies suggest that reagent-grade methanol works fine, using anhydrous methanol is a common practice to prevent the consumption of the methoxide catalyst by water.[2][3] If you suspect water is an issue, using dry methanol is a reliable troubleshooting step.[4]
-
-
Reaction Time and Temperature: Deprotection reactions are typically rapid, often completing within minutes to a few hours at room temperature.[5]
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[4] If the reaction is sluggish, allow it to stir longer. If it remains incomplete, a slight increase in temperature may be considered, but this can risk side reactions.
-
-
Poor Solubility: If your acetylated sugar has poor solubility in methanol, the reaction may be slow.
-
Solution: Increase the volume of methanol to ensure the starting material is fully dissolved.[4]
-
Q2: How do I properly monitor the progress of my deacetylation reaction?
A2: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC).[4][6]
-
Procedure: Spot the reaction mixture on a TLC plate alongside a spot of your starting material. The deacetylated product is significantly more polar than the acetylated starting material.
-
Observation: As the reaction proceeds, you will see the spot corresponding to your starting material diminish while a new, lower Rf (retention factor) spot corresponding to the polar product appears and intensifies. The reaction is complete when the starting material spot is no longer visible.[4]
Q3: After workup, I see an unexpected signal in my 1H-NMR spectrum. What could it be?
A3: An unexpected peak, particularly around 8.45 ppm, could indicate the presence of sodium formate (B1220265).[1] This can arise as an impurity from the sodium methoxide or the methanol.
-
Troubleshooting:
-
Quenching: Ensure the reaction is thoroughly neutralized. Using an acidic ion-exchange resin (H+ form) until the solution is neutral (pH 7) is a standard and effective method.[1][4] This process converts sodium formate into formic acid, which can often be removed under high vacuum.[1]
-
Reagent Purity: Use fresh, high-purity NaOMe and methanol for subsequent reactions to avoid introducing the impurity.[1]
-
Purification: If the impurity persists, purification via silica (B1680970) gel chromatography or reverse-phase chromatography may be necessary to isolate the desired deacetylated sugar.[1][4]
-
Q4: My compound is sensitive to strongly basic conditions. What are the alternatives to Zemplén deacetylation?
A4: If your molecule contains base-labile groups, several alternative methods can be employed.
-
Mild Basic Hydrolysis: Reagents like potassium carbonate (K₂CO₃) in methanol can be a milder alternative to sodium methoxide.[5]
-
Acidic Hydrolysis: For compounds sensitive to bases but stable in acid, acidic conditions can be used. However, this method carries a significant risk of cleaving acid-sensitive groups, such as glycosidic bonds or silyl (B83357) ethers.[5][7]
-
Enzymatic Deprotection: Using enzymes like lipases can offer high selectivity under very mild conditions (e.g., neutral pH, room temperature).[8] This is an excellent green chemistry approach and is particularly useful for complex molecules where regioselectivity is required.[8][9]
-
Other Reagents: A variety of other reagents have been developed for selective or complete deacetylation, including hydrazine (B178648) hydrate, ethylenediamine, and dibutyltin (B87310) oxide.[10][11][12]
Data Presentation
Table 1: Comparison of Common Basic Reagents for Deacetylation
| Reagent | Typical Conditions | Catalyst Loading | Notes |
| Sodium Methoxide (NaOMe) | Methanol, 0°C to RT | Catalytic (0.1 - 0.5 equiv.) | The standard Zemplén method; fast and efficient.[1][4] |
| Sodium Hydroxide (NaOH) | Methanol, RT | Catalytic (e.g., 0.1 equiv.) | Shown to be as effective as NaOMe, challenging the traditional view.[2][13] |
| Potassium Carbonate (K₂CO₃) | Methanol/Water, RT | Stoichiometric or Catalytic | Milder than NaOMe, suitable for some base-sensitive substrates.[5] |
| Ammonia (aq. NH₃) | Methanol, RT | - | Can be used for deprotection; workup involves evaporation.[14] |
Experimental Protocols
Protocol 1: Standard Zemplén De-O-acetylation
This protocol describes a general procedure for removing acetyl protecting groups from a sugar using sodium methoxide in methanol.[4]
Materials:
-
O-acetylated sugar (1.0 equiv.)
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (NaOMe), 1 M solution in MeOH or solid
-
Ion-exchange resin (H+ form, e.g., Dowex-50)[1]
-
TLC plates (Silica gel 60 F254)
-
Solvents for chromatography (e.g., Chloroform/Methanol or Ethyl Acetate/Methanol)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen line (optional, but good practice)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve the O-acetylated compound (1.0 equiv.) in anhydrous methanol (approx. 5-10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere.[4]
-
Reaction Initiation: Cool the solution to 0°C using an ice bath. Add a catalytic amount of sodium methoxide (e.g., 0.1 - 0.2 equivalents).[1][4]
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir. Monitor the reaction's progress by TLC until the starting material is completely consumed.[4] This may take from 30 minutes to several hours.
-
Quenching: Once the reaction is complete, add the acidic ion-exchange resin portion-wise until the pH of the solution becomes neutral (check with pH paper).[4] Stir for an additional 15-20 minutes.
-
Filtration: Filter the resin through a cotton plug or a fritted glass funnel and wash the resin thoroughly with methanol.[4]
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.[4]
-
Purification: Purify the resulting crude residue by silica gel column chromatography to obtain the pure deacetylated product.[4]
Visualizations
Troubleshooting Workflow for Incomplete Deprotection
Caption: Troubleshooting flowchart for incomplete deprotection reactions.
Zemplén Deacetylation Experimental Workflow
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Deacetylation in Nucleosides and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. An Alternative Method for Regioselective, Anomeric Deacylation of Fully Acylated Carbohydrates | Semantic Scholar [semanticscholar.org]
- 12. ESIMS and NMR studies on the selective deprotection of acetylated glucosides by dibutyltin oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Zemplén transesterification: a name reaction that has misled us for 90 years - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing Lewis Acid-Promoted Glycosylation
Welcome to the technical support center for Lewis acid-promoted glycosylation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on optimizing catalyst loading and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common Lewis acids used for promoting glycosylation, and how do I choose the right one?
A1: The two most commonly used Lewis acids for activating glycosyl donors are Boron Trifluoride Etherate (BF₃·Et₂O) and Trimethylsilyl Trifluoromethanesulfonate (TMSOTf).[1][2] The choice is critical as it influences both reaction yield and stereoselectivity.[1]
-
BF₃·Et₂O is a versatile and common Lewis acid. It is often effective for a wide range of glycosyl donors.[1] For phenol (B47542) O-glycosylation with donors having a 2-O-participating group, BF₃·OEt₂ is often a better catalyst than TMSOTf, leading to excellent yields of the desired 1,2-trans-O-glycosides without the formation of 1,2-cis-anomers.[3][4]
-
TMSOTf is a stronger Lewis acid and can be very effective, but its high reactivity can sometimes lead to side reactions or a mixture of anomers, depending on the substrates.[3][5] For instance, with galactosyl donors, TMSOTf can favor an S(N)1 pathway, leading to α-selectivity, while BF₃·Et₂O may promote an S(N)2 pathway, resulting in β-selectivity.[5][6]
The selection depends heavily on the glycosyl donor. For example, glycosyl trichloroacetimidates and phosphates are often activated by a catalytic amount of TMSOTf or BF₃·Et₂O.[2][7]
Q2: How much Lewis acid catalyst should I use?
A2: The optimal amount of Lewis acid can range from catalytic (0.1-0.5 equivalents) to stoichiometric amounts, depending on the specific glycosyl donor and acceptor.[2][7] For glycosyl trichloroacetimidates, a catalytic amount (0.1–0.5 equiv.) of TMSOTf is often sufficient.[2] For glycosyl phosphates, a stoichiometric amount of Lewis acid (e.g., TMSOTf) is frequently used.[7] It is crucial to optimize the catalyst loading for each specific reaction, as excessive amounts can promote side reactions.[1]
Q3: What are the key reaction parameters to consider for optimization?
A3: Besides the choice and loading of the Lewis acid, other critical parameters include:
-
Solvent : Anhydrous, non-polar aprotic solvents like Dichloromethane (DCM), Diethyl ether (Et₂O), and Toluene are generally preferred. The choice of solvent can significantly influence the reaction rate and stereochemical outcome.[8]
-
Temperature : Reactions are often started at low temperatures (e.g., -80°C to 0°C) and then allowed to warm to room temperature.[2][7] Lowering the reaction temperature can sometimes improve stereoselectivity.
-
Moisture : Lewis acid-promoted glycosylations are highly sensitive to moisture. All reagents and solvents must be anhydrous, and the reaction should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).[1][2][7] The use of activated molecular sieves is a common practice to ensure anhydrous conditions.[2][7]
Q4: Can the type of glycosyl donor affect the choice of catalyst and reaction conditions?
A4: Absolutely. The reactivity and stability of the glycosyl donor are paramount.
-
Glycosyl Trichloroacetimidates : These are highly versatile donors that are activated under mild conditions with a catalytic amount of Lewis acid.[2]
-
Glycosyl Phosphates : These donors often require a stoichiometric amount of a Lewis acid like TMSOTf for activation.[7]
-
Glycosyl Fluorides : Due to their high stability, they require specific promoter systems, such as Cp₂HfCl₂–AgClO₄ or BF₃·Et₂O.[9]
-
1,2-Cyclopropaneacetylated Sugars : The stereochemical outcome with these novel donors is highly dependent on the Lewis acid used. For example, a galactosyl donor can yield α-selectivity with TMSOTf and β-selectivity with BF₃·Et₂O.[5][6]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal Activation of Glycosyl Donor | 1. Increase Catalyst Loading : Gradually increase the equivalents of the Lewis acid. However, be aware that excessive amounts can lead to side reactions.[1] 2. Change the Lewis Acid : If a weaker Lewis acid like BF₃·Et₂O is not effective, consider a stronger one like TMSOTf, or a different promoter system altogether.[5][8] 3. Check Catalyst Quality : Ensure the Lewis acid has not been deactivated by moisture. Use a fresh bottle or freshly distilled reagent. |
| Decomposition of Reactants or Products | 1. Lower the Reaction Temperature : Start the reaction at a lower temperature (e.g., -78°C) and warm slowly. 2. Reduce Reaction Time : Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent product degradation. |
| Presence of Water in the Reaction | 1. Ensure Anhydrous Conditions : Dry all glassware thoroughly. Use anhydrous solvents. Azeotropically remove residual water from the donor and acceptor with dry toluene.[2][7] 2. Use Molecular Sieves : Add freshly activated molecular sieves (heated at 300°C for 2 hours in vacuo) to the reaction mixture.[2][7] |
| Poorly Reactive Donor or Acceptor | 1. Increase Reactant Concentration : Use a higher concentration of the glycosyl acceptor. 2. Modify Protecting Groups : The electronic and steric properties of protecting groups on both the donor and acceptor can influence their reactivity. |
Problem 2: Poor Stereoselectivity (Formation of Anomer Mixtures)
| Potential Cause | Troubleshooting Steps |
| Inappropriate Lewis Acid | 1. Switch Lewis Acid : The choice of Lewis acid can dictate the reaction pathway (S(N)1 vs. S(N)2). For galactosyl donors, TMSOTf may favor α-products while BF₃·Et₂O can favor β-products.[5][6] For phenol glycosylation, BF₃·Et₂O is often superior to TMSOTf for achieving 1,2-trans selectivity.[3][4] |
| Solvent Effects | 1. Change the Solvent : The solvent can influence the stability of the oxocarbenium ion intermediate and thus the stereochemical outcome.[8] Experiment with different anhydrous, non-polar aprotic solvents. |
| Reaction Temperature | 1. Optimize Temperature : Lowering the temperature often favors the kinetically controlled product, which can lead to higher stereoselectivity. |
| Anomerization of the Product | 1. Reduce Reaction Time : The initially formed kinetic product may anomerize to the thermodynamic product under the reaction conditions. Quench the reaction promptly upon completion. |
Problem 3: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Orthoester Formation | 1. Increase Reaction Temperature/Time : In many phenol O-glycosylations, 1,2-orthoesters are major products at low temperatures (<-70°C). These can be converted to the desired 1,2-trans-glycoside by raising the temperature. BF₃·Et₂O is an effective catalyst for this conversion.[3][4] |
| Glycal Formation or Donor Decomposition | 1. Use a Milder Catalyst : A highly reactive Lewis acid may cause decomposition. Switch to a milder catalyst. 2. Slow Addition : Add the Lewis acid catalyst slowly to the cooled reaction mixture to control the initial exothermic reaction.[1] |
| Partial Deprotection | 1. One-Pot Reacetylation : If deacetylation occurs, a one-pot glycosylation-reacetylation protocol can be effective. After the glycosylation is complete, add acetic anhydride (B1165640) and a mild base (like pyridine) to re-acetylate the byproducts, simplifying purification and improving the isolated yield.[1] |
Quantitative Data Summary
Table 1: Effect of Lewis Acid and Catalyst Loading on Glycosylation of 1,2-Cyclopropaneacetylated Galactosyl Donor 7 with Acceptor 12[6]
| Entry | Lewis Acid | Equivalents | Temperature (°C) | Yield (%) | α/β Ratio |
| 1 | BF₃·OEt₂ | 0.1 | -78 to 0 | 58 | 1:4 |
| 2 | BF₃·OEt₂ | 0.2 | -20 to rt | 84 | 1:5 |
| 7 | TMSOTf | 0.2 | -78 to -40 | 85 | >20:1 |
| 8 | TMSOTf | 0.1 | -78 to -40 | 81 | 15:1 |
Table 2: Effect of Lewis Acid on Glycosylation of 1,2-Cyclopropaneacetylated Glucosyl Donor 8 with Acceptor 12[6]
| Entry | Lewis Acid | Equivalents | Temperature (°C) | Yield (%) | α/β Ratio |
| 1 | TMSOTf | 0.2 | -78 to -20 | 80 | β only |
| 2 | BF₃·OEt₂ | 0.2 | -20 to rt | 89 | β only |
| 3 | AgOTf | 0.2 | -20 to rt | No Reaction | - |
| 4 | Hg(OAc)₂ | 0.2 | -20 to rt | No Reaction | - |
Key Experimental Protocols
Protocol 1: General Procedure for TMSOTf-Promoted Glycosylation with a Glycosyl Trichloroacetimidate (B1259523) Donor[2]
-
Preparation :
-
Add the glycosyl acceptor (1.0 equiv.) and trichloroacetimidate donor (1.0–3.0 equiv.) to a pear-shaped flask.
-
Remove residual water by azeotroping with dry toluene.
-
Place the flask under high vacuum for 3 hours, then purge with argon.
-
In a separate two-necked, round-bottom flask, add activated molecular sieves (previously heated at 300°C for 2 hours in a drying oven, then for 2 hours at 300°C in vacuo).
-
-
Reaction :
-
Under an argon atmosphere, add dry CH₂Cl₂ (to achieve a 50–100 mM concentration) to the flask containing the donor and acceptor.
-
Transfer this solution via cannula to the flask containing the activated molecular sieves.
-
Cool the mixture to the desired temperature (e.g., -80°C to 0°C) and stir for 1 hour.
-
Slowly add TMSOTf (0.1–0.5 equiv.) to the suspension.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the donor is completely consumed.
-
-
Work-up and Purification :
-
Neutralize the reaction by adding a saturated aqueous NaHCO₃ solution.
-
Filter the mixture through a pad of Celite® and wash the pad with an organic solvent (e.g., CH₂Cl₂).
-
Transfer the filtrate to a separatory funnel and wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the suspension and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica (B1680970) gel column chromatography.
-
Protocol 2: General Procedure for BF₃·OEt₂-Promoted Glycosylation with Reacetylation Step[1]
-
Preparation :
-
In a flame-dried flask under an inert atmosphere (Argon/Nitrogen), combine the glycosyl donor (e.g., Lactose octaacetate, 1 equiv.), the glycosyl acceptor (4 equiv.), and anhydrous CH₂Cl₂.
-
-
Glycosylation Reaction :
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add boron trifluoride etherate (BF₃·Et₂O) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by TLC.
-
-
Reacetylation :
-
Once the glycosylation is complete or has stalled, cool the reaction mixture back to 0°C.
-
Add pyridine (B92270) followed by acetic anhydride directly to the reaction mixture.
-
Stir at room temperature for 2-4 hours, or until TLC analysis shows the conversion of polar byproducts to the desired product spot.
-
-
Work-up and Purification :
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and dilute with CH₂Cl₂.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Revisit of the phenol O-glycosylation with glycosyl imidates, BF₃·OEt₂ is a better catalyst than TMSOTf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 7. Glycosidation using phosphate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Glycosidation using fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Purification of Tri-O-acetyl-D-galactal-13C-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Tri-O-acetyl-D-galactal-13C-1.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common and widely reported method for the purification of Tri-O-acetyl-D-galactal and its isotopically labeled analogs is silica (B1680970) gel column chromatography.[1][2][3] This technique is effective for separating the desired product from reaction impurities such as excess acetylating agents, starting materials, and other byproducts.[1][3]
Q2: What are the typical storage conditions for purified this compound?
A2: Purified Tri-O-acetyl-D-galactal should be stored at 2°C - 8°C in a well-closed, dry container to maintain its stability and prevent degradation.[4]
Q3: What are some common applications of purified this compound?
A3: Tri-O-acetyl-D-galactal is a versatile building block in carbohydrate chemistry.[4] It is used in the synthesis of monosaccharides and oligosaccharides, and as a precursor for various glycoconjugates essential for studying cell recognition and signaling.[1][4] The 13C-labeled version is particularly useful for mechanistic studies and as an internal standard in mass spectrometry-based analyses.
Q4: What are the key physical properties of Tri-O-acetyl-D-galactal?
A4: Tri-O-acetyl-D-galactal has a molecular formula of C₁₂H₁₆O₇ and a molecular weight of approximately 272.25 g/mol .[1][4] It has a melting point of about 36°C and a boiling point of 138-140°C at 760 mmHg.[4][5]
Troubleshooting Guide
Issue 1: My purified this compound shows multiple spots on TLC, even after column chromatography.
-
Question: Why am I observing multiple spots on TLC after purification, and how can I resolve this?
-
Answer: There are several potential reasons for observing multiple spots on Thin Layer Chromatography (TLC) after purification:
-
Incomplete Separation: The chosen solvent system for column chromatography may not have been optimal for separating the product from closely related impurities. It is recommended to carefully optimize the eluent system using TLC before performing column chromatography.
-
Anomeric Mixture: Protected carbohydrates can sometimes exist as anomeric mixtures (α and β anomers), which may appear as separate, closely spaced spots on TLC.[6]
-
Protecting Group Migration: Under certain conditions, acetyl groups can migrate, leading to the formation of regioisomers.[6]
-
Degradation: The compound may be degrading on the silica gel. To mitigate this, deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent can be beneficial.
Solution:
-
Optimize TLC: Experiment with different solvent systems to achieve better separation of the spots. Common solvent systems include mixtures of ethyl acetate (B1210297) and hexane (B92381) or petroleum ether and ethyl acetate.[2][3][7]
-
Recrystallization: If the product is a solid, recrystallization can be an effective method for final purification.
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, reversed-phase or normal-phase HPLC can be employed.[6][8] For protected carbohydrates, pentafluorophenyl (PFP) or phenyl hexyl stationary phases have shown superior performance compared to traditional C18 columns for separating closely related species.[6][9]
-
Issue 2: The yield of my purified product is very low.
-
Question: What are the common causes of low yield during the purification of this compound?
-
Answer: Low recovery of the purified product can be attributed to several factors:
-
Adsorption to Silica Gel: The product might be irreversibly adsorbing to the silica gel. This can be particularly problematic if the silica gel is too acidic.
-
Co-elution with Impurities: If the separation is not optimal, a significant portion of the product might be discarded with mixed fractions.
-
Decomposition: As mentioned, the compound could be degrading during the purification process.
-
Incomplete Reaction: The initial synthesis may not have gone to completion, resulting in a lower amount of the desired product in the crude mixture.
Solution:
-
Deactivate Silica Gel: Pretreat the silica gel with a solution of your eluent containing 1-2% triethylamine, then pack the column as usual. This can help to reduce strong adsorption.
-
Optimize Column Loading: Do not overload the column. A general rule of thumb is to load 1g of crude product per 20-100g of silica gel, depending on the difficulty of the separation.
-
Careful Fraction Collection: Collect smaller fractions and analyze them by TLC to avoid discarding fractions containing the product.
-
Analyze Crude Product: Before purification, analyze the crude reaction mixture by ¹H NMR or LC-MS to estimate the amount of desired product and identify major impurities.
-
Issue 3: I am having difficulty removing a specific impurity that has a similar Rf value to my product.
-
Question: How can I separate an impurity that co-elutes with my product on silica gel?
-
Answer: Separating compounds with very similar polarities is a common challenge in chromatography.
-
Change the Solvent System: Altering the composition of the mobile phase can change the selectivity of the separation. Trying different solvent combinations (e.g., dichloromethane (B109758)/methanol, toluene/acetone) might be effective.
-
Change the Stationary Phase: If changing the mobile phase is not sufficient, using a different stationary phase is the next logical step. Options include:
-
Alumina (basic or neutral): This can offer different selectivity compared to silica gel.
-
Reversed-Phase Silica (C18): For protected sugars, reversed-phase chromatography using acetonitrile/water gradients can be effective.[8]
-
Specialized HPLC Columns: As mentioned, pentafluorophenyl (PFP) or phenyl hexyl columns can provide enhanced separation for protected carbohydrates.[6][9]
-
-
Recrystallization: If applicable, this is often the best method to remove small amounts of persistent impurities.
-
Data Presentation
Table 1: Reported Chromatographic Conditions for Purification of Tri-O-acetyl-D-galactal and Analogs
| Stationary Phase | Mobile Phase (Eluent) | Reference |
| Silica Gel | Ethyl Acetate : Hexane (2:8) | [2] |
| Silica Gel | Petroleum Ether : Ethyl Acetate (3:1) | [7] |
| Silica Gel | Petroleum Hexane : Ethyl Acetate (4:1 to 2:1 gradient) | [3] |
| C18 Reversed-Phase | Acetonitrile : Water (gradient) | [8] |
| Pentafluorophenyl (PFP) | Isocratic mobile phase (specifics vary) | [6][9] |
| Phenyl Hexyl | Isocratic mobile phase (specifics vary) | [6][9] |
Experimental Protocols
Protocol: Silica Gel Column Chromatography Purification of this compound
-
Preparation of the Slurry:
-
In a beaker, add silica gel (60-120 mesh) to a suitable volume of the initial eluent (e.g., 10% ethyl acetate in hexane).
-
Stir gently to create a homogenous slurry.
-
-
Packing the Column:
-
Secure a glass chromatography column vertically.
-
Pour the silica gel slurry into the column, allowing the solvent to drain slowly.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Add a thin layer of sand to the top of the silica gel bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin collecting fractions. The elution can be performed isocratically (with a constant solvent composition) or with a gradient (gradually increasing the polarity of the eluent).
-
A common starting point is a low polarity eluent like 10-20% ethyl acetate in hexane, gradually increasing the ethyl acetate concentration if necessary.[2][3]
-
-
Analysis of Fractions:
-
Monitor the collected fractions by TLC.
-
Spot each fraction on a TLC plate and develop it in an appropriate solvent system.
-
Visualize the spots using a suitable stain (e.g., ceric ammonium (B1175870) molybdate (B1676688) or potassium permanganate) and heating.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
- 1. Buy 3,4,6-Tri-O-acetyl-D-galactal | 4098-06-0 [smolecule.com]
- 2. rsc.org [rsc.org]
- 3. ijnrd.org [ijnrd.org]
- 4. 3,4,6-Tri-O-acetyl-D-galactal | 4098-06-0 | MT05853 [biosynth.com]
- 5. Tri-O-Acetyl-D-galactal | 4098-06-0 [sigmaaldrich.com]
- 6. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,4,6-Tri-O-acetyl-D-galactal synthesis - chemicalbook [chemicalbook.com]
- 8. teledynelabs.com [teledynelabs.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Homocoupling in Glycosylation Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the minimization of homocoupling, a common side reaction in chemical glycosylation.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of glycosylation reactions?
A1: Homocoupling in glycosylation refers to a side reaction where two identical glycosyl donors react with each other, forming a disaccharide of the donor sugar. This undesired product consumes the valuable glycosyl donor, reduces the yield of the target glycoside, and complicates the purification process. This typically occurs when the activated glycosyl donor is attacked by the hydroxyl group of another donor molecule instead of the intended glycosyl acceptor.
Q2: What are the primary factors that promote homocoupling?
A2: Several factors can contribute to an increased rate of homocoupling:
-
High Donor Reactivity: Highly reactive or "armed" glycosyl donors are more susceptible to self-reaction.
-
Slow Reaction with Acceptor: If the glycosyl acceptor is sterically hindered or has low nucleophilicity, the activated donor may react with another donor molecule before the intended acceptor.
-
Excessive Acidity or High Catalyst Concentration: Strong Lewis acids or high concentrations of activators can lead to a rapid build-up of the highly reactive oxocarbenium ion intermediate, increasing the likelihood of side reactions.[1]
-
Reaction Temperature: Higher temperatures can sometimes accelerate the rate of homocoupling.
-
Donor Concentration: A high concentration of the glycosyl donor can increase the probability of donor-donor collisions.
Q3: How can I detect and quantify homocoupling byproducts?
A3: Homocoupling byproducts can be detected and quantified using various analytical techniques:
-
Thin-Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of the reaction mixture, often showing a distinct spot for the homocoupling product.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with methods like Hydrophilic Interaction Liquid Chromatography (HILIC), is a powerful tool for separating and quantifying the desired product from the homocoupling byproduct and other reaction components. The relative peak areas can be used to determine the extent of the side reaction.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to identify the structure of the homocoupling product and quantify it by integrating characteristic signals relative to an internal standard or the product signals.[3][4][5][6]
-
Mass Spectrometry (MS): MS, often coupled with LC (LC-MS), can confirm the mass of the homocoupling byproduct, which will correspond to the mass of two donor sugar units minus the leaving group and a proton.[7]
Troubleshooting Guide
Issue: Significant amount of homocoupling product observed by TLC/HPLC/NMR.
This is a common issue in glycosylation reactions. Here are several strategies to troubleshoot and minimize this side reaction, categorized by the reaction parameter.
Catalyst and Activator Choice
The choice and concentration of the Lewis acid or activator are critical in controlling the reaction pathway.
-
Problem: The use of a highly electrophilic Lewis acid, such as B(C₆F₅)₃, can lead to rapid donor activation and subsequent side reactions, including homocoupling and glycosyl scrambling.
-
Solution: Switch to a weaker, less electrophilic Lewis acid. Weaker Lewis acids, like Boron trifluoride diethyl etherate (BF₃·OEt₂), often provide slower coupling reactions but with significantly minimized side reactions.[8]
Table 1: Effect of Lewis Acid on Glycosylation Side Reactions
| Lewis Acid Catalyst | Relative Reactivity | Side Reactions (Scrambling/Homocoupling) | Recommendation |
| B(C₆F₅)₃ | Very Fast | High | Suitable for simple disaccharide synthesis where speed is critical. |
| BF₃·OEt₂ | Moderate | Minimized | Recommended for complex, iterative glycosylations to ensure selectivity. |
| TMSOTf | Varies | Dependent on other factors | Often used, but concentration must be carefully optimized. |
| Iron(III) chloride | Varies | Substrate-dependent | An inexpensive and environmentally benign option for certain donors.[9] |
Glycosyl Donor and Protecting Groups
The structure and protecting groups on the glycosyl donor significantly influence its reactivity.
-
Problem: "Armed" glycosyl donors with electron-donating protecting groups (e.g., benzyl (B1604629) ethers) are highly reactive and prone to homocoupling.
-
Solution 1: Use "disarmed" glycosyl donors that have electron-withdrawing protecting groups (e.g., acetyl, benzoyl). These groups reduce the reactivity of the donor, making it more selective towards the intended acceptor.
-
Solution 2: Employ bulky silyl (B83357) protecting groups (e.g., TIPS) which can influence the conformation of the donor and in some cases lead to higher selectivity.
-
Solution 3: For thioglycosides, which are prone to aglycon transfer (another side reaction), using a sterically hindered aglycon like 2,6-dimethylphenyl (DMP) can block this unwanted reaction.
Table 2: Influence of Protecting Groups on Glycosyl Donor Reactivity
| Protecting Group Type | Example | Effect on Reactivity | Tendency for Side Reactions |
| Electron-donating (Arming) | Benzyl (Bn) | Increased | Higher |
| Electron-withdrawing (Disarming) | Acetyl (Ac), Benzoyl (Bz) | Decreased | Lower |
| Bulky Silyl Groups | Triisopropylsilyl (TIPS) | Can increase reactivity | Influences stereoselectivity |
Reaction Conditions
Careful control of reaction parameters such as temperature, concentration, and addition sequence is crucial.
-
Problem: High reaction temperatures and high concentrations of reactants can favor side reactions.
-
Solution 1 (Temperature): Perform the reaction at a lower temperature. For many glycosylation reactions, starting at -78 °C and slowly warming to room temperature can improve selectivity.
-
Solution 2 (Concentration): Use a lower concentration of the glycosyl donor to reduce the frequency of donor-donor interactions.
-
Solution 3 (Slow Addition): Add the glycosyl donor solution slowly (e.g., via a syringe pump) to the reaction mixture containing the acceptor and catalyst. This maintains a low instantaneous concentration of the activated donor, thereby disfavoring the bimolecular homocoupling reaction.
-
Solution 4 (One-Pot Strategies): Employ a "one-pot" glycosylation strategy where the relative reactivity of different glycosyl donors is exploited.[10][11][12][13] By sequentially activating donors with different reactivities, the formation of undesired side products can be minimized.
Experimental Protocols
Protocol 1: General Procedure for Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) Catalyzed Glycosylation with Minimized Homocoupling
This protocol is adapted for a generic glycosylation using a glycosyl fluoride (B91410) donor and a silyl ether acceptor, conditions known to be effective in minimizing side reactions.[8]
Materials:
-
Glycosyl fluoride donor (1.0 equiv)
-
Glycosyl acceptor (silyl ether, 1.2 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 equiv)
-
Anhydrous trifluorotoluene (or toluene)
-
Activated molecular sieves (4 Å)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dry all glassware thoroughly in an oven and allow to cool under an inert atmosphere.
-
To a flame-dried round-bottom flask under an inert atmosphere, add the glycosyl acceptor (1.2 equiv) and activated molecular sieves.
-
Dissolve the acceptor and sieves in anhydrous trifluorotoluene.
-
Cool the mixture to the desired starting temperature (e.g., -20 °C or 0 °C).
-
In a separate flame-dried flask, dissolve the glycosyl fluoride donor (1.0 equiv) in anhydrous trifluorotoluene.
-
Slowly add the solution of the glycosyl donor to the cooled acceptor mixture via a syringe.
-
Add BF₃·OEt₂ (1.2 equiv) dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding a few drops of triethylamine (B128534) or a saturated solution of sodium bicarbonate.
-
Filter the mixture through celite to remove the molecular sieves, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Analytical Monitoring of Glycosylation Reactions by HPLC
Instrumentation and Columns:
-
HPLC system with a UV or fluorescence detector.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for separating polar carbohydrate compounds.
-
Reversed-phase C18 columns can also be used, especially for protected carbohydrates.
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture at different time points.
-
Immediately quench the aliquot in a vial containing a quenching agent (e.g., triethylamine in methanol (B129727) or a small amount of saturated sodium bicarbonate solution).
-
Dilute the quenched sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Analysis:
-
Develop a suitable gradient elution method to achieve good separation of the starting materials, desired product, and potential byproducts like the homocoupled disaccharide.
-
Identify the peaks by comparing their retention times with authentic standards, if available, or by collecting fractions and analyzing them by MS or NMR.
-
Quantify the relative amounts of each component by integrating the peak areas. The percentage of homocoupling can be estimated as: (Area of Homocoupling Peak / Total Area of All Product Peaks) * 100%.
Visualizing Reaction Pathways
To better understand the factors influencing the outcome of a glycosylation reaction, it is helpful to visualize the competing pathways.
Caption: Competing pathways in a glycosylation reaction.
This diagram illustrates the central role of the activated donor intermediate. The desired reaction pathway leads to the formation of the target glycoside through reaction with the acceptor. However, a competing pathway exists where the activated donor reacts with another donor molecule, resulting in the undesired homocoupling product. The strategies outlined in this guide are designed to favor the desired pathway over the side reaction.
References
- 1. A Propos of Glycosyl Cations and the Mechanism of Chemical Glycosylation; the Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Structural Analysis of Glycosylglycerolipids Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "One-Pot" Protection, Glycosylation, and Protection-Glycosylation Strategies of Carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An orthogonal and reactivity-based one-pot glycosylation strategy for both glycan and nucleoside synthesis: access to TMG-chitotriomycin, lipochitooligosaccharides and capuramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Glycosyl Donors for the Synthesis of 2-Deoxy-Sugars
The synthesis of 2-deoxy-sugars is a critical endeavor in carbohydrate chemistry, driven by their prevalence in numerous bioactive natural products and pharmaceuticals.[1][2] The absence of a C-2 hydroxyl group, however, presents a significant challenge in controlling the stereochemical outcome of glycosylation reactions.[3] This guide provides a comparative analysis of common glycosyl donors used for the synthesis of 2-deoxy-glycosides, offering experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal donor for their specific needs.
Introduction to 2-Deoxyglycosylation Strategies
The construction of 2-deoxy-glycosidic linkages can be broadly categorized into direct and indirect methods.[3][4]
-
Direct Methods: Involve the direct coupling of a 2-deoxy-glycosyl donor with a glycosyl acceptor. These methods are more atom-economical but often face challenges in stereocontrol.[3][4]
-
Indirect Methods: Utilize a participating group at the C-2 position that is later removed. This approach generally offers better stereocontrol but requires additional synthetic steps.[4][5]
This guide will focus on the comparative performance of various glycosyl donors used in the direct synthesis of 2-deoxy-glycosides. The choice of donor, promoter, and reaction conditions plays a pivotal role in determining the yield and, more importantly, the α/β stereoselectivity of the resulting glycosidic bond.
Comparative Analysis of Glycosyl Donors
The selection of a glycosyl donor is a crucial parameter in 2-deoxyglycosylation. The most common classes of donors include glycosyl halides, thioglycosides, and those derived from glycals. Each class presents a unique profile of reactivity, stability, and stereoselectivity.
Performance Data of Common Glycosyl Donors
The following table summarizes the performance of various glycosyl donors in the synthesis of 2-deoxy-glycosides based on reported experimental data.
| Glycosyl Donor Class | Specific Donor Example | Acceptor | Promoter/Conditions | Yield (%) | α/β Ratio | Reference |
| Glycosyl Halides | 2-Deoxy-D-galactosyl chloride | Phenol | 1,10-phenanthroline (B135089) (10 mol%) | 85 | α only | [5] |
| 2-Deoxy-D-glucosyl chloride | Primary alcohol | 1,10-phenanthroline (10 mol%) | 68-92 | 81:19 to α only | [5] | |
| 2-Deoxyglucosyl bromide | Steroidal alcohol | HBr/HOAc | - | - | [3][4] | |
| Thioglycosides | 2-Deoxy-S-but-3-ynyl thioglycoside | Various glycoside acceptors | Gold(I) complex | Good to excellent | α-selective | [4] |
| 2-Deoxy-thioglycoside | Various alcohols | NIS/TMSOTf, DMF | Good to excellent | 8:1 to α only | [3] | |
| Glycal-Derived Donors | 3,4,6-tri-O-benzyl-d-glucal | Primary alcohol | HCl (in situ generated) | 90 | 90:10 | [5] |
| 3,4,6-tri-O-benzyl-d-glucal | Phenol | Bismuth catalyst | - | - | [6] | |
| Indirect Method | 2-SAc-glucosyl bromide | Various acceptors | AgOTf/TMSOTf | 80-89 | β only | [7][8] |
Experimental Protocols
Detailed methodologies for key glycosylation reactions are provided below. These protocols are representative of the general procedures employed for each class of glycosyl donor.
Protocol 1: Glycosylation using a Glycosyl Halide Donor (Phenanthroline-Assisted)
This protocol describes the in situ generation of a 2-deoxy glycosyl chloride from a glycal, followed by its reaction with an alcohol acceptor in the presence of 1,10-phenanthroline.[5]
-
Preparation of the Glycosyl Donor: The glycal precursor (e.g., 3,4,6-tri-O-benzyl-d-glucal) is dissolved in a 1:1 mixture of methyl tert-butyl ether (MTBE) and 1,2-dichloroethane (B1671644) (DCE) at a concentration of 0.5 M.
-
Reaction Setup: To a solution of the glycosyl acceptor (0.10 mmol) and 1,10-phenanthroline (10 mol% with respect to the donor) in the same solvent system, the glycal solution (0.2 mmol) is added at 25 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is purified by column chromatography to yield the 2-deoxy-glycoside.
Protocol 2: Glycosylation using a Thioglycoside Donor
This protocol outlines the activation of a 2-deoxy-thioglycoside donor using N-iodosuccinimide (NIS) and a catalytic amount of a Lewis acid.[3]
-
Reaction Setup: A solution of the 2-deoxy-thioglycoside donor (1 equivalent) and the glycosyl acceptor (1.2-1.5 equivalents) in a suitable solvent (e.g., dichloromethane) is prepared under an inert atmosphere.
-
Activation: The mixture is cooled to the desired temperature (e.g., -78 °C or 0 °C), and N-iodosuccinimide (NIS) and a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) are added.
-
Reaction Monitoring: The reaction is monitored by TLC for the disappearance of the starting material.
-
Work-up and Purification: The reaction is quenched with a solution of sodium thiosulfate, filtered, and the filtrate is concentrated. The residue is then purified by flash chromatography.
Protocol 3: Indirect Glycosylation using a 2-SAc-Glycosyl Bromide Donor
This method provides exclusive β-selectivity through neighboring group participation from a 2-thioacetyl (SAc) group, which is subsequently removed.[7][8]
-
Donor Preparation: The 2-SAc glycosyl bromide donor is freshly prepared by treating the corresponding 1-O-acetyl-2-SAc sugar with a solution of HBr in acetic acid.
-
Glycosylation: The crude glycosyl bromide donor (0.1 M in dry CH₂Cl₂) is reacted with the acceptor (1.2 equivalents) in the presence of a promoter system, such as a combination of AgOTf and a catalytic amount of TMSOTf, and a 4 Å molecular sieve at room temperature.
-
Desulfurization: Following the glycosylation, the 2-SAc group is removed. A common method involves treatment with a reducing agent under photolytic conditions (e.g., blue light) to yield the final 2-deoxy-β-glycoside.[7]
Mechanistic Insights and Logical Workflows
The stereochemical outcome of 2-deoxyglycosylation is intricately linked to the reaction mechanism. The following diagrams illustrate the key pathways and a logical workflow for selecting a suitable glycosyl donor.
Caption: General mechanistic pathways in 2-deoxyglycosylation.
The stereoselectivity is often a result of the competition between an Sₙ1-like pathway, proceeding through a planar oxocarbenium ion intermediate, and an Sₙ2-like pathway, which involves the direct displacement of the leaving group.
Caption: Logical workflow for selecting a glycosyl donor for 2-deoxysugars.
This workflow provides a simplified decision-making process for selecting a glycosyl donor based on the desired anomeric configuration of the final product.
Conclusion
The synthesis of 2-deoxy-glycosides remains a formidable challenge in carbohydrate chemistry. However, a judicious selection of the glycosyl donor, coupled with optimized reaction conditions, can lead to high yields and stereoselectivities. Glycosyl halides and thioglycosides, particularly with modern catalytic systems, offer direct routes to α-2-deoxy-glycosides. For the stereospecific synthesis of β-2-deoxy-glycosides, indirect methods employing neighboring group participation, such as the use of 2-SAc-glycosyl bromides, have proven to be highly effective. This guide provides a framework for researchers to navigate the complexities of 2-deoxyglycosylation and select the most appropriate synthetic strategy for their targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for 2-Deoxyglycoside Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phenanthroline-Assisted Stereoselective Synthesis of 2-Deoxy Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Validating ¹³C Incorporation with High-Resolution Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in metabolic studies, accurately validating the incorporation of stable isotopes is paramount. ¹³C Metabolic Flux Analysis (¹³C-MFA) has become an indispensable tool for quantifying intracellular metabolic rates, offering a detailed snapshot of cellular metabolism.[1] High-resolution mass spectrometry (HRMS) stands out as a powerful technology for these analyses, providing precise and accurate measurements of peptide and metabolite masses.[2][3] This guide provides an objective comparison of HRMS with other analytical techniques, supported by experimental data and detailed protocols, to assist in designing and validating ¹³C incorporation studies.
Comparison of Analytical Techniques for ¹³C Incorporation Analysis
The choice of analytical instrumentation is critical for the successful quantification of ¹³C incorporation. While Gas Chromatography-Mass Spectrometry (GC-MS) has traditionally been a widely used technique, HRMS offers distinct advantages in terms of resolution and accuracy.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information on the positional labeling of carbons.[1]
| Feature | High-Resolution Mass Spectrometry (HRMS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Measures mass-to-charge ratio of ions with high accuracy, enabling differentiation of isotopologues. | Separates volatile and thermally stable compounds followed by mass analysis. | Detects the nuclear spin properties of atomic nuclei in a magnetic field to determine molecular structure. |
| Resolution | Very high (e.g., >100,000 for Orbitrap), allowing for the resolution of nearly isobaric species.[3] | Lower mass resolution compared to HRMS. | Provides detailed information on the positional labeling of carbons within a metabolite.[1] |
| Sensitivity | High, with attomolar sensitivities achievable.[2] | High sensitivity.[1] | Lower sensitivity compared to MS-based methods. |
| Sample Preparation | Requires liquid chromatography for separation; derivatization is often not necessary. | Often requires chemical derivatization to make metabolites volatile for GC separation.[4] | Minimal sample preparation, non-destructive. |
| Information Provided | Provides accurate mass isotopomer distributions (MIDs).[1] | Provides MIDs of metabolite fragments.[1] | Provides positional isotopomer information.[1] |
| Primary Application | Untargeted and targeted metabolomics, lipidomics, proteomics.[2][3] | Widely used for ¹³C-MFA of central carbon metabolism.[1][5] | Elucidating complex metabolic pathways where positional information is crucial. |
General Experimental Workflow for ¹³C Metabolic Flux Analysis
A typical ¹³C-MFA experiment follows a structured workflow, from initial experimental design to the final flux map estimation. This process involves culturing cells with a ¹³C-labeled substrate, analyzing the resulting labeled metabolites, and using computational models to calculate metabolic fluxes.[6]
Caption: General workflow of a ¹³C Metabolic Flux Analysis experiment.
Experimental Protocols
Detailed and rigorous experimental procedures are crucial for obtaining high-quality data in ¹³C-MFA.[1]
Cell Culture and ¹³C Labeling
This protocol is a generalized procedure for labeling cultured mammalian cells with a ¹³C-glucose tracer.
-
Cell Seeding: Plate cells in a standard growth medium and culture until they reach approximately 70-80% confluency.[7]
-
Media Preparation:
-
Unlabeled Medium: Prepare the basal medium with the desired concentration of unlabeled glucose.[7]
-
Labeled Medium: Prepare the basal medium where the standard glucose is replaced with the desired ¹³C-labeled glucose (e.g., [U-¹³C₆]Glucose).[7] A common choice for elucidating flux distribution is a mixture of 80% [1-¹³C]glucose and 20% [U-¹³C]glucose.[8]
-
-
Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with the unlabeled medium to remove any residual unlabeled glucose.
-
Add the pre-warmed labeled medium to the cells and return them to the incubator.
-
Incubate the cells for a sufficient duration to approach isotopic steady state. The time required varies depending on the cell type and metabolic pathways of interest.[4] For example, metabolites in the TCA cycle may reach isotopic steady state within 3 hours using a [U-¹³C₅]glutamine tracer.[4]
-
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes.
-
Collection: Scrape the cells and collect the cell lysate. Centrifuge the lysate to pellet the protein and collect the supernatant containing the metabolites.[7]
Sample Analysis by LC-HRMS
-
Instrumentation: A high-resolution mass spectrometer, such as a Q Exactive HF quadrupole-Orbitrap, is used for analysis.[9]
-
Chromatography: Separate the extracted metabolites using a suitable liquid chromatography method, such as reversed-phase, hydrophilic interaction liquid chromatography (HILIC), or anion-exchange chromatography.[9]
-
Mass Spectrometry: Acquire full scan data in profile mode with a high resolution (e.g., 120,000).[9] The automatic gain control (AGC) target should be set appropriately (e.g., 1e6).[9]
Computational Workflow for Flux Estimation
After acquiring the mass spectrometry data, a computational workflow is employed to estimate the metabolic fluxes. This involves correcting the raw data, using it as an input for a metabolic model, and performing statistical analysis to validate the results.[1]
Caption: Computational workflow for flux estimation in ¹³C-MFA.
Validation Scheme for ¹³C Tracer Studies with HRMS
A robust validation scheme is essential to ensure the accuracy and reliability of ¹³C tracer studies. This involves assessing instrument performance and validating the accuracy of carbon isotopologue distribution (CID) measurements.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Chemical vs. Enzymatic Deprotection of Acetylated Glycals for Glycan Synthesis
A comprehensive guide for researchers, scientists, and drug development professionals on the selective removal of acetyl protecting groups from glycals, pivotal intermediates in modern carbohydrate chemistry and drug discovery.
The strategic deprotection of acetylated glycals is a critical step in the synthesis of complex oligosaccharides and glycoconjugates. The choice between chemical and enzymatic methods can significantly impact yield, purity, and the overall efficiency of a synthetic route. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific needs.
At a Glance: Comparing Key Performance Metrics
The following table summarizes the key quantitative parameters for the complete deprotection of a model substrate, tri-O-acetyl-D-glucal, to D-glucal using representative chemical and enzymatic methods.
| Parameter | Chemical Deprotection (Zemplén) | Enzymatic Deprotection (Amano Lipase A) |
| Reagent | Catalytic Sodium Methoxide (NaOMe) | Amano Lipase A from Aspergillus niger |
| Solvent | Methanol (MeOH) | Aqueous Buffer (e.g., Phosphate) |
| Temperature | 0°C to Room Temperature | 25°C[1] |
| pH | Basic | Neutral (pH 7)[1] |
| Reaction Time | 0.5 - 2 hours | Typically longer, substrate dependent |
| Yield | Quantitative (>95%)[2] | >99% for various glycopyranosides[1] |
| Selectivity | Generally non-selective for O-acetyl groups | High (O-acetyl specific), can be regioselective |
| Work-up | Neutralization (e.g., with resin), filtration, evaporation | Enzyme removal (filtration), product extraction |
| Environmental Impact | Use of organic solvents and reagents | "Green" - aqueous media, biodegradable catalyst |
Deprotection Strategies: A Visual Workflow
The following diagrams illustrate the generalized workflows for chemical and enzymatic deprotection of acetylated glycals.
References
- 1. Anomalous Zemplén deacylation reactions of 2-O-acyl-3-O-alkyl or -3-O-glycosyl derivatives of D-galactose and D-glucose: synthesis of O-alpha-D-mannopyranosyl-(1----4)-O-alpha-L-rhamnopyranosyl-(1----3)-D- galactose and an intermediate for the preparation of 2-O-glycosyl-3-O-(alpha-D-mannopyranosyl)-D-glucoses [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide: 13C-1 Labeled Galactal vs. Uniformly Labeled Glucose in Metabolic and Mechanistic Studies
For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is a critical decision that dictates the scope and precision of experimental outcomes. While uniformly labeled glucose has become a cornerstone for systemic metabolic flux analysis, specialized probes like 13C-1 labeled galactal offer unique advantages for dissecting specific enzymatic mechanisms. This guide provides an objective comparison of their applications, supported by experimental principles and data representation.
At a Glance: Key Distinctions and Primary Applications
The fundamental difference between 13C-1 labeled galactal and uniformly 13C-labeled glucose lies in their intended applications. Uniformly labeled glucose is designed for broad, systemic tracking of carbon atoms through central metabolic pathways. In contrast, 13C-1 labeled galactal, as a glycal, is an unsaturated sugar derivative not typically consumed as a primary carbon source for energy metabolism. Its utility is rooted in its chemical reactivity, making it a powerful tool for investigating the mechanisms of specific carbohydrate-active enzymes.
| Feature | 13C-1 Labeled Galactal | Uniformly 13C-Labeled Glucose ([U-13C6]-glucose) |
| Labeling Position | Carbon-1 is labeled with 13C. | All six carbon atoms are uniformly labeled with 13C. |
| Primary Applications | - Mechanistic probe for glycosyltransferases and glycoside hydrolases.- Irreversible inhibitor or affinity label for specific enzymes.- Studying the stereochemistry of enzymatic reactions. | - Metabolic Flux Analysis (MFA) of central carbon metabolism.- Tracing carbon fate through glycolysis, the Pentose Phosphate Pathway (PPP), and the TCA cycle.- Quantifying relative and absolute metabolic pathway activities. |
| Strengths | - High specificity for a particular class of enzymes.- Provides detailed information on reaction mechanisms and transition states. | - Provides a comprehensive, systemic view of cellular metabolism.- Extensive literature and well-established protocols are available. |
| Limitations | - Not a substrate for general metabolic pathways.- Limited to in vitro or highly specific in vivo studies.- Synthesis can be complex and costly. | - Can be less precise for determining flux through specific, less active pathways compared to position-specific tracers.- Interpretation of mass isotopomer distributions can be complex. |
Performance Comparison: Mechanistic Insight vs. Metabolic Flux
The performance of these two tracers must be evaluated based on the research question at hand.
13C-1 Labeled Galactal: Probing Enzyme Mechanisms
Galactal and its derivatives are known to be mechanism-based inhibitors or probes for enzymes that process galactose-containing substrates, such as galactosyltransferases. The 13C label at the anomeric carbon (C-1) is strategically placed to monitor the chemical transformation at the most reactive center of the sugar during an enzymatic reaction.
Hypothetical Experimental Data: Enzyme Inhibition Kinetics
This table illustrates hypothetical data from an experiment using 13C-1 labeled galactal to study its effect on a specific galactosyltransferase.
| Concentration of 13C-1 Labeled Galactal (µM) | Enzyme Activity (% of Control) |
| 0 | 100 |
| 10 | 85 |
| 50 | 52 |
| 100 | 28 |
| 200 | 15 |
This data would be used to determine the inhibitory constant (Ki) of the labeled galactal for the target enzyme.
Uniformly 13C-Labeled Glucose: Quantifying Metabolic Fluxes
In a typical Metabolic Flux Analysis (MFA) experiment, cells are cultured in a medium where the primary glucose source is replaced with [U-13C6]-glucose. As the cells metabolize the labeled glucose, the 13C atoms are incorporated into downstream metabolites. Mass spectrometry is then used to measure the mass isotopologue distribution (MID) for these metabolites, which reveals the relative activities of different metabolic pathways.
Representative Experimental Data: Mass Isotopologue Distribution in Citrate (B86180)
This table shows representative MID data for citrate extracted from cells grown in the presence of [U-13C6]-glucose.
| Mass Isotopologue | Abundance (%) | Interpretation |
| M+0 | 5 | Unlabeled citrate pool. |
| M+1 | 2 | Minor contribution from natural abundance. |
| M+2 | 60 | Major contribution from the first turn of the TCA cycle with labeled acetyl-CoA. |
| M+3 | 8 | Contribution from anaplerotic pathways. |
| M+4 | 15 | Contribution from the second turn of the TCA cycle. |
| M+5 | 7 | Contribution from reductive carboxylation or other pathways. |
| M+6 | 3 | Fully labeled citrate from multiple turns of the TCA cycle. |
Experimental Protocols
Protocol 1: Mechanistic Study of a Galactosyltransferase using 13C-1 Labeled Galactal
Objective: To determine if 13C-1 labeled galactal acts as an inhibitor of a specific galactosyltransferase and to characterize the nature of this inhibition.
Materials:
-
Purified galactosyltransferase
-
13C-1 labeled galactal
-
Substrate for the enzyme (e.g., UDP-galactose and a suitable acceptor)
-
Reaction buffer
-
Quenching solution (e.g., 1% trifluoroacetic acid)
-
Analytical equipment (e.g., HPLC, Mass Spectrometer, or NMR spectrometer)
Procedure:
-
Enzyme Assay Setup: Prepare a series of reaction mixtures, each containing the purified enzyme, its substrates, and varying concentrations of 13C-1 labeled galactal in the appropriate reaction buffer.
-
Reaction Initiation and Incubation: Initiate the enzymatic reaction and incubate at the optimal temperature for a defined period.
-
Reaction Quenching: Stop the reactions by adding the quenching solution.
-
Product Analysis: Analyze the reaction mixtures to quantify the amount of product formed. This can be done using HPLC to separate the product from the substrates, followed by detection.
-
Data Analysis: Plot the enzyme activity as a function of the 13C-1 labeled galactal concentration to determine the IC50 and the mode of inhibition.
-
Mechanistic Insights (Optional): To further investigate the mechanism, the reaction mixture containing the enzyme and 13C-1 labeled galactal can be analyzed by mass spectrometry to detect any covalent adducts formed between the enzyme and the labeled inhibitor. NMR spectroscopy can be used to track the fate of the 13C-1 label.
Protocol 2: Metabolic Flux Analysis using [U-13C6]-Glucose
Objective: To quantify the relative fluxes through central carbon metabolism in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Culture medium deficient in glucose
-
[U-13C6]-glucose (99% enrichment)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Metabolite extraction solution (e.g., 80% methanol (B129727) chilled to -80°C)
-
Analytical equipment (e.g., LC-MS/MS or GC-MS)
Procedure:
-
Cell Seeding: Plate cells at a density that ensures they will be in the exponential growth phase at the time of harvesting.
-
Isotope Labeling: Replace the standard culture medium with the glucose-free medium supplemented with [U-13C6]-glucose. Culture the cells for a sufficient duration to achieve isotopic steady-state (typically 8-24 hours).
-
Metabolite Extraction: Aspirate the labeling medium and rapidly wash the cells with ice-cold saline. Immediately add the chilled extraction solution to quench metabolism and extract the intracellular metabolites.
-
Sample Preparation: Scrape the cells and collect the cell extract. Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
Mass Spectrometry Analysis: Analyze the metabolite extracts using LC-MS/MS or GC-MS to determine the mass isotopologue distributions for key metabolites (e.g., pyruvate, lactate, citrate, malate, amino acids).
-
Flux Calculation: Use the measured MIDs and a metabolic network model to calculate the relative metabolic fluxes using specialized software (e.g., INCA, Metran).
Visualization of Applications
13C-1 Labeled Galactal in Enzyme Inhibition
Caption: Hypothetical mechanism of enzyme inhibition by 13C-1 labeled galactal.
Uniformly Labeled Glucose Tracing in Central Carbon Metabolism
Caption: Overview of carbon flow from uniformly labeled glucose.
General Workflow for 13C Metabolic Flux Analysis
Caption: Standard workflow for a 13C metabolic flux analysis experiment.
Conclusion
The choice between 13C-1 labeled galactal and uniformly 13C-labeled glucose is entirely dependent on the experimental objective. For elucidating the intricate details of a specific enzymatic reaction, particularly within the realm of glycobiology, the specificity of 13C-1 labeled galactal is unparalleled. Conversely, for obtaining a comprehensive understanding of how cells utilize carbon to fuel their growth and function, uniformly 13C-labeled glucose remains the gold standard for metabolic flux analysis. A thorough understanding of the strengths and limitations of each tracer is paramount for designing insightful and impactful experiments in metabolic research and drug development.
A Researcher's Guide to Isotopic Purity Assessment of Tri-O-acetyl-D-galactal-13C-1
For researchers, scientists, and drug development professionals, the accurate determination of isotopic purity is paramount for the reliable application of stable isotope-labeled compounds in quantitative studies. This guide provides a comparative overview of two powerful analytical techniques—High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for assessing the isotopic purity of Tri-O-acetyl-D-galactal-13C-1. While specific experimental data for this particular labeled compound is not widely available, this guide outlines robust, adaptable methodologies based on established principles for the analysis of ¹³C-labeled carbohydrates.
Comparing Analytical Techniques: HRMS vs. NMR
The choice between HRMS and NMR for isotopic purity assessment depends on several factors, including the desired level of detail, sample availability, and instrumentation access. Both techniques offer unique advantages and can provide complementary information.
| Feature | High-Resolution Mass Spectrometry (HRMS) | ¹³C Nuclear Magnetic Resonance (¹³C-NMR) |
| Principle | Measures the mass-to-charge ratio of ions to distinguish between isotopologues based on their mass difference. | Detects the ¹³C nucleus, allowing for the quantification of ¹³C enrichment at specific atomic positions. |
| Sensitivity | High (picomole to femtomole range). | Moderate to low (micromole to millimole range). |
| Sample Consumption | Low (micrograms or less). | High (milligrams). |
| Information Provided | Overall isotopic enrichment and distribution of isotopologues (M+1, M+2, etc.). | Site-specific isotopic enrichment and intramolecular distribution of the ¹³C label. |
| Quantitative Accuracy | High, with the use of appropriate internal standards and calibration. | High, with proper experimental setup and data processing. |
| Throughput | High, suitable for rapid screening of multiple samples. | Low, requires longer acquisition times. |
| Instrumentation | Widely available in analytical laboratories. | Widely available in chemistry and biochemistry departments. |
Experimental Protocols
Below are detailed, adaptable protocols for the isotopic purity assessment of this compound using HRMS and ¹³C-NMR.
High-Resolution Mass Spectrometry (HRMS) Protocol
This method is ideal for determining the overall isotopic enrichment of the labeled compound.
1. Sample Preparation:
-
Dissolve this compound and its unlabeled counterpart (as a reference) in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
2. Instrumentation and Parameters:
-
Mass Spectrometer: An Orbitrap or Time-of-Flight (TOF) mass spectrometer capable of high resolution (>60,000 FWHM).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer Scan Range: m/z 150-500.
-
Data Acquisition: Acquire full scan mass spectra.
3. Data Analysis:
-
Extract the ion chromatograms for the unlabeled [M+H]⁺ (theoretically m/z 273.0974 for C₁₂H₁₇O₇⁺) and the ¹³C-labeled [M+1+H]⁺ (theoretically m/z 274.0998 for C₁₁¹³CH₁₇O₇⁺) ions.
-
Determine the integrated peak areas for both ions.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(M+1) / (Area(M) + Area(M+1))] * 100 Note: This calculation should be corrected for the natural abundance of ¹³C in the unlabeled standard.
¹³C Nuclear Magnetic Resonance (¹³C-NMR) Protocol
This method provides detailed information about the position of the ¹³C label.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
2. Instrumentation and Parameters:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Experiment: Quantitative ¹³C NMR with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of the carbon atoms) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans to achieve a high signal-to-noise ratio.
3. Data Analysis:
-
Process the NMR spectrum (Fourier transformation, phasing, and baseline correction).
-
Integrate the signals corresponding to the ¹³C-labeled carbon and the other carbon atoms in the molecule.
-
Compare the integral of the enriched carbon signal to the integrals of the other carbons (at natural abundance) to determine the site-specific isotopic enrichment. The expected chemical shifts for the unlabeled Tri-O-acetyl-D-galactal can be used as a reference.
Alternative Stable Isotope-Labeled Internal Standards
For quantitative applications where this compound is used as an internal standard, researchers may consider the following commercially available ¹³C-labeled carbohydrates as alternatives, depending on the specific analytical needs:
-
¹³C₆-D-Glucose: A widely used internal standard for monosaccharide analysis.
-
¹³C₆-D-Galactose: Structurally more similar to the target analyte.
-
¹³C-labeled N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc): Relevant for studies involving amino sugars.
-
Uniformly ¹³C-labeled oligosaccharides: For more complex glycan analysis.
Visualizing the Workflow and Method Comparison
To aid in understanding the experimental process and the relationship between the analytical techniques, the following diagrams are provided.
A Researcher's Guide to Selecting 13C Isotopic Tracers for Metabolic Flux Analysis
For researchers, scientists, and drug development professionals, the accurate measurement of metabolic fluxes is crucial for understanding cellular physiology and identifying novel therapeutic targets.[1] 13C Metabolic Flux Analysis (MFA) stands as the gold standard for these measurements, and the selection of an appropriate 13C isotopic tracer is a critical determinant of the precision and accuracy of the experimental results. [2][3][4] This guide provides an objective comparison of the performance of different 13C isotopic tracers, supported by experimental data, to inform the design of robust and insightful MFA studies.
Comparative Performance of 13C Tracers
The precision of flux estimations for different metabolic pathways is highly dependent on the specific 13C tracer used.[3][4][5] Computational and experimental studies have demonstrated that certain tracers provide more informative labeling patterns for key metabolic routes like glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. The choice of tracer largely determines the precision with which one can estimate metabolic fluxes, especially in complex mammalian systems that require multiple substrates.[3][4][5]
A key performance metric in evaluating 13C tracers is the "precision score," which is derived from the confidence intervals of flux estimations; a higher score indicates a more precise estimate. The following table summarizes the performance of commonly used 13C-glucose and 13C-glutamine tracers for different metabolic pathways, based on a computational evaluation in a human lung carcinoma cell line (A549).
| Tracer | Glycolysis | Pentose Phosphate Pathway (PPP) | Tricarboxylic Acid (TCA) Cycle | Overall Network | Primary Applications & Notes |
| [1,2-13C2]glucose | High | High | Moderate | High | Considered the best single tracer for glycolysis and PPP, and provides the most precise estimates for the overall network.[3][5] |
| [2-13C]glucose | High | High | Low | Moderate | Outperforms the more commonly used [1-13C]glucose for glycolysis and PPP analysis.[3][4][5] |
| [3-13C]glucose | High | High | Moderate | Moderate | Also demonstrates superior performance to [1-13C]glucose for glycolysis and PPP.[3][4][5] Provides information on pyruvate (B1213749) oxidation.[5] |
| [1-13C]glucose | Moderate | Moderate | Low | Low | A commonly used but often outperformed tracer for precise flux estimation in glycolysis and PPP.[3][4][5] |
| [U-13C6]glucose | Low | Low | High | Moderate | The preferred tracer for analyzing the TCA cycle due to its ability to generate rich labeling patterns in TCA intermediates. |
| [U-13C5]glutamine | Low | Low | High | Moderate | Emerged as the preferred isotopic tracer for the analysis of the TCA cycle, directly probing glutamine's significant role in many cancer cells.[3][4][5][6] |
| [1,2-13C2]Gln | Low | Low | High | Low | Effective in estimating TCA cycle and anaplerotic fluxes.[5] |
| [3,4-13C2]Gln | Low | Low | High | Low | Similar to [1,2-13C2]Gln, it is useful for characterizing net fluxes within the TCA cycle.[5] |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible metabolic flux analysis. Below are representative protocols for 13C-MFA using established tracers.
Protocol 1: Cell Culture and Isotopic Labeling
This protocol describes the process of labeling mammalian cells with a 13C tracer to achieve an isotopic steady state.
Materials:
-
Adherent mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Custom 13C-labeling medium (e.g., DMEM lacking glucose and/or glutamine)
-
13C-labeled tracer (e.g., [1,2-13C2]glucose, [U-13C5]glutamine)
-
Cell culture plates (e.g., 6-well plates)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in standard culture medium and allow them to attach and grow to the desired confluency (typically 50-60%).
-
Media Adaptation: To minimize metabolic shock, adapt the cells to the custom labeling medium. This may involve a stepwise reduction of the unlabeled substrate.
-
Initiate Labeling: Remove the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed 13C-labeling medium containing the chosen isotopic tracer.
-
Incubation: Culture the cells in the labeling medium for a sufficient duration to achieve isotopic steady state. This time can vary from minutes for glycolytic intermediates to several hours for TCA cycle intermediates and amino acids. For many experiments, a 24-hour incubation is used to ensure labeling of protein-bound amino acids.[7]
-
Monitoring: Monitor cell health and confluency during the labeling period.
Protocol 2: Metabolite Extraction
This protocol details the rapid quenching of metabolism and extraction of intracellular metabolites.
Materials:
-
Cold quenching solution (-20°C, e.g., 80% methanol)
-
Cell scraper
-
Centrifuge tubes
-
Dry ice or liquid nitrogen
Procedure:
-
Quenching: Aspirate the labeling medium and immediately add ice-cold quenching solution to the culture plate to arrest all enzymatic activity.
-
Cell Lysis and Scraping: Place the plate on a bed of dry ice. Use a cell scraper to detach the cells into the quenching solution.
-
Collection: Transfer the cell suspension to a pre-chilled centrifuge tube.
-
Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube for analysis. The pellet can be stored at -80°C for analysis of protein-bound amino acids.[1]
Protocol 3: Sample Preparation for GC-MS Analysis
This protocol describes the derivatization of amino acids from protein hydrolysates for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
6 M Hydrochloric acid (HCl)
-
Heating block or oven (110°C)
-
Nitrogen gas stream or vacuum concentrator
-
Derivatization agent (e.g., MTBSTFA + 1% TBDMCS)
-
GC-MS vials
Procedure:
-
Protein Hydrolysis: Resuspend the cell pellet from Protocol 2 in 6 M HCl and heat at 110°C for 24 hours to hydrolyze proteins into amino acids.
-
Drying: Evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization: Re-suspend the dried hydrolysate in acetonitrile and add the derivatization agent. Incubate at a specific temperature (e.g., 60-95°C) for 1 hour to make the amino acids volatile for GC analysis.[1][8]
-
Analysis: After cooling, transfer the derivatized sample to a GC-MS vial for injection and analysis.
Visualizing Workflows and Pathways
Diagrams are essential for understanding the complex relationships in metabolic flux analysis.
Figure 1: General Workflow for 13C Metabolic Flux Analysis
Figure 2: Tracer Selection Logic for Central Carbon Metabolism
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of ¹³C isotopic tracers for metabolic flux analysis in mammalian cells [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
A Researcher's Guide to Natural Isotope Abundance Correction in 13C Tracer Analysis
In stable isotope labeling experiments, the goal is to trace the incorporation of an experimentally introduced 13C-labeled tracer into various metabolites. However, mass spectrometers detect the total 13C content, which includes both the tracer-derived 13C and the naturally abundant 13C (approximately 1.1% of total carbon).[1] Failure to correct for this natural abundance can lead to a significant overestimation of isotopic enrichment, skewing the interpretation of metabolic fluxes and pathway activities.[1]
This guide will delve into the methodologies for this crucial correction step, compare the available software tools, and provide the necessary protocols to empower researchers in their 13C tracer studies.
Comparative Analysis of Correction Software
The correction for natural isotope abundance is typically performed using a matrix-based mathematical approach.[1] Several software packages have been developed to automate this process, each with its own set of features and optimal use cases. The following table summarizes the key characteristics of some of the most common tools.
| Software | Language | Key Features | Resolution Support | Tracer Support | MS/MS Data Support | GUI | Reference |
| IsoCorrectoR | R | Corrects for natural abundance and tracer impurity. | Low and high resolution | Any tracer isotope | Yes | No | --INVALID-LINK-- |
| AccuCor | R | Resolution-dependent correction. | Any resolution | 13C, 2H, 15N | No | No | --INVALID-LINK-- |
| AccuCor2 | R | Resolution-dependent correction for dual-isotope tracers. | High resolution | 13C-15N, 13C-2H | No | No | --INVALID-LINK--[2] |
| IsoCor | Python | Corrects for natural abundance and tracer impurity. | Low and high resolution | Any tracer isotope | No (v1), Yes (v2) | Yes | --INVALID-LINK--[1] |
| Corna | Python | Unified workflow for various experimental conditions. | Not specified | Multiple tracers | Yes | No | --INVALID-LINK-- |
| FluxFix | Web-based | User-friendly interface, accepts experimental or theoretical unlabeled data. | Platform agnostic | Not specified | Not specified | Yes | --INVALID-LINK-- |
| PICor | Python | Applicable to both metabolomics and proteomics data. | Resolution dependent | Multiple isotopes | Yes | No | --INVALID-LINK--[3] |
Performance Comparison: A Deeper Look
Recent studies have started to compare the performance of these tools, particularly in the context of high-resolution mass spectrometry (HRMS) data. For instance, a comparison between IsoCor and AccuCor for correcting 15N-mass fractions from 22 metabolites in 20 samples on an Orbitrap at a resolution of 140,000 showed that while AccuCor was accurate in most cases, IsoCor provided an improvement, with the degree of improvement being metabolite and sample-dependent.[1]
Another study developing AccuCor2 for dual-isotope tracing highlighted that it could accurately perform resolution-dependent correction where other tools like IsoCorrectoR and PICor might under-correct for isotopologues arising from the natural abundance of non-tracer isotopes.[2] The performance of AccuCor2 was validated using both simulated and experimental data, with the root-mean-square deviation (RMSD) between corrected and theoretical values being a key metric.[2]
Experimental Protocols
A typical workflow for a 13C labeling experiment and subsequent data correction involves several key steps. The following is a generalized protocol that can be adapted to specific research questions.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth during the labeling period.
-
Media Preparation: Prepare culture media containing the 13C-labeled tracer (e.g., [U-13C]-glucose, [1,2-13C2]-glucose) at a known concentration. An unlabeled control group should be cultured in parallel with media containing the natural abundance of the substrate.
-
Labeling: Replace the standard medium with the 13C-labeled medium and incubate for a predetermined period. The duration should be sufficient to achieve isotopic steady state for the metabolites of interest.
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by, for example, aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at a high speed to pellet cell debris.
-
Supernatant Collection: Collect the supernatant containing the polar metabolites.
Mass Spectrometry Analysis
-
Instrumentation: Analyze the extracted metabolites using a mass spectrometer, such as a gas chromatograph-mass spectrometer (GC-MS) or a liquid chromatograph-mass spectrometer (LC-MS). High-resolution instruments like Orbitrap or FT-ICR-MS are often preferred for their ability to resolve isotopologues.
-
Data Acquisition: Acquire the raw mass isotopomer distributions for the metabolites of interest from both the unlabeled control and the 13C-labeled samples.
Data Correction and Analysis
-
Software Selection: Choose an appropriate software tool for natural abundance correction based on the experimental design (e.g., single vs. dual tracer, MS vs. MS/MS, resolution).
-
Correction: Input the raw mass isotopomer distribution data into the selected software. The software will use a correction matrix, calculated based on the elemental formula of the metabolite and the known natural abundances of its constituent isotopes, to remove the contribution of naturally occurring isotopes.[1]
-
Output: The output will be the corrected mass isotopomer distribution, which reflects the true isotopic enrichment from the 13C tracer. This corrected data can then be used for metabolic flux analysis or to determine the relative contribution of the tracer to different metabolic pathways.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams created using the DOT language provide a visual representation of the experimental workflow and the logical steps in natural abundance correction.
Caption: A typical workflow for a 13C isotope labeling experiment.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Tri-O-acetyl-D-galactal-13C-1
This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling Tri-O-acetyl-D-galactal-13C-1 (CAS No. 478518-74-0). The information is based on the safety data for the structurally similar, non-isotopically labeled compound, 3,4,6-Tri-O-acetyl-D-galactal (CAS No. 4098-06-0).
Physicochemical and Hazard Data
A summary of the key quantitative data for 3,4,6-Tri-O-acetyl-D-galactal is presented below. This information is critical for understanding the substance's properties and potential hazards.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₇ | [1] |
| Molecular Weight | 272.25 g/mol | [2][3] |
| Appearance | White or Colorless to Yellow powder to lump to clear liquid. | [4] |
| Melting Point | 28 - 30 °C | [3] |
| Boiling Point | 138-140 °C at 760 mmHg | [3] |
| Flash Point | 110 °C | [3] |
| Storage Temperature | 4 °C | [3] |
| Purity | ≥95% | [2] |
Hazard Identification and Precautionary Measures
Signal Word: Warning[3]
Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P264: Wash skin thoroughly after handling.[3]
-
P270: Do not eat, drink or smoke when using this product.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P405: Store locked up.[3]
-
P501: Dispose of contents/container to an approved waste disposal plant.[3]
Operational Plan: Handling and Storage
Adherence to the following step-by-step procedures is mandatory to ensure the safe handling and storage of this compound.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible.[4]
Personal Protective Equipment (PPE) Selection and Use
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | Protects against splashes and eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). Lab coat. | Prevents skin contact and irritation.[5] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if irritation is experienced. | Protects against inhalation of dust or vapors. |
Handling Procedures
-
Before use, ensure all necessary PPE is correctly worn.
-
Avoid direct contact with skin, eyes, and clothing.[4]
-
Avoid breathing any dust or vapors that may be generated.[4]
-
After handling, wash hands and any exposed skin thoroughly.[4]
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.[4]
-
Store away from incompatible materials such as strong oxidizing agents.[4][5]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization
-
Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations for complete and accurate classification.[4]
Disposal of Unused Material
-
Dispose of unused material as hazardous waste at an approved waste disposal facility.
-
Do not dispose of down the drain or into the environment.[5]
Container Disposal
-
Empty containers may retain product residue.
-
Dispose of empty containers in the same manner as the chemical waste.
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
| Emergency Situation | First Aid and Response Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[4] |
| Skin Contact | In case of contact, flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.[4] |
| Ingestion | If swallowed, do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical aid.[4] |
| Inhalation | If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4] |
| Spill | Absorb spill with inert material (e.g., vermiculite, sand, or earth), then place in a suitable container for disposal. Provide ventilation.[4] |
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. 478518-74-0 CAS MSDS (TRI-O-ACETYL-D-[1-13C]GALACTAL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. Tri-O-Acetyl-D-galactal | 4098-06-0 [sigmaaldrich.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
